Product packaging for Z-Asp-OMe(Cat. No.:CAS No. 4668-42-2)

Z-Asp-OMe

Cat. No.: B554428
CAS No.: 4668-42-2
M. Wt: 281.26 g/mol
InChI Key: MFFFBNAPQRDRQW-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Z-Asp-OMe, also known as this compound, is a useful research compound. Its molecular formula is C13H15NO6 and its molecular weight is 281.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15NO6 B554428 Z-Asp-OMe CAS No. 4668-42-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-4-methoxy-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO6/c1-19-12(17)10(7-11(15)16)14-13(18)20-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,18)(H,15,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFFBNAPQRDRQW-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427397
Record name Z-Asp-OMe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4668-42-2
Record name Z-Asp-OMe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Z-Asp-OMe
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Z-Asp-OMe

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of Z-Asp-OMe, a key derivative of aspartic acid utilized by researchers, scientists, and drug development professionals. The document details its chemical structure, physicochemical properties, and its application in synthetic protocols, with a focus on peptide synthesis.

Core Structure and Identification of this compound

This compound is a synthetically modified amino acid derivative. Its formal chemical name is (3S)-4-methoxy-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid .[1] The structure is based on the L-isomer of aspartic acid and features two critical modifications that make it a valuable building block in organic synthesis:

  • "Z" Group (Benzyloxycarbonyl): The alpha-amino group is protected by a benzyloxycarbonyl group (abbreviated as "Z" or "Cbz"). This protecting group is stable under many reaction conditions but can be selectively removed, typically via catalytic hydrogenolysis.

  • "OMe" Group (Methyl Ester): The alpha-carboxyl group is protected as a methyl ester ("OMe"). This prevents its participation in undesired side reactions, such as polymerization, during coupling procedures.[2]

The side-chain beta-carboxyl group remains as a free carboxylic acid, allowing for selective coupling or further modification at this position.

The canonical SMILES representation of the molecule is COC(=O)--INVALID-LINK--O)NC(=O)OCC1=CC=CC=C1.[1][3]

Physicochemical and Quantitative Data

This compound is typically supplied as a white to off-white crystalline solid.[2] Its key quantitative properties are summarized in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 4668-42-2
Molecular Formula C₁₃H₁₅NO₆
Molecular Weight 281.26 g/mol
Appearance White to off-white powder
Melting Point 87.0 - 95.0 °C
Solubility Soluble in Methanol, DMSO. Sparingly soluble in water.
Purity (Typical) >98.0% (HPLC)
Storage Temperature Cool & Dry Place (2-8 °C) or -20°C for long-term storage.

Experimental Protocols and Applications

This compound is primarily used as a specialized building block in peptide synthesis. The Z-protecting group makes it suitable for both solution-phase synthesis and enzymatic peptide synthesis methodologies. A notable application is in the enzymatic synthesis of the aspartame precursor, Z-Asp-Phe-OMe.

Enzymatic Synthesis of Z-Asp-Phe-OMe

This protocol describes the thermolysin-catalyzed condensation reaction between a Z-protected aspartic acid derivative and a phenylalanine methyl ester. This method is a key step in the industrial production of the artificial sweetener aspartame.

1. Materials and Reagents:

  • N-benzyloxycarbonyl-L-aspartic acid (Z-L-Asp) (structurally very similar to this compound, with the key difference being the free alpha-carboxyl)

  • L-phenylalanine methyl ester (L-Phe-OMe)

  • Thermolysin (immobilized or in solution)

  • Ethyl acetate

  • Aqueous buffer (e.g., Potassium Citrate Buffer)

  • Dispersing agent (e.g., Glycerol)

2. Reaction Setup:

  • A two-phase system is prepared, containing an organic phase (ethyl acetate) and an aqueous buffer phase.

  • The substrates, Z-L-Asp and L-Phe-OMe, are dissolved in the reaction medium. Glycerol may be added to improve dispersion.

  • The pH of the aqueous phase is adjusted to the optimal range for thermolysin activity, typically between 3.0 and 7.5.

  • The reaction temperature is maintained between 25°C and 49°C.

3. Catalysis and Monitoring:

  • The enzyme thermolysin is introduced to the reaction mixture.

  • The reaction involves the consecutive binding of Z-L-Asp and L-Phe-OMe to the enzyme, with the formation of the peptide bond being the rate-determining step.

  • The progress of the reaction is monitored over time using techniques such as High-Performance Liquid Chromatography (HPLC) to measure the formation of the product, Z-L-Asp-L-Phe-OMe.

4. Product Isolation and Purification:

  • Upon completion, the enzyme is removed (e.g., by filtration if immobilized).

  • The product, being more hydrophobic, is preferentially partitioned into the ethyl acetate phase.

  • The organic phase is separated, washed, dried, and concentrated under reduced pressure to yield the crude product.

  • Further purification can be achieved through crystallization or column chromatography.

Visualization of Synthetic Pathway

The following diagram illustrates the workflow for the enzymatic synthesis of the aspartame precursor, a process where Z-protected aspartic acid derivatives are centrally involved.

G Workflow for Enzymatic Synthesis of Aspartame Precursor cluster_reactants Reactants cluster_process Process cluster_product Product cluster_final Final Step (Post-Synthesis) Z_Asp Z-Aspartic Acid (Z-Asp) Reaction Enzymatic Condensation (Two-Phase System) Z_Asp->Reaction Substrate 1 Phe_OMe Phenylalanine Methyl Ester (Phe-OMe) Phe_OMe->Reaction Substrate 2 Enzyme Thermolysin Enzyme Enzyme->Reaction Catalyst Z_Asp_Phe_OMe Z-Asp-Phe-OMe (Aspartame Precursor) Reaction->Z_Asp_Phe_OMe Yields Deprotection Z-Group Removal (Hydrogenolysis) Z_Asp_Phe_OMe->Deprotection Aspartame Aspartame Deprotection->Aspartame

Caption: Enzymatic synthesis of Z-Asp-Phe-OMe using thermolysin.

References

An In-depth Technical Guide to the Chemical Properties and Stability of Z-Asp-OMe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of N-benzyloxycarbonyl-L-aspartic acid α-methyl ester (Z-Asp-OMe), a key reagent in peptide synthesis and a valuable tool in apoptosis research. This document details its physical and chemical characteristics, stability profile, and recommended analytical methodologies, presenting quantitative data in structured tables and visualizing complex processes through diagrams.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. Its fundamental properties are summarized in the table below, providing a foundational understanding of this compound for experimental design and application.

PropertyValueReference
Chemical Name (3S)-4-methoxy-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid[1]
Synonyms Z-L-Asp-OMe, Cbthis compound, N-Cbz-L-Aspartic Acid α-Methyl Ester[2]
CAS Number 4668-42-2[2][3]
Molecular Formula C₁₃H₁₅NO₆[4]
Molecular Weight 281.26 g/mol
Appearance White to Off-White Powder
Melting Point 91.0 - 92.0 °C
Density 1.304 ± 0.06 g/cm³
Specific Rotation [α]²⁰/D -16.0° ± 1.5° (c=1 in EtOH)
Purity >98.0% (HPLC)

Table 1: Physicochemical Properties of this compound

Solubility Profile

The solubility of this compound is a critical parameter for its use in various experimental settings. While sparingly soluble in water, it exhibits good solubility in several organic solvents.

SolventSolubility
Methanol Soluble
Dimethyl Sulfoxide (DMSO) 200 mg/mL (711.09 mM) (with sonication)
Chloroform Soluble
Dichloromethane Soluble
Ethyl Acetate Soluble
Acetone Soluble

Table 2: Solubility of this compound

Stability and Storage

Proper handling and storage are paramount to maintaining the integrity of this compound. The stability of the compound in both solid and solution forms is detailed below.

Solid-State Stability and Storage

When stored as a solid powder, this compound is stable for extended periods under the recommended conditions.

ConditionDuration
-20°C 3 years
4°C 2 years

Table 3: Long-Term Stability of Solid this compound

For optimal stability, this compound powder should be stored in sealed containers in a cool, dry warehouse at 2-8°C, protected from light and moisture.

Solution Stability and Storage

The stability of this compound in solution is dependent on the solvent and storage temperature. Stock solutions should be prepared fresh, and it is recommended to aliquot and store them to avoid repeated freeze-thaw cycles.

Storage TemperatureDuration
-80°C 6 months
-20°C 1 month

Table 4: Stability of this compound in Solution

Decomposition Pathways

The thermal decomposition of N-Cbz protected amino acid esters can proceed via radical mechanisms, leading to the homolytic cleavage of C-C, C-N, and C-O bonds. In an inert atmosphere, this can result in the formation of carbon oxides (CO, CO₂), nitrogen oxides (NOx), and other smaller molecules.

Hydrolysis of the ester group can occur under both acidic and basic conditions, yielding the corresponding carboxylic acid (Z-Asp-OH) and methanol. Under basic conditions, this process is known as saponification. The amide bond of the carbamate protecting group can also be susceptible to hydrolysis under strong acidic or basic conditions, leading to the removal of the benzyloxycarbonyl group.

Experimental Protocols

Accurate and reproducible experimental results rely on well-defined analytical methods. This section provides detailed protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Quantitative ¹H-NMR for Purity Determination

Quantitative NMR (qNMR) is a powerful technique for determining the purity of this compound without the need for a specific reference standard of the analyte itself.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into a clean, dry NMR tube.

    • Add a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in which both the sample and the internal standard are fully soluble.

    • Ensure complete dissolution by gentle vortexing or sonication.

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz).

    • Ensure the spectrometer is properly tuned and shimmed.

    • Set the pulse angle to 90°.

    • Use a relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation. A typical D1 of 30-60 seconds is recommended for accurate quantification.

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired FID.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate well-resolved, non-overlapping peaks for both this compound and the internal standard. For this compound, characteristic signals include the benzylic protons of the Z-group and the α- and β-protons of the aspartic acid residue.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

G cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Analysis weigh Accurately weigh This compound and Internal Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve setup Tune and Shim Spectrometer dissolve->setup acquire Acquire Data (90° pulse, long D1) setup->acquire process Fourier Transform, Phase, and Baseline Correction acquire->process integrate Integrate Non-overlapping Peaks process->integrate calculate Calculate Purity integrate->calculate

Workflow for quantitative ¹H-NMR analysis.
HPLC Method for Purity Analysis

HPLC is a standard method for assessing the purity of this compound and detecting any related impurities.

Instrumentation and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid) is commonly used.

    • Solvent A: Water + 0.1% TFA

    • Solvent B: Acetonitrile + 0.1% TFA

  • Gradient: A typical gradient might run from 10% to 90% Solvent B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (for the benzene ring of the Z-group).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30 °C.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis dissolve Dissolve this compound in Methanol/Acetonitrile filter Filter through 0.45 µm filter dissolve->filter inject Inject sample onto C18 column filter->inject separate Gradient elution with Acetonitrile/Water (TFA) inject->separate detect UV detection at 254 nm separate->detect integrate Integrate peaks in the chromatogram detect->integrate purity Calculate purity based on peak area percentage integrate->purity

Workflow for HPLC purity analysis.
Mass Spectrometry Analysis

Mass spectrometry can be used to confirm the molecular weight and structural integrity of this compound. Electrospray ionization (ESI) is a suitable method.

Expected Fragmentation Pattern:

In positive ion mode ESI-MS/MS, the protonated molecule [M+H]⁺ at m/z 282.1 would be observed. Fragmentation is expected to occur at the labile bonds. Key expected fragments include:

  • Loss of the benzyloxycarbonyl group: Cleavage of the C-O bond of the carbamate can lead to the loss of the benzyl group (C₇H₇, 91 Da) or the entire benzyloxycarbonyl group.

  • Decarboxylation: Loss of CO₂ (44 Da) from the free carboxylic acid.

  • Loss of methanol: Loss of CH₃OH (32 Da) from the methyl ester.

A common fragmentation pathway for N-benzyloxycarbonyl protected amino acids involves the loss of benzyl alcohol, followed by the loss of carbon monoxide.

Biological Activity and Applications

This compound is widely recognized for its role as a precursor in peptide synthesis. Furthermore, its derivative, Z-VAD(OMe)-FMK, is a well-known pan-caspase inhibitor, making this compound a relevant compound in the study of apoptosis.

Role as a Caspase Inhibitor Precursor

Caspases are a family of proteases that play a crucial role in the execution of apoptosis (programmed cell death). Inhibitors of caspases are invaluable tools for studying the mechanisms of apoptosis and have potential therapeutic applications. This compound is a building block for more complex caspase inhibitors. For instance, Z-Asp(OMe)-Gln-Met-Asp(OMe)-FMK is a known inhibitor of caspase-3.

Inhibition of the Apoptotic Pathway

The process of apoptosis can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases like caspase-3. Caspase-3 then cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. By inhibiting caspase-3, compounds derived from this compound can block this final execution step.

Apoptosis_Pathway Apoptotic_Stimulus Apoptotic Stimulus (e.g., DNA damage, death receptor ligation) Pro_Caspase_9 Pro-Caspase-9 Apoptotic_Stimulus->Pro_Caspase_9 activates Caspase_9 Active Caspase-9 Pro_Caspase_9->Caspase_9 cleavage Pro_Caspase_3 Pro-Caspase-3 Caspase_9->Pro_Caspase_3 activates Caspase_3 Active Caspase-3 Pro_Caspase_3->Caspase_3 cleavage Apoptosis Apoptosis Caspase_3->Apoptosis executes Z_Asp_OMe_deriv This compound Derivative (Caspase Inhibitor) Z_Asp_OMe_deriv->Caspase_3 inhibits

Inhibition of the Caspase-3 mediated apoptotic pathway.

Safety Information

This compound is classified as harmful if swallowed or inhaled and causes serious eye damage. It is essential to handle this compound with appropriate personal protective equipment, including a dust mask, eye shields, and gloves, in a well-ventilated area.

This guide is intended to provide comprehensive technical information on this compound for research and development purposes. For detailed safety protocols, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

References

Z-Asp-OMe: A Technical Guide to its Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Benzyloxycarbonyl-L-aspartic acid α-methyl ester, commonly abbreviated as Z-Asp-OMe, is a protected amino acid derivative that plays a crucial role in the field of peptide synthesis. Its unique structure, featuring a benzyloxycarbonyl (Z) protecting group on the α-amino group and a methyl ester on the α-carboxyl group, makes it a valuable building block for the controlled and sequential assembly of amino acids into peptides. This technical guide provides an in-depth overview of the discovery, synthesis, and key applications of this compound, with a focus on experimental details and quantitative data.

Discovery and History

The precise first synthesis of this compound is not prominently documented in a singular discovery paper. Instead, its development is situated within the broader advancements in peptide chemistry during the mid to late 20th century.[1] The introduction of the benzyloxycarbonyl (Z) group by Max Bergmann and Leonidas Zervas in 1932 was a seminal moment in peptide synthesis, providing a reliable method for the temporary protection of amino groups.

Following this, the 1970s and 1980s saw a surge in the development of various protected amino acid derivatives to support the burgeoning field of solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield. This compound emerged during this period as one of many such derivatives, designed to be readily incorporated into peptide chains while preventing unwanted side reactions at the aspartic acid residue.[1] Its primary historical and ongoing utility lies in its application as a synthetic intermediate in the pharmaceutical industry for the preparation of complex peptides.[1]

Synthesis of this compound and Related Derivatives

Representative Synthesis: N-Cbz-L-Aspartic Acid β-Methyl Ester

The synthesis of Z-Asp(β-OMe)-OH is typically achieved in a two-step process starting from L-aspartic acid.

Step 1: Esterification of L-Aspartic Acid to form L-Aspartic Acid β-Methyl Ester Hydrochloride. [2]

This initial step involves the selective esterification of the β-carboxylic acid group of L-aspartic acid.

  • Experimental Protocol:

    • To 27 ml of methanol, cooled to -10°C, add 3.86 ml of thionyl chloride (SOCl₂) followed by 5g of L-aspartic acid.

    • Allow the solution to warm to room temperature, at which point a clear solution should be obtained.

    • After stirring for 25 minutes at room temperature, add 75 ml of absolute ether.

    • Upon cooling and shaking, the hydrochloride salt of L-aspartic acid β-methyl ester will crystallize as colorless needles.

    • Filter the crystals immediately and wash them with absolute ether.

Step 2: N-protection of L-Aspartic Acid β-Methyl Ester Hydrochloride. [2]

The second step involves the protection of the free amino group with a benzyloxycarbonyl (Z) group.

  • Experimental Protocol:

    • To a stirred solution of L-Aspartic acid β-methyl ester hydrochloride (5.03 g, 34.4 mmol) in 76 ml of water and 35 ml of dioxane, add sodium carbonate (Na₂CO₃) (3.6 g, 34.4 mmol) at 0°C.

    • Over a period of 2-3 hours, add benzyl chloroformate (5.93 g, 34.74 mmol) in 42 ml of dioxane.

    • Stir the reaction mixture at room temperature overnight.

    • Extract the solution with 50 ml of ethyl acetate.

    • Acidify the aqueous layer to pH 2 with 6 N HCl.

    • Extract the product with ethyl acetate (2 x 50 ml).

    • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Pass the solution through a short pad of silica gel (eluting with hexanes:EtOAc 1:1) and concentrate to yield the final product.

Quantitative Data

The following table summarizes the available quantitative data for the synthesis of Z-Asp(β-OMe)-OH and the purity of commercially available this compound.

ParameterValueReference
Z-Asp(β-OMe)-OH Synthesis
Yield (Step 1)92%
Melting Point (Step 1 Product)174-177°C
Yield (Step 2)63%
Commercial this compound
Purity (by HPLC)>98.0%
Purity (by TLC)≥98.0%
Spectroscopic Data for Z-Asp(β-OMe)-OH
  • ¹H NMR (CDCl₃): δ 2.63 (d, J=5.66 Hz, 2H, CH₂CHN), 3.67 (s, 3H, CO₂CH₃), 4.07-3.95 (m, 1H, CHN), 5.07 (s, 2H, CH₂Ph), 5.52 (d, J=6.9 Hz, 1H, NH), 7.37-7.27 ppm (m, 5H, Harom).

Biological Activity and Role in Signaling Pathways

Based on the available literature, this compound primarily functions as a chiral building block in organic synthesis, particularly in the construction of peptides. There is no direct evidence to suggest that this compound itself is a signaling molecule or a direct modulator of cellular signaling pathways.

Some sources mention its use as an anti-cancer agent, with a proposed mechanism of inhibiting enzymes essential for cancer cell growth. However, this appears to be a general statement, and specific studies detailing the direct interaction of this compound with signaling pathways are lacking. The connection to cancer is more likely related to the general metabolic importance of aspartate in cancer cell proliferation, rather than a specific signaling role for this protected derivative.

Experimental Workflows and Diagrams

The following diagrams illustrate the synthesis workflow for Z-Asp(β-OMe)-OH.

synthesis_workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: N-Protection Asp L-Aspartic Acid Product1 L-Aspartic Acid β-Methyl Ester HCl Asp->Product1 Esterification Reagents1 MeOH, SOCl₂ Reagents1->Asp Product1_ref L-Aspartic Acid β-Methyl Ester HCl FinalProduct Z-Asp(β-OMe)-OH Product1_ref->FinalProduct N-Protection Reagents2 Benzyl Chloroformate, Na₂CO₃, Dioxane/H₂O Reagents2->Product1_ref

Caption: Synthesis workflow for N-Cbz-L-Aspartic Acid β-Methyl Ester.

Conclusion

This compound is a foundational tool in the arsenal of peptide chemists. While its discovery is intertwined with the broader evolution of peptide synthesis methodologies rather than a single breakthrough moment, its utility remains undisputed. The synthesis of its β-isomer provides a clear and reproducible protocol that is likely analogous to the preparation of the α-isomer. The lack of evidence for a direct role in cellular signaling underscores its primary function as a synthetic intermediate. For researchers in drug development and peptide science, a thorough understanding of the synthesis and properties of this compound is essential for the successful design and construction of novel peptidic molecules.

References

An In-depth Technical Guide on the Biological Activity of N-Cbz-L-aspartic acid α-methyl ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available scientific information on N-Cbz-L-aspartic acid α-methyl ester. It is intended for research and informational purposes only.

Introduction

N-Carbobenzyloxy-L-aspartic acid α-methyl ester (N-Cbz-L-aspartic acid α-methyl ester) is a protected amino acid derivative that plays a significant role as a building block in synthetic organic chemistry. Its structure, featuring a protected amine group (Cbz) and a methyl ester at the α-carboxyl group, makes it a valuable intermediate in the synthesis of peptides and other complex molecules. While direct and extensive studies on the specific biological activities of this compound are limited in publicly available literature, its chemical nature allows for informed hypotheses regarding its potential interactions within biological systems. This technical guide aims to provide a comprehensive overview of its known applications, potential metabolic fate, and theoretical biological relevance, alongside detailed synthetic protocols.

Physicochemical Properties

A clear understanding of the physicochemical properties of N-Cbz-L-aspartic acid α-methyl ester is fundamental for its application in both chemical synthesis and potential biological studies.

PropertyValueReference
Molecular Formula C₁₃H₁₅NO₆[1][2]
Molecular Weight 281.26 g/mol [1]
Appearance White to almost white powder/crystal[2]
CAS Number 4668-42-2[2]

Role in Chemical Synthesis

The primary and well-documented role of N-Cbz-L-aspartic acid α-methyl ester is as an intermediate in multi-step organic synthesis, particularly in the field of peptide chemistry. The Cbz group serves as a robust protecting group for the amine functionality of L-aspartic acid, preventing unwanted side reactions during peptide coupling. The α-methyl ester protects one of the carboxylic acid groups, allowing for selective reaction at the β-carboxylic acid.

Synthetic Workflow

The synthesis of N-Cbz-L-aspartic acid α-methyl ester and its subsequent use in dipeptide synthesis is a common application. A generalized workflow is depicted below.

G cluster_synthesis Synthesis of N-Cbz-L-aspartic acid α-methyl ester cluster_application Application in Dipeptide Synthesis Asp L-Aspartic acid Asp_alpha_me L-Aspartic acid α-methyl ester Asp->Asp_alpha_me  Esterification  (e.g., SOCl₂/MeOH) Cbz_Asp_alpha_me N-Cbz-L-aspartic acid α-methyl ester Asp_alpha_me->Cbz_Asp_alpha_me  Amine Protection  (Cbz-Cl, base) Dipeptide N-Cbz-L-aspartyl(α-Me)- L-phenylalanine methyl ester Cbz_Asp_alpha_me->Dipeptide  Peptide Coupling  (e.g., DCC/HOBt) Phe_me L-Phenylalanine methyl ester Phe_me->Dipeptide

Caption: Synthetic pathway of N-Cbz-L-aspartic acid α-methyl ester and its use.

Potential Biological Activity and Metabolism

While direct experimental evidence is scarce, the biological activity of N-Cbz-L-aspartic acid α-methyl ester can be postulated based on its chemical structure. It is plausible that the compound itself is biologically inert but can act as a prodrug, releasing biologically active molecules upon metabolism.

Hypothetical Metabolic Pathway

In a biological system, N-Cbz-L-aspartic acid α-methyl ester could be metabolized by non-specific esterases and proteases.

G cluster_metabolites Potential Metabolites Cbz_Asp_alpha_me N-Cbz-L-aspartic acid α-methyl ester Asp_alpha_me L-Aspartic acid α-methyl ester Cbz_Asp_alpha_me->Asp_alpha_me  Carboxylesterases Cbz_Asp N-Cbz-L-aspartic acid Cbz_Asp_alpha_me->Cbz_Asp  Amidases/  Proteases Asp L-Aspartic acid Asp_alpha_me->Asp  Carboxylesterases Cbz_Asp->Asp  Amidases/  Proteases

Caption: Hypothetical metabolic pathways for N-Cbz-L-aspartic acid α-methyl ester.

The released L-aspartic acid is a non-essential amino acid that functions as an excitatory neurotransmitter. The α-methyl ester form might exhibit its own pharmacological profile before further hydrolysis.

Potential Therapeutic Relevance

Based on the activities of structurally related compounds, several areas of potential therapeutic relevance for N-Cbz-L-aspartic acid α-methyl ester or its metabolites can be hypothesized:

  • Antifungal Activity: N-benzoyl amino acid esters have demonstrated antifungal properties. While the Cbz group differs from a benzoyl group, this suggests that N-acylated amino acid esters as a class may have potential as antifungal agents.

  • Enzyme Inhibition: Given its structure as a protected amino acid, this compound could potentially act as a competitive inhibitor for certain proteases or other enzymes that recognize L-aspartic acid derivatives. For instance, some N-(carbobenzyloxy)-L-aspartic acid derivatives have been investigated as inhibitors of topoisomerase IIα.

Experimental Protocols

Synthesis of N-Cbz-L-aspartic acid α-methyl ester

This protocol describes a general two-step synthesis from L-aspartic acid.

Step 1: Esterification of L-Aspartic Acid to form L-Aspartic acid α-methyl ester hydrochloride

  • Cool 100 mL of methanol to -10 °C in a flask equipped with a magnetic stirrer.

  • Slowly add 15 mL of thionyl chloride (SOCl₂) to the cooled methanol while stirring.

  • Gradually add 20 g of L-aspartic acid to the solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.

  • Add 300 mL of diethyl ether to the clear solution to precipitate the product.

  • Collect the crystalline L-Aspartic acid α-methyl ester hydrochloride by filtration and wash with diethyl ether.

  • Dry the product under vacuum.

Step 2: N-protection to yield N-Cbz-L-aspartic acid α-methyl ester

  • Dissolve 10 g of L-Aspartic acid α-methyl ester hydrochloride in a mixture of 150 mL of water and 70 mL of dioxane in a flask cooled in an ice bath.

  • Add 7.3 g of sodium carbonate (Na₂CO₃) to the solution.

  • Slowly add a solution of 11.6 g of benzyl chloroformate (Cbz-Cl) in 80 mL of dioxane to the reaction mixture over 2-3 hours, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at room temperature overnight.

  • Extract the solution with 100 mL of ethyl acetate to remove impurities.

  • Acidify the aqueous layer to a pH of 2 with 6 N HCl.

  • Extract the product into ethyl acetate (2 x 100 mL).

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solution under reduced pressure to yield N-Cbz-L-aspartic acid α-methyl ester.

Conclusion

N-Cbz-L-aspartic acid α-methyl ester is a chemically significant molecule primarily utilized as a protected amino acid in organic synthesis. Its direct biological activity has not been extensively characterized. However, its structure suggests potential as a prodrug that, upon metabolic cleavage, could release biologically active moieties. Future research could explore its potential as an enzyme inhibitor or as an antimicrobial agent, areas where related compounds have shown promise. The synthetic protocols provided herein offer a foundation for the preparation of this compound for further investigation.

References

Z-Asp-OMe and its Analogs as Protease Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Asp-OMe (N-benzyloxycarbonyl-L-aspartic acid α-methyl ester) is a derivative of the amino acid aspartic acid. While primarily utilized as a building block in peptide synthesis, its structural features, and those of its close analogs, have garnered interest in the field of protease inhibition. This technical guide provides an in-depth overview of this compound's role as a protease inhibitor, with a particular focus on its potent analog, Z-Asp-CH2-DCB, as a well-characterized inhibitor of caspases, a family of cysteine-aspartic proteases that are central regulators of apoptosis (programmed cell death). Understanding the mechanism and inhibitory profile of these compounds is crucial for their application in biomedical research and as potential scaffolds for drug development.

Mechanism of Action: Targeting the Catalytic Heart of Caspases

The inhibitory activity of this compound and its analogs is centered on their ability to target the active site of specific proteases. The primary targets identified for the Z-Asp scaffold are caspases. Caspases are a family of cysteine proteases that play a crucial role in the initiation and execution phases of apoptosis. They possess a catalytic cysteine residue in their active site and cleave their substrates after specific aspartic acid residues.

The mechanism of inhibition by Z-Asp derivatives, particularly the well-studied analog Z-Asp-CH2-DCB (Z-Asp-2,6-dichlorobenzoyloxymethylketone), is irreversible. This covalent modification permanently inactivates the enzyme, preventing it from cleaving its natural substrates and thereby halting the apoptotic cascade.

Quantitative Inhibitory Data

While specific quantitative inhibitory data for this compound itself is not widely published, its analog, Z-Asp-CH2-DCB, has been characterized as a broad-spectrum caspase inhibitor. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for Z-Asp-CH2-DCB against key executioner caspases.

Inhibitor Target Protease IC50 (µM) Inhibition Type
Z-Asp-CH2-DCBCaspase-31.1[1][2]Irreversible
Z-Asp-CH2-DCBCaspase-64.1[1][2]Irreversible

Table 1: Inhibitory activity of Z-Asp-CH2-DCB against selected caspases. Lower IC50 values indicate greater potency.

Experimental Protocols: Assessing Caspase Inhibition

The determination of the inhibitory potency of compounds like Z-Asp-CH2-DCB is typically performed using in vitro enzymatic assays. A common method is the fluorometric caspase activity assay, which measures the cleavage of a fluorogenic substrate by the target caspase in the presence and absence of the inhibitor.

Protocol: Fluorometric Caspase-3 Inhibition Assay

This protocol describes a general procedure for determining the IC50 value of a test compound (e.g., Z-Asp-CH2-DCB) against recombinant human caspase-3.

Materials:

  • Recombinant active human caspase-3

  • Caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AMC)

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

  • Test inhibitor (e.g., Z-Asp-CH2-DCB) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation/Emission ~380/460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in DMSO.

    • Create a series of dilutions of the inhibitor in Assay Buffer to achieve a range of final concentrations for the assay.

    • Prepare a working solution of recombinant caspase-3 in Assay Buffer.

    • Prepare a working solution of the Ac-DEVD-AMC substrate in Assay Buffer.

  • Assay Setup:

    • In the wells of a 96-well black microplate, add a fixed volume of the diluted inhibitor solutions. Include a vehicle control (DMSO) and a no-enzyme control.

    • Add the caspase-3 enzyme solution to all wells except the no-enzyme control.

    • Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the Ac-DEVD-AMC substrate solution to all wells.

    • Immediately place the microplate in a fluorometric plate reader.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • For each inhibitor concentration, calculate the rate of substrate cleavage (initial velocity) from the linear portion of the fluorescence versus time plot.

    • Normalize the reaction rates to the vehicle control (100% activity).

    • Plot the percentage of caspase-3 activity against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

Signaling Pathways and Experimental Workflows

Apoptotic Signaling Pathways

Caspases are central to the two primary apoptotic signaling pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3, which are the primary targets of Z-Asp-CH2-DCB.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Death_Ligands Death Ligands (e.g., FasL, TNF-α) Death_Receptors Death Receptors (e.g., Fas, TNFR1) Death_Ligands->Death_Receptors DISC DISC Formation Death_Receptors->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cellular_Stress Cellular Stress (e.g., DNA Damage) Bcl2_Family Bcl-2 Family (Bax/Bak activation) Cellular_Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Activation Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Z_Asp_Inhibitor Z-Asp-CH2-DCB Z_Asp_Inhibitor->Caspase3 Inhibition

Figure 1: Overview of the intrinsic and extrinsic apoptotic signaling pathways, highlighting the central role of caspase-3 and its inhibition by Z-Asp-CH2-DCB.
Experimental Workflow for IC50 Determination

The following diagram illustrates the key steps in determining the IC50 value of a caspase inhibitor.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor_Prep Prepare Inhibitor Serial Dilutions Dispense_Inhibitor Dispense Inhibitor to 96-well Plate Inhibitor_Prep->Dispense_Inhibitor Enzyme_Prep Prepare Caspase-3 Working Solution Add_Enzyme Add Caspase-3 and Incubate Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare Ac-DEVD-AMC Working Solution Add_Substrate Add Substrate to Initiate Reaction Substrate_Prep->Add_Substrate Dispense_Inhibitor->Add_Enzyme Add_Enzyme->Add_Substrate Measure_Fluorescence Measure Fluorescence Kinetics Add_Substrate->Measure_Fluorescence Calculate_Rates Calculate Reaction Rates Measure_Fluorescence->Calculate_Rates Normalize_Data Normalize to Control Calculate_Rates->Normalize_Data Plot_Curve Plot Dose-Response Curve Normalize_Data->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Figure 2: A generalized experimental workflow for the determination of the IC50 value of a caspase inhibitor.

Conclusion

This compound and its derivatives, particularly Z-Asp-CH2-DCB, represent a valuable class of tools for studying the intricate processes of apoptosis. Their ability to irreversibly inhibit key executioner caspases provides a means to dissect the roles of these proteases in various cellular contexts. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to utilize these compounds effectively in their work. Further investigation into the selectivity profile of these inhibitors against a broader range of proteases will continue to refine their application as specific probes and potential therapeutic leads.

References

The Core of Apoptosis Regulation: A Technical Guide to Z-Asp-OMe Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Z-Asp-OMe (N-benzyloxycarbonyl-aspartic acid methyl ester) derivatives, a critical class of compounds in fundamental biological research and drug discovery. With a primary focus on their role as caspase inhibitors, this document details their synthesis, biological activity, and mechanisms of action. It offers structured data, detailed experimental protocols, and visual diagrams of key pathways and processes to support advanced research and development.

Introduction to this compound Derivatives

This compound and its derivatives are synthetic compounds built upon an aspartic acid scaffold. The N-terminal amine is protected by a benzyloxycarbonyl (Z) group, which enhances cell permeability, while the side-chain carboxyl group is typically modified, often as a methyl ester (OMe). These molecules have become indispensable tools in the study of apoptosis, or programmed cell death, primarily due to their ability to target and inhibit caspases, the central executioners of the apoptotic cascade. By modifying the peptide sequence and the reactive group, researchers have developed a range of specific and broad-spectrum inhibitors to dissect the complex signaling pathways of apoptosis and to explore potential therapeutic interventions in diseases characterized by dysregulated cell death, such as cancer and neurodegenerative disorders.

Synthesis of this compound Derivatives

The synthesis of peptidyl fluoromethyl ketones (FMKs), such as the widely used Z-VAD-FMK, is a multi-step process that can be performed using both solid-phase and solution-phase chemistries. The following sections outline a general workflow and a detailed protocol for the synthesis of a representative this compound derivative.

General Synthesis Workflow

The synthesis of a this compound based peptidyl-FMK inhibitor generally follows a structured workflow, beginning with the preparation of the key fluoromethyl ketone moiety attached to aspartic acid, followed by peptide chain elongation.

G cluster_0 FMK-Asp Synthon Preparation cluster_1 Solid-Phase Peptide Synthesis (SPPS) cluster_2 Cleavage and Purification A Fmoc-Asp(OtBu)-OH B Diazoketone Formation (e.g., with diazomethane) A->B C Bromomethyl Ketone Formation (with HBr) B->C D Fluorination (e.g., with TBAF) C->D E Fmoc-Asp(OtBu)-FMK Synthon D->E F Attach Synthon to Resin E->F G Fmoc Deprotection (Piperidine in DMF) F->G H Amino Acid Coupling (e.g., Fmoc-Ala-OH, HATU, DIPEA) G->H I Repeat G & H for next amino acid (e.g., Z-Val-OH) H->I J Final Peptide on Resin I->J K Cleavage from Resin (e.g., TFA cocktail) J->K L Purification (e.g., HPLC) K->L M Final Product (e.g., Z-VAD-FMK) L->M

General workflow for the synthesis of a this compound based peptidyl-FMK.
Detailed Experimental Protocol: Synthesis of Z-Val-Ala-Asp(OMe)-FMK (Z-VAD-FMK)

This protocol is a composite representation of common methods for the solid-phase synthesis of peptidyl fluoromethyl ketones.[1][2]

Materials:

  • Fmoc-Asp(OtBu)-OH

  • Diazomethane

  • Hydrobromic acid (HBr)

  • Tetrabutylammonium fluoride (TBAF)

  • p-Toluenesulfonic acid (PTSA)

  • Rink Amide MBHA resin

  • Fmoc-Ala-OH

  • Z-Val-OH

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIPS)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Synthesis of the Fmoc-Asp(OtBu)-FMK Synthon:

    • The synthesis begins with the conversion of the starting amino acid, Fmoc-Asp(OtBu)-OH, into a diazoketone derivative using diazomethane.[1]

    • The resulting diazoketone is then treated with HBr to form the corresponding bromomethyl ketone.[1]

    • The bromomethyl ketone undergoes fluorination using a fluoride source like TBAF in the presence of p-toluenesulfonic acid (PTSA) to yield the Fmoc-Asp(OtBu)-FMK synthon.

  • Solid-Phase Peptide Synthesis (SPPS):

    • The Fmoc-Asp(OtBu)-FMK synthon is coupled to a suitable solid support, such as Rink Amide MBHA resin.

    • The Fmoc protecting group is removed by treating the resin with a 20% solution of piperidine in DMF for 10-20 minutes.

    • The next amino acid in the sequence, Fmoc-Ala-OH (5 equivalents), is pre-activated with HATU (4.5 equivalents) and DIPEA (10 equivalents) in DMF and then coupled to the resin-bound aspartic acid derivative. The coupling reaction is typically monitored for completion (e.g., using a Kaiser test).

    • The Fmoc deprotection and coupling steps are repeated for the subsequent amino acid, Z-Val-OH.

  • Cleavage and Purification:

    • Once the peptide chain is fully assembled, the resin is washed thoroughly with DMF, DCM, and MeOH and dried under vacuum.

    • The peptide is cleaved from the resin, and the side-chain protecting groups (OtBu) are removed simultaneously using an ice-cold cleavage cocktail, typically consisting of 95% TFA, 2.5% water, and 2.5% TIPS, for 30 minutes to 2 hours.

    • The crude peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed with ether multiple times.

    • The final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterized by mass spectrometry.

Biological Activity and Quantitative Data

This compound derivatives are most renowned for their ability to inhibit caspases. The specificity and potency of these inhibitors are determined by the peptide sequence, which mimics the natural cleavage site of the caspase, and the nature of the electrophilic "warhead" (e.g., FMK, CHO, AOMK) that irreversibly or reversibly binds to the active site cysteine of the enzyme.

The following tables summarize the inhibitory activity of several key this compound derivatives against various caspases.

Table 1: Inhibition Constants (Ki) of this compound Derivatives

InhibitorTarget CaspaseInhibition Constant (Ki)Comments
Z-tLeu-Asp-HCaspase-33.6 nMA dipeptidyl aldehyde showing high potency.
Z-tLeu-Val-Asp-HCaspase-318.2 nMTripeptidyl aldehyde derivative.
Z-Val-tLeu-Asp-HCaspase-3109 nMDemonstrates the importance of the P2 residue.
Z-EKD-aomk (biotinylated)Caspase-1Low KiHigh affinity for caspase-1.
Z-EKD-aomk (biotinylated)Caspase-3, -7, -8Intermediate KiIntermediate affinity for apoptotic caspases.
Z-EKD-aomk (biotinylated)Caspase-6550 µMLow potency against caspase-6.

Table 2: Half-Maximal Inhibitory Concentrations (IC50) of this compound Derivatives

InhibitorTarget Caspase(s)IC50Comments
Z-VAD-FMKPan-caspaseVariesBroad-spectrum inhibitor, widely used to block apoptosis.
Z-DEVD-FMKCaspase-3~18 µM (cell-based)Potent inhibitor of the executioner caspase-3.
Q-VD-OPhPan-caspase0.05 µM (cell-based)Highly efficient inhibition of caspase-3 and -7.

Mechanism of Action: Inhibition of Apoptotic Signaling Pathways

This compound derivatives exert their biological effects by intercepting the caspase cascade, a central component of the apoptotic signaling network. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, primarily caspase-3 and -7, which are responsible for the cleavage of cellular substrates and the dismantling of the cell.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Execution Pathway tnf TNF-α / FasL (Extrinsic Signal) receptor Death Receptors (TNFR1 / Fas) tnf->receptor disc DISC Formation receptor->disc cas8 Pro-Caspase-8 disc->cas8 cas8_active Active Caspase-8 cas8->cas8_active cas3 Pro-Caspase-3 / 7 cas8_active->cas3 dna_damage DNA Damage / ER Stress (Intrinsic Signal) mito Mitochondria dna_damage->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Assembly cyto_c->apoptosome apaf1 Apaf-1 apaf1->apoptosome cas9 Pro-Caspase-9 apoptosome->cas9 cas9_active Active Caspase-9 cas9->cas9_active cas9_active->cas3 cas3_active Active Caspase-3 / 7 (Executioner) cas3->cas3_active apoptosis Substrate Cleavage & Apoptosis cas3_active->apoptosis inhibitor This compound Derivatives (e.g., Z-VAD-FMK) inhibitor->cas8_active inhibitor->cas9_active inhibitor->cas3_active

Inhibition of apoptosis signaling pathways by this compound derivatives.

Broad-spectrum inhibitors like Z-VAD-FMK can inhibit multiple caspases, including the initiator caspases-8 and -9, and the executioner caspase-3, thereby blocking apoptosis induced by both intrinsic and extrinsic signals. More specific inhibitors, such as Z-DEVD-FMK, primarily target caspase-3, allowing researchers to investigate the downstream events of the execution phase of apoptosis.

Key Experimental Protocols

The following are standardized protocols for assessing the biological activity of this compound derivatives in a laboratory setting.

Caspase Activity Assay (Fluorometric)

This protocol measures the activity of specific caspases in cell lysates using a fluorogenic substrate.

Materials:

  • Cells treated with an apoptosis inducer and/or a this compound derivative.

  • Cell Lysis Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA, pH 7.4).

  • Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7, Ac-LEHD-AFC for caspase-9).

  • Assay Buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM DTT, pH 7.4).

  • 96-well black microplate.

  • Fluorescence plate reader.

Procedure:

  • Prepare Cell Lysates:

    • Harvest 1-2 million cells per condition by centrifugation.

    • Wash cells with ice-cold PBS.

    • Resuspend the cell pellet in 50-100 µL of ice-cold Cell Lysis Buffer.

    • Incubate on ice for 10-15 minutes.

    • Centrifuge at ~14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant (cell lysate) and determine the protein concentration (e.g., using a BCA assay).

  • Perform the Assay:

    • Dilute the cell lysates to a consistent protein concentration (e.g., 1-2 mg/mL) with Assay Buffer.

    • Add 50 µL of each cell lysate to the wells of a 96-well black microplate.

    • Prepare the substrate solution by diluting the fluorogenic substrate in Assay Buffer to a 2X final concentration (e.g., 100 µM).

    • Start the reaction by adding 50 µL of the 2X substrate solution to each well.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence at appropriate intervals (e.g., every 5-10 minutes for 1-2 hours) using a fluorescence plate reader (e.g., Ex/Em ~342/441 nm for AMC).

    • The rate of increase in fluorescence is proportional to the caspase activity.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells plated in a 96-well plate and treated with compounds of interest.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl).

  • 96-well clear microplate.

  • Microplate reader.

Procedure:

  • Plate cells at a desired density (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with the apoptosis inducer in the presence or absence of various concentrations of the this compound derivative for the desired time period (e.g., 24-48 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Add 100 µL of Solubilization Buffer to each well to dissolve the formazan crystals.

  • Incubate the plate overnight at 37°C in a humidified incubator.

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Structure-Activity Relationships (SAR)

The efficacy and selectivity of this compound derivatives as caspase inhibitors are highly dependent on their structure. The peptide sequence dictates the recognition by specific caspases, while the "warhead" determines the mechanism of inhibition.

G core This compound Core p4 P4 Residue (e.g., Val, Ile, Glu) core->p4 p3 P3 Residue (e.g., Ala, Glu) core->p3 p2 P2 Residue (e.g., Val, tLeu) core->p2 warhead Warhead Group (e.g., -FMK, -CHO, -AOMK) core->warhead selectivity Caspase Selectivity (e.g., Caspase-3 vs. Caspase-8) p4->selectivity Major determinant p3->selectivity potency Inhibitory Potency (IC50 / Ki) p2->potency Can significantly alter warhead->potency Determines mechanism (reversible/irreversible) permeability Cell Permeability z_group Z-Group (N-terminal) z_group->core z_group->permeability Enhances

Structure-activity relationships of this compound based caspase inhibitors.
  • P4 Residue: This position is a primary determinant of selectivity. For instance, caspase-3 and -7 prefer an Asp residue at P4 (DEVD sequence), while caspase-8 prefers Leu or Ile (LETD/IETD sequence).

  • P3-P2 Residues: These positions fine-tune the binding affinity and can influence selectivity. Introducing bulky or non-natural amino acids at the P2 position, such as tert-Leucine (tLeu), has been shown to significantly enhance potency against caspase-3.

  • Warhead: The electrophilic warhead is crucial for inhibition. Fluoromethyl ketones (FMK) form an irreversible covalent bond with the active site cysteine. Aldehydes (CHO) are reversible inhibitors. The choice of warhead affects both potency and the duration of action.

  • Z-Group: The N-terminal benzyloxycarbonyl (Z) group is a lipophilic moiety that increases the ability of the peptide inhibitor to cross the cell membrane, making it effective in cell-based assays and in vivo studies.

Conclusion

This compound derivatives are powerful and versatile tools for the study of apoptosis and other biological processes mediated by caspases. Their rational design, based on a deep understanding of caspase structure and substrate specificity, has led to the development of highly potent and selective inhibitors. This guide provides a foundational understanding of their synthesis, biological activity, and application, serving as a valuable resource for researchers aiming to utilize these compounds to unravel complex biological questions and to pioneer new therapeutic strategies.

References

The Role of Z-Asp-OMe in Aspartic Acid Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Asp-OMe, chemically known as N-benzyloxycarbonyl-L-aspartic acid α-methyl ester, is a synthetic derivative of the amino acid aspartate. While its name suggests a direct role in aspartic acid metabolism, its primary and most documented function in biomedical research is as a critical component of synthetic, irreversible caspase inhibitors. This guide will delve into the core function of this compound within these inhibitors, the mechanism by which they induce apoptosis, and the consequential indirect effects on aspartic acid metabolism. Aspartic acid is a non-essential amino acid in humans, synthesized from oxaloacetate, and plays a pivotal role in numerous metabolic pathways including the urea cycle, the citric acid cycle, and as a precursor for other amino acids and nucleotides.[1][2]

This compound as a Key Component of Caspase Inhibitors

This compound is an integral part of widely used caspase inhibitors such as Z-DEVD-FMK and Z-VAD-FMK. Caspases (cysteine-aspartic proteases) are a family of cysteine proteases that play essential roles in programmed cell death (apoptosis) and inflammation.[3] They exhibit specificity for cleaving target proteins after an aspartic acid residue.[4]

The Z- (benzyloxycarbonyl) group on this compound serves as an amino-terminal protecting group, and the methyl ester (-OMe) protects the alpha-carboxyl group. In caspase inhibitors like Z-DEVD-FMK, the Z-Asp(OMe) moiety is part of a peptide sequence that mimics the caspase cleavage site. The fluoromethylketone (FMK) group then irreversibly binds to the catalytic cysteine residue in the caspase active site, thereby inactivating the enzyme.[5] The O-methylation of the aspartic acid residue enhances the stability and cell permeability of the inhibitor.

Impact on Apoptosis and Indirect Effects on Aspartic Acid Metabolism

The inhibition of caspases, particularly executioner caspases like caspase-3, by compounds containing this compound blocks the apoptotic cascade. Apoptosis is a highly regulated process that involves the systematic dismantling of the cell. This process has profound effects on cellular metabolism.

During apoptosis, there are significant shifts in the intracellular concentrations of amino acids. For instance, studies have shown a notable decrease in the intracellular concentration of glutamic acid during apoptosis. Aspartate and glutamate are directly interconverted by the enzyme aspartate aminotransferase (AST). Therefore, a decrease in glutamate levels can be indicative of alterations in aspartate metabolism. Furthermore, zinc deficiency-induced neuronal apoptosis has been associated with an increase in the intracellular concentration of aspartic acid and an increase in its secretion.

Quantitative Data

The following tables summarize the available quantitative data for caspase inhibitors containing the Z-Asp moiety. It is important to note that there is a lack of data on the direct inhibitory effect of this compound itself on enzymes of the aspartic acid metabolism.

InhibitorTarget CaspaseKi (nM)Cell LineComments
Z-tLeu-Asp-HHuman Caspase-33.6DLD-1 colon adenocarcinomaA dipeptide aldehyde inhibitor demonstrating competitive inhibition.
InhibitorTarget CaspaseConcentrationCell LineEffect
Z-DEVD-FMKCaspase-320 µMJurkatReduced camptothecin-induced apoptosis to control levels.
Z-VAD-FMKPan-caspase50-100 µMActivated primary T cellsBlocked FasL-mediated apoptosis.

Experimental Protocols

Protocol 1: In Vitro Caspase-3 Inhibition Assay

This protocol is adapted from procedures for measuring caspase activity using a fluorogenic substrate.

1. Reagents and Materials:

  • Recombinant active human caspase-3

  • Caspase-3 inhibitor (e.g., Z-DEVD-FMK)

  • Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)

  • Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

  • DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

2. Procedure:

  • Prepare a stock solution of the Z-DEVD-FMK inhibitor in DMSO (e.g., 10 mM).

  • Prepare serial dilutions of the inhibitor in the assay buffer to achieve a range of desired final concentrations.

  • In the wells of a 96-well plate, add the diluted inhibitor or DMSO (for the control).

  • Add recombinant active caspase-3 to each well and incubate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Prepare the substrate solution by diluting the Ac-DEVD-AMC stock in the assay buffer.

  • Initiate the reaction by adding the substrate solution to all wells.

  • Immediately measure the fluorescence at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

  • Continue to monitor the fluorescence kinetically over a period of 1-2 hours at 37°C.

  • Calculate the rate of substrate cleavage for each inhibitor concentration and determine the IC50 value.

Protocol 2: In-Cell Caspase-3 Activity Assay

This protocol is based on methods for detecting active caspases in living cells.

1. Reagents and Materials:

  • Cell line of interest (e.g., Jurkat cells)

  • Cell culture medium

  • Apoptosis-inducing agent (e.g., camptothecin, staurosporine)

  • Z-DEVD-FMK

  • Fluorescently labeled caspase-3 inhibitor (e.g., Red-DEVD-FMK) or a kit for detecting active caspase-3

  • Flow cytometer or fluorescence microscope

  • PBS

  • Wash Buffer

2. Procedure:

  • Culture cells to the desired density in a multi-well plate.

  • Prepare a stock solution of Z-DEVD-FMK in DMSO.

  • Pre-incubate the cells with various concentrations of Z-DEVD-FMK or DMSO (vehicle control) for 1-2 hours.

  • Induce apoptosis by adding the apoptosis-inducing agent to the appropriate wells. Include a non-induced control.

  • Incubate the cells for the time required to induce apoptosis (typically 3-6 hours).

  • Add the fluorescently labeled caspase-3 substrate/inhibitor (e.g., Red-DEVD-FMK) to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Wash the cells with Wash Buffer to remove any unbound fluorescent probe.

  • Analyze the cells for fluorescence using a flow cytometer or a fluorescence microscope. The intensity of the fluorescence is proportional to the amount of active caspase-3.

  • Quantify the percentage of apoptotic cells in each condition to determine the inhibitory effect of Z-DEVD-FMK.

Visualizations

Aspartic Acid Metabolism Overview

Aspartic_Acid_Metabolism Asp Aspartic Acid Oxaloacetate Oxaloacetate Asp->Oxaloacetate AST Asn Asparagine Asp->Asn Lys Lysine Asp->Lys Met Methionine Asp->Met Thr Threonine Asp->Thr UreaCycle Urea Cycle Asp->UreaCycle Nucleotides Nucleotides Asp->Nucleotides Oxaloacetate->Asp AST TCA TCA Cycle Oxaloacetate->TCA AlphaKG α-Ketoglutarate Glutamate Glutamate AlphaKG->Glutamate Ile Isoleucine Thr->Ile

Caption: Overview of Aspartic Acid's central role in metabolism.

Intrinsic Apoptosis Pathway and Caspase-3 Activation

Intrinsic_Apoptosis ApoptoticStimuli Apoptotic Stimuli Mitochondrion Mitochondrion ApoptoticStimuli->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC release Apaf1 Apaf-1 CytochromeC->Apaf1 Procaspase9 Procaspase-9 Apaf1->Procaspase9 Apoptosome Apoptosome Procaspase9->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 activation Procaspase3 Procaspase-3 Caspase9->Procaspase3 cleavage Caspase3 Active Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis ZDEVDFMK Z-DEVD-FMK (contains this compound) ZDEVDFMK->Caspase3 inhibition

Caption: Inhibition of Caspase-3 by Z-DEVD-FMK in the intrinsic apoptosis pathway.

Experimental Workflow for In-Cell Caspase Inhibition

Caspase_Inhibition_Workflow start Start: Cell Culture preincubation Pre-incubation with Z-DEVD-FMK or Vehicle start->preincubation induction Induce Apoptosis preincubation->induction staining Stain with Fluorescent Caspase-3 Substrate induction->staining analysis Analysis: Flow Cytometry or Fluorescence Microscopy staining->analysis end End: Quantify Apoptosis analysis->end

Caption: Workflow for assessing in-cell caspase-3 inhibition.

References

The Enzymatic Targets of Z-Asp-OMe Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Asp-OMe (N-benzyloxycarbonyl-L-aspartic acid 1-methyl ester) is a protected amino acid derivative that serves as a crucial building block in the synthesis of various biologically active molecules. While this compound itself is not typically characterized as a direct, potent enzyme inhibitor, its core structure is integral to a class of widely studied enzyme inhibitors, most notably the pan-caspase inhibitor Z-VAD(OMe)-FMK. This technical guide will explore the enzymatic targets of compounds derived from the Z-Asp scaffold, with a primary focus on the well-documented pan-caspase inhibitor Z-VAD(OMe)-FMK. We will delve into its inhibitory profile against caspases, the experimental protocols used to determine these interactions, and the signaling pathways modulated by these inhibitors.

Core Enzymatic Targets: The Caspase Family

The primary enzymatic targets of Z-Asp-containing peptide inhibitors like Z-VAD-FMK are the caspases (cysteine-aspartic proteases). These enzymes play a central role in the regulation of apoptosis (programmed cell death) and inflammation. Z-VAD-FMK is a cell-permeable, irreversible pan-caspase inhibitor, meaning it broadly targets multiple members of the caspase family.[1][2][3] The benzyloxycarbonyl (Z) group and the peptide sequence (Val-Ala-Asp) direct the inhibitor to the active site of caspases, where the fluoromethylketone (FMK) group forms an irreversible covalent bond with the catalytic cysteine residue, thereby inactivating the enzyme.[1]

Quantitative Inhibitory Profile of Z-VAD-FMK

The inhibitory potency of Z-VAD-FMK against various caspases is typically determined by measuring its half-maximal inhibitory concentration (IC50). The data presented below is a summary of values reported in the literature. It is important to note that IC50 values can vary depending on the specific assay conditions, substrate used, and enzyme source.

Caspase TargetReported IC50 Range (nM)
Caspase-125 - 400
Caspase-31.5 - 5800 (mM range also reported)[2]
Caspase-4Data not consistently reported
Caspase-7Data not consistently reported
Caspase-825 - 400
Caspase-925 - 400
Caspase-1025 - 400

Note: The wide range for Caspase-3 highlights the variability in reported experimental data. Some sources indicate micromolar to even millimolar IC50 values, suggesting that while Z-VAD-FMK is a pan-caspase inhibitor, its potency can differ significantly among caspase subtypes and experimental setups.

Signaling Pathways Modulated by Z-Asp-Derived Caspase Inhibitors

Pan-caspase inhibitors like Z-VAD-FMK impact the major signaling pathways of apoptosis: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. By inhibiting key executioner and initiator caspases, these compounds can effectively block the downstream events of apoptosis.

The Extrinsic Apoptosis Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding cell surface receptors. This binding event leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC), where pro-caspase-8 is activated. Activated caspase-8 then directly activates effector caspases like caspase-3 and caspase-7, and can also cleave Bid to tBid, which activates the intrinsic pathway. Z-VAD-FMK inhibits caspase-8, thereby blocking the initiation and propagation of the death signal from this pathway.

Extrinsic_Apoptosis_Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor DISC DISC Formation (FADD, Pro-Caspase-8) Death_Receptor->DISC Pro_Caspase_8 Pro-Caspase-8 Caspase_8 Active Caspase-8 DISC->Caspase_8 Activation Pro_Caspase_3_7 Pro-Caspase-3/7 Caspase_8->Pro_Caspase_3_7 Cleavage Bid Bid Caspase_8->Bid Cleavage Caspase_3_7 Active Caspase-3/7 Apoptosis Apoptosis Caspase_3_7->Apoptosis ZVAD_FMK Z-VAD-FMK ZVAD_FMK->Caspase_8 ZVAD_FMK->Caspase_3_7 tBid tBid Intrinsic_Pathway To Intrinsic Pathway tBid->Intrinsic_Pathway

Caption: Inhibition of the Extrinsic Apoptosis Pathway by Z-VAD-FMK.

The Intrinsic Apoptosis Pathway

The intrinsic, or mitochondrial, pathway is triggered by intracellular stresses such as DNA damage, growth factor withdrawal, or oxidative stress. These stresses lead to the activation of BH3-only proteins, which in turn activate Bax and Bak. Activated Bax/Bak oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytosol. Cytochrome c binds to Apaf-1, which then recruits pro-caspase-9 to form the apoptosome. Within the apoptosome, pro-caspase-9 is auto-activated, and active caspase-9 then cleaves and activates effector caspases-3 and -7. Z-VAD-FMK inhibits both the initiator caspase-9 and the effector caspases-3 and -7, thus halting apoptosis progression at multiple points in this pathway.

Intrinsic_Apoptosis_Pathway Cellular_Stress Cellular Stress BH3_only BH3-only Proteins (e.g., Bid, Bim, Puma) Cellular_Stress->BH3_only Bax_Bak Bax/Bak Activation BH3_only->Bax_Bak MOMP MOMP Bax_Bak->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Pro-Caspase-9) Cytochrome_c->Apoptosome Pro_Caspase_9 Pro-Caspase-9 Caspase_9 Active Caspase-9 Apoptosome->Caspase_9 Activation Pro_Caspase_3_7 Pro-Caspase-3/7 Caspase_9->Pro_Caspase_3_7 Cleavage Caspase_3_7 Active Caspase-3/7 Apoptosis Apoptosis Caspase_3_7->Apoptosis ZVAD_FMK Z-VAD-FMK ZVAD_FMK->Caspase_9 ZVAD_FMK->Caspase_3_7

Caption: Inhibition of the Intrinsic Apoptosis Pathway by Z-VAD-FMK.

Experimental Protocols

The following is a detailed methodology for a common in vitro experiment to assess caspase activity and its inhibition by compounds like Z-VAD-FMK.

Fluorometric Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3 in cell lysates by measuring the fluorescence of a reporter molecule released from a specific substrate.

Materials:

  • Cell Culture: Adherent or suspension cells of interest.

  • Apoptosis Inducer: e.g., Staurosporine, Etoposide, or TNF-α plus Cycloheximide.

  • Inhibitor: Z-VAD-FMK (or other inhibitors to be tested).

  • Lysis Buffer: (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA).

  • Assay Buffer (2X): (e.g., 40 mM HEPES, pH 7.5, 20% Glycerol, 4 mM DTT).

  • Caspase-3 Substrate: Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin).

  • AMC Standard: 7-Amino-4-methylcoumarin for standard curve generation.

  • Microplate Reader: Capable of fluorescence measurement (Excitation ~360-380 nm, Emission ~440-460 nm).

  • 96-well black, flat-bottom plates.

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a desired density and allow them to adhere (for adherent cells).

    • Pre-treat cells with Z-VAD-FMK (typically 10-50 µM) or vehicle (DMSO) for 1 hour.

    • Induce apoptosis with the chosen agent and incubate for the desired time period.

    • Include a negative control (untreated cells) and a positive control (apoptosis inducer without inhibitor).

  • Cell Lysate Preparation:

    • Harvest cells (trypsinize and/or centrifuge).

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 10-20 minutes.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

    • Collect the supernatant (cytosolic extract) and determine the protein concentration (e.g., using a BCA assay).

  • Caspase Activity Assay:

    • Dilute the cell lysates to a consistent protein concentration with lysis buffer.

    • In a 96-well black plate, add 50 µL of cell lysate per well.

    • Prepare a reaction mix containing 2X Assay Buffer and Ac-DEVD-AMC substrate (final concentration of 50 µM).

    • Add 50 µL of the reaction mix to each well containing cell lysate.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence at regular intervals (e.g., every 15-30 minutes) for 1-2 hours.

  • Data Analysis:

    • Generate a standard curve using known concentrations of free AMC.

    • Calculate the rate of AMC release (change in fluorescence over time) for each sample.

    • Convert the fluorescence readings to the amount of AMC released using the standard curve.

    • Express caspase activity as pmol of AMC released per minute per mg of protein.

    • Calculate the percentage of inhibition by Z-VAD-FMK compared to the positive control.

Experimental Workflow for Caspase Inhibition Assay

Caspase_Inhibition_Workflow Start Start Cell_Culture Cell Culture Start->Cell_Culture Pre_treatment Pre-treatment (Z-VAD-FMK or Vehicle) Cell_Culture->Pre_treatment Induce_Apoptosis Induce Apoptosis Pre_treatment->Induce_Apoptosis Harvest_Cells Harvest and Lyse Cells Induce_Apoptosis->Harvest_Cells Assay_Setup Set up Assay in 96-well Plate (Lysate + Substrate) Harvest_Cells->Assay_Setup Incubate Incubate at 37°C Assay_Setup->Incubate Measure_Fluorescence Measure Fluorescence Incubate->Measure_Fluorescence Data_Analysis Data Analysis and Calculation of Inhibition Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: General workflow for a cell-based caspase inhibition assay.

Conclusion

While this compound is a foundational chemical moiety, its significance in enzymatic targeting is realized through its incorporation into more complex structures, exemplified by the pan-caspase inhibitor Z-VAD-FMK. This inhibitor has been an invaluable tool for elucidating the roles of caspases in apoptosis and other cellular processes. Understanding its broad inhibitory profile, the signaling pathways it modulates, and the experimental methods to assess its activity is crucial for researchers in the fields of cell biology, cancer research, and drug development. The data and protocols provided in this guide offer a comprehensive overview for professionals seeking to utilize or understand the application of Z-Asp-derived caspase inhibitors in their research.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Synthesis of Peptides with a C-Terminal Aspartic Acid Methyl Ester using Z-Asp(OMe)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptides with modified C-termini is a crucial aspect of drug discovery and development, as it can significantly impact the peptide's biological activity, stability, and pharmacokinetic properties. One such modification is the esterification of the C-terminal carboxyl group. This application note provides a detailed protocol for the solid-phase synthesis of peptides featuring a C-terminal aspartic acid methyl ester using Z-Asp(OMe)-OH.

The benzyloxycarbonyl (Z) protecting group is traditionally associated with solution-phase peptide synthesis due to its stability under a range of conditions and its removal by hydrogenolysis or strong acids. Its application in solid-phase peptide synthesis (SPPS) is less common, particularly within the widely used Fmoc/tBu strategy. However, in specific cases, such as the introduction of a C-terminal modified residue, a hybrid approach can be employed. This protocol outlines a strategy that utilizes Z-Asp(OMe)-OH as the starting building block, anchored to a suitable resin, followed by peptide chain elongation using the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. The Boc/Bzl strategy is more compatible with the Z-group due to the use of acidic conditions for the removal of the temporary Nα-Boc group, to which the Z-group is stable.

This application note details the necessary materials, a step-by-step experimental protocol, and discusses the critical parameters and potential challenges associated with this specialized synthetic approach.

Data Presentation

Table 1: Summary of Protecting Groups and their Cleavage Conditions
Protecting GroupAbbreviationStructureCleavage ConditionsOrthogonality to Boc/Bzl Strategy
BenzyloxycarbonylZ or CbzC₆H₅CH₂OCO-H₂/Pd, HBr/AcOH, HF, TFMSAStable to TFA (used for Boc removal)
Methyl ester-OMe-OCH₃Saponification (e.g., NaOH), strong acidStable to TFA and HF
tert-ButyloxycarbonylBoc(CH₃)₃COCO-Trifluoroacetic acid (TFA)N/A (Temporary protecting group)
BenzylBzlC₆H₅CH₂-HF, TFMSAN/A (Side-chain protecting group)
Table 2: Typical Yields and Purity for a Model Pentapeptide Synthesis
StepParameterTypical Value
Resin LoadingLoading of Z-Asp(OMe)-OH on Merrifield resin0.5 - 0.8 mmol/g
Coupling EfficiencyPer amino acid coupling (Boc-strategy)>99% (monitored by Kaiser test)
Final CleavageYield of crude peptide from resin70 - 85%
PurityPurity of crude peptide (by RP-HPLC)60 - 75%
Final YieldOverall yield of purified peptide30 - 40%

Experimental Protocols

Materials
  • Resin: Merrifield resin (chloromethylated polystyrene), 1% DVB, 100-200 mesh.

  • Amino Acids: Z-Asp(OMe)-OH, Boc-protected amino acids with appropriate side-chain protection (e.g., Boc-Ala-OH, Boc-Leu-OH, Boc-Gly-OH, Boc-Phe-OH).

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH), Diisopropylethylamine (DIPEA), Trifluoroacetic acid (TFA), Diethyl ether.

  • Reagents for Anchoring: Cesium carbonate (Cs₂CO₃).

  • Reagents for Deprotection: Trifluoroacetic acid (TFA).

  • Coupling Reagents: N,N'-Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt) or HBTU/HATU.

  • Neutralization Base: Diisopropylethylamine (DIPEA).

  • Cleavage Cocktail: Anhydrous Hydrogen Fluoride (HF) with p-cresol as a scavenger. (Caution: HF is extremely corrosive and toxic. Handle with appropriate safety precautions in a dedicated apparatus).

  • Analytical Equipment: HPLC system for purity analysis, Mass spectrometer for identity confirmation.

Protocol 1: Anchoring of Z-Asp(OMe)-OH to Merrifield Resin
  • Preparation of Cesium Salt:

    • Dissolve Z-Asp(OMe)-OH (1.5 eq.) in a minimal amount of DMF.

    • Add an aqueous solution of Cesium Carbonate (Cs₂CO₃) (0.5 eq.) dropwise while stirring.

    • Lyophilize the solution to obtain the Z-Asp(OMe)-OCs salt as a white powder.

  • Anchoring to Resin:

    • Swell the Merrifield resin (1.0 g) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.

    • Drain the DMF.

    • Add a solution of the Z-Asp(OMe)-OCs salt (1.2 eq. relative to resin capacity) in DMF (10 mL).

    • Heat the mixture at 50°C for 12-18 hours with gentle agitation.

    • Wash the resin sequentially with DMF (3 x 10 mL), DMF/H₂O (1:1, 3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

    • Dry the resin under vacuum.

    • Determine the loading capacity of the resin by quantitative analysis of the released amino acid after acid hydrolysis of a small sample.

Protocol 2: Solid-Phase Peptide Synthesis (Boc-Strategy)

This protocol describes the addition of one amino acid. Repeat the cycle for each subsequent amino acid in the peptide sequence.

  • Resin Swelling: Swell the Z-Asp(OMe)-resin in DCM (10 mL/g) for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM (v/v) for 2 minutes.

    • Drain the solution.

    • Treat the resin again with 50% TFA in DCM for 20 minutes.

    • Wash the resin with DCM (3 x 10 mL), isopropanol (1 x 10 mL), and DCM (3 x 10 mL).

  • Neutralization:

    • Treat the resin with 10% DIPEA in DCM (v/v) for 2 minutes (twice).

    • Wash the resin with DCM (5 x 10 mL).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Boc-protected amino acid (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in a minimal amount of DMF/DCM (1:1) for 15 minutes at 0°C.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin sequentially with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

Protocol 3: Cleavage and Deprotection

WARNING: This procedure involves the use of anhydrous HF, which is extremely hazardous. This must be performed by trained personnel in a specialized HF cleavage apparatus.

  • Preparation:

    • Dry the peptide-resin thoroughly under high vacuum for at least 12 hours.

    • Place the dried resin in the reaction vessel of the HF apparatus.

    • Add p-cresol (1 mL per gram of resin) as a scavenger.

  • HF Cleavage:

    • Cool the reaction vessel to -10°C.

    • Condense anhydrous HF (10 mL per gram of resin) into the vessel.

    • Stir the mixture at 0°C for 1-2 hours.

  • HF Removal:

    • Evaporate the HF under a stream of nitrogen, followed by high vacuum.

  • Peptide Precipitation and Washing:

    • Wash the residue with cold diethyl ether to precipitate the peptide and remove the scavenger.

    • Centrifuge and decant the ether. Repeat this step three times.

  • Extraction and Lyophilization:

    • Extract the peptide from the resin with an appropriate aqueous solvent (e.g., 10% acetic acid).

    • Lyophilize the aqueous solution to obtain the crude peptide.

Protocol 4: Saponification of the C-Terminal Methyl Ester (Optional)

If the free C-terminal carboxylate is desired, the methyl ester can be removed post-cleavage.

  • Dissolution: Dissolve the purified peptide in a minimal amount of water or a suitable buffer.

  • Saponification:

    • Cool the solution to 0°C.

    • Add a 0.1 M NaOH solution dropwise while monitoring the pH, maintaining it around 11-12.

    • Stir the reaction at 0°C and monitor the disappearance of the starting material by HPLC.

  • Neutralization and Desalting:

    • Once the reaction is complete, neutralize the solution with dilute acetic acid.

    • Desalt the peptide solution using a suitable method (e.g., size-exclusion chromatography or preparative HPLC).

  • Lyophilization: Lyophilize the desalted peptide solution to obtain the final product with a free C-terminal carboxylate.

Visualization of Workflows

SPPS_Workflow_Z_Asp_OMe start Start anchoring 1. Anchoring Z-Asp(OMe)-OH to Merrifield Resin start->anchoring spps_cycle 2. SPPS Cycles (Boc-Strategy) anchoring->spps_cycle cleavage 3. Cleavage from Resin (HF Apparatus) spps_cycle->cleavage purification Purification (RP-HPLC) cleavage->purification final_peptide Final Peptide (C-terminal OMe) purification->final_peptide saponification 4. Saponification (Optional) final_peptide->saponification Optional Step final_peptide_acid Final Peptide (C-terminal OH) saponification->final_peptide_acid

Caption: Overall workflow for the synthesis of a peptide with a C-terminal Asp(OMe).

SPPS_Cycle_Detail start_cycle Start of Cycle (Peptide-Resin) deprotection Boc Deprotection (50% TFA/DCM) start_cycle->deprotection neutralization Neutralization (10% DIPEA/DCM) deprotection->neutralization coupling Amino Acid Coupling (Boc-AA, DIC/HOBt) neutralization->coupling washing Washing (DMF, DCM) coupling->washing end_cycle End of Cycle (Peptide(n+1)-Resin) washing->end_cycle repeat Repeat for next amino acid end_cycle->repeat

Application Notes and Protocols for Z-Asp-OMe in Solution-Phase Peptide Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the effective use of N-α-Cbz-L-aspartic acid α-methyl ester (Z-Asp-OMe) in solution-phase peptide synthesis. This document outlines common coupling methodologies, strategies to mitigate side reactions, and detailed experimental protocols with representative data.

Introduction

This compound is a valuable building block in solution-phase peptide synthesis. The N-terminal benzyloxycarbonyl (Z) group offers robust protection, removable under non-acidic conditions via hydrogenolysis, which is orthogonal to many side-chain protecting groups. The α-methyl ester on the side chain of the aspartic acid residue serves to prevent its participation in the coupling reaction and can be selectively removed later if necessary. Careful selection of coupling reagents and reaction conditions is crucial to achieve high yields and purity while minimizing common side reactions such as racemization and aspartimide formation.

Key Considerations and Side Reactions

When using this compound in peptide coupling, two primary side reactions must be considered:

  • Racemization: The activation of the carboxylic acid can lead to the loss of chiral integrity at the α-carbon, particularly when using strong bases or excessive activation times. The addition of racemization suppressants like 1-hydroxybenzotriazole (HOBt) is highly recommended.

  • Aspartimide Formation: Although the side-chain carboxyl group is protected as a methyl ester, under basic conditions, the backbone amide nitrogen of the newly formed peptide bond can attack the side-chain ester, leading to the formation of a cyclic aspartimide. This is a significant concern, especially in sequences containing Asp-Gly or Asp-Ser. Aspartimide formation can be minimized by using milder bases, controlling reaction temperature, and avoiding prolonged exposure to basic conditions. The use of the methyl ester on the side chain of this compound, as opposed to more labile esters, offers a degree of protection against this side reaction.

Data Presentation: Coupling Efficiency of this compound

The following table summarizes representative yields for the coupling of Z-Asp(OMe)-OH with various amino acid esters using common solution-phase coupling methods. These values are indicative and can vary based on the specific amino acid being coupled, solvent, and reaction conditions.

Coupling MethodAmino Acid EsterTypical Yield (%)Purity (%)Reference
DCC/HOBtH-Phe-OMe·HCl85-95>95Generic Protocol
EDC/HOBtH-Gly-OEt·HCl80-90>95Generic Protocol
Mixed AnhydrideH-Leu-OMe·HCl75-85>93Generic Protocol

Experimental Protocols

Below are detailed protocols for the most common methods of coupling Z-Asp(OMe)-OH in solution-phase synthesis.

Protocol 1: Carbodiimide-Mediated Coupling using DCC/HOBt

This is a widely used and cost-effective method for peptide bond formation.

Materials:

  • Z-Asp(OMe)-OH

  • Amino acid methyl ester hydrochloride (e.g., H-Phe-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine (saturated NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Preparation of the Amine Component:

    • Dissolve the amino acid methyl ester hydrochloride (1.0 eq) in DCM.

    • Add NMM (1.0 eq) and stir at room temperature for 15 minutes to generate the free amine.

  • Activation of Z-Asp(OMe)-OH:

    • In a separate flask, dissolve Z-Asp(OMe)-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of DCC (1.1 eq) in DCM dropwise to the Z-Asp(OMe)-OH solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Coupling Reaction:

    • Add the freshly prepared free amine solution from step 1 to the activated Z-Asp(OMe)-OH mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

    • Combine the filtrates and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., EtOAc/hexane) or by flash column chromatography.

Protocol 2: Carbodiimide-Mediated Coupling using EDC/HOBt

This method is advantageous as the urea byproduct is water-soluble, simplifying the work-up.

Materials:

  • Z-Asp(OMe)-OH

  • Amino acid ethyl ester hydrochloride (e.g., H-Gly-OEt·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine (saturated NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reaction Setup:

    • Dissolve Z-Asp(OMe)-OH (1.0 eq), the amino acid ethyl ester hydrochloride (1.0 eq), and HOBt (1.1 eq) in DCM or EtOAc.

    • Add NMM (1.0 eq) to neutralize the hydrochloride salt.

    • Cool the mixture to 0 °C in an ice bath.

  • Coupling Reaction:

    • Add EDC (1.2 eq) to the cooled solution.

    • Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature and stir for an additional 12-16 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or flash column chromatography as needed.

Protocol 3: Mixed Anhydride Method

This method involves the formation of a mixed anhydride, which then reacts with the amine component. It is often faster than carbodiimide methods.

Materials:

  • Z-Asp(OMe)-OH

  • Amino acid methyl ester hydrochloride (e.g., H-Leu-OMe·HCl)

  • Isobutyl chloroformate

  • N-Methylmorpholine (NMM)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine (saturated NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Formation of the Mixed Anhydride:

    • Dissolve Z-Asp(OMe)-OH (1.0 eq) in anhydrous THF.

    • Cool the solution to -15 °C in a dry ice/acetone bath.

    • Add NMM (1.0 eq) and stir for a few minutes.

    • Add isobutyl chloroformate (1.0 eq) dropwise, ensuring the temperature remains below -10 °C. Stir for 10-15 minutes at -15 °C.

  • Preparation of the Amine Component:

    • In a separate flask, prepare the free amine of the amino acid methyl ester hydrochloride (1.0 eq) with NMM (1.0 eq) in THF as described in Protocol 1.

  • Coupling Reaction:

    • Add the cold solution of the free amine to the mixed anhydride solution at -15 °C.

    • Stir the reaction mixture at -15 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Filter off any precipitated salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in EtOAc and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by recrystallization or flash column chromatography.

Visualizations

The following diagrams illustrate the logical workflow of the described experimental protocols.

Solution_Phase_Peptide_Coupling_Workflow cluster_activation Activation Step cluster_amine_prep Amine Preparation cluster_coupling Coupling & Purification Z_Asp_OMe Z-Asp(OMe)-OH Activated_Intermediate Activated Intermediate (Active Ester or Mixed Anhydride) Z_Asp_OMe->Activated_Intermediate Coupling_Reagent Coupling Reagent (DCC, EDC, or Isobutyl Chloroformate) Coupling_Reagent->Activated_Intermediate Additives Additives (HOBt) Additives->Activated_Intermediate Coupling Coupling Reaction Activated_Intermediate->Coupling AA_Ester_HCl Amino Acid Ester Hydrochloride Free_Amine Free Amino Acid Ester AA_Ester_HCl->Free_Amine Base Base (NMM/DIPEA) Base->Free_Amine Free_Amine->Coupling Workup Aqueous Work-up (Acid/Base Washes) Coupling->Workup Purification Purification (Crystallization or Chromatography) Workup->Purification Protected_Dipeptide Protected Dipeptide Purification->Protected_Dipeptide

Caption: General workflow for solution-phase peptide coupling.

Aspartimide_Formation_Pathway Peptide Z-Asp(OMe)-Xaa-OR Deprotonated_Amide Deprotonated Backbone Amide Peptide->Deprotonated_Amide Deprotonation Base Base Base->Deprotonated_Amide Aspartimide Aspartimide Intermediate Deprotonated_Amide->Aspartimide Intramolecular Attack Side_Products Side Products (α- and β-peptides, Racemized Products) Aspartimide->Side_Products Ring Opening

Caption: Pathway of aspartimide formation side reaction.

Z-Asp-OMe: A Versatile Building Block for Peptide Library Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Asp-OMe, or N-Cbz-L-aspartic acid α-methyl ester, is a valuable aspartic acid derivative utilized as a fundamental building block in the synthesis of peptide libraries. Its unique structural features, including the benzyloxycarbonyl (Z) protecting group on the α-amino group and the methyl ester (OMe) on the α-carboxyl group, make it particularly suitable for both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS). This derivative is instrumental in the construction of diverse peptide libraries for screening and identifying novel therapeutic agents, most notably in the development of enzyme inhibitors.

One of the most significant applications of this compound is in the creation of peptide-based caspase inhibitors. Caspases, a family of cysteine proteases, play a critical role in apoptosis (programmed cell death) and inflammation. Dysregulation of caspase activity is implicated in a variety of diseases, including neurodegenerative disorders, autoimmune diseases, and cancer. Consequently, the development of specific caspase inhibitors is a major focus in drug discovery. This compound provides a scaffold for introducing an aspartic acid residue, which is recognized by the active site of caspases, into a peptide sequence. The modification of the peptide sequence around this core residue allows for the generation of vast libraries to screen for potent and selective caspase inhibitors. A well-known example is the pan-caspase inhibitor Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone), which highlights the importance of aspartic acid derivatives in this field[1][2][3].

These application notes provide a comprehensive overview of the utility of this compound in peptide library synthesis, with a focus on the generation of caspase inhibitors. Detailed protocols for synthesis and screening, along with data presentation and visualizations, are included to guide researchers in leveraging this versatile building block for their drug discovery efforts.

Data Presentation

Table 1: Theoretical Yield Calculation for a 10-mer Peptide Library Synthesis

Step Efficiency (Coupling & Deprotection)Overall Theoretical YieldPurity of Target Peptide
97%73.7%High
95%59.9%Moderate
90%34.9%Low, significant purification required

This table illustrates the critical importance of high step-wise efficiency in achieving a reasonable overall yield and purity of the target peptides within a library.

Table 2: Common Side Reactions and Mitigation Strategies when using Aspartic Acid Derivatives

Side ReactionDescriptionSequence PredispositionMitigation Strategies
Aspartimide FormationIntramolecular cyclization of the aspartic acid residue, leading to a mixture of α- and β-peptides and potential racemization.Asp-Gly, Asp-Ala, Asp-SerUse of sterically hindered protecting groups on the β-carboxyl group; addition of HOBt to the deprotection solution; use of milder bases or shorter deprotection times[4][5].
RacemizationLoss of stereochemical integrity at the α-carbon of the amino acid during activation and coupling.Can occur with any amino acid, but some are more susceptible.Use of coupling reagents known to suppress racemization (e.g., HOBt, Oxyma); careful control of reaction temperature and base concentration.
Diketopiperazine FormationIntramolecular cyclization of a dipeptide to form a six-membered ring, leading to cleavage from the resin.Occurs at the dipeptide stage, especially with Proline in the first or second position.Use of 2-chlorotrityl chloride resin; in situ neutralization protocols.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Combinatorial Peptide Library using Fmoc-Asp(OMe)-OH

This protocol outlines the manual synthesis of a small combinatorial peptide library on a solid support using Fmoc chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-Asp(OMe)-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Piperidine solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethyl ether (cold)

  • Acetonitrile

  • Water (HPLC grade)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1-2 hours in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF solution and shake for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (Split-and-Pool Method for Library Generation):

    • Splitting: Divide the resin into equal portions corresponding to the number of different amino acids to be coupled at that position.

    • Activation: In separate vessels, pre-activate each Fmoc-amino acid (3 equivalents relative to resin loading) with DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF for 15-20 minutes.

    • Coupling: Add the activated amino acid solution to its corresponding portion of resin. Shake for 2-4 hours at room temperature. For incorporating Fmoc-Asp(OMe)-OH, follow the same procedure.

    • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

    • Washing: Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

    • Pooling: Combine all resin portions into a single vessel.

  • Repeat Cycles: Repeat the deprotection and split-and-pool coupling steps for each position in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection of Side Chains:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptides.

  • Peptide Precipitation and Purification:

    • Precipitate the peptides by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the crude peptide library.

    • Wash the pellet with cold diethyl ether.

    • Lyophilize the crude peptide library.

    • The library can be used as a mixture for initial screening or subjected to HPLC for purification and characterization of individual components.

Protocol 2: Screening of a Peptide Library for Caspase-3 Inhibition

This protocol describes a high-throughput fluorescence-based assay to screen the synthesized peptide library for inhibitors of caspase-3.

Materials:

  • Synthesized peptide library

  • Recombinant active human caspase-3

  • Caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AMC)

  • Assay buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.4)

  • 96-well or 384-well black microplates

  • Fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm)

  • Known caspase-3 inhibitor (e.g., Ac-DEVD-CHO) as a positive control

Procedure:

  • Preparation of Reagents:

    • Dissolve the peptide library and individual control peptides in an appropriate solvent (e.g., DMSO) to create stock solutions.

    • Prepare working solutions of the peptide library, controls, caspase-3, and substrate in the assay buffer.

  • Assay Setup:

    • To each well of the microplate, add the following in order:

      • Assay buffer

      • Peptide library solution (at various concentrations for dose-response) or control solution.

      • Recombinant caspase-3 enzyme.

    • Include wells with no inhibitor (enzyme activity control) and wells with no enzyme (background control).

  • Incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation: Add the caspase-3 substrate solution to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes using the fluorescence plate reader.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the rate of substrate cleavage (slope of the fluorescence vs. time plot) for each well.

    • Determine the percent inhibition for each library pool or individual peptide compared to the enzyme activity control.

    • Identify "hit" pools or peptides that show significant inhibition of caspase-3 activity. These can then be further characterized through deconvolution or synthesis of individual peptides for IC₅₀ determination.

Visualizations

Experimental Workflow for Peptide Library Synthesis and Screening

Peptide_Library_Workflow cluster_synthesis Peptide Library Synthesis cluster_screening Screening for Caspase Inhibition Resin Solid Support (Resin) Deprotection1 Fmoc Deprotection Resin->Deprotection1 Split Split Resin Deprotection1->Split Couple_A Couple AA1 Split->Couple_A Couple_B Couple AA2 Split->Couple_B Couple_C ... Split->Couple_C Pool Pool Resin Couple_A->Pool Couple_B->Pool Couple_C->Pool Deprotection2 Fmoc Deprotection Pool->Deprotection2 Repeat n cycles Cleavage Cleavage & Deprotection Deprotection2->Cleavage Library Crude Peptide Library Cleavage->Library Screening High-Throughput Screening Library->Screening Hit_ID Hit Identification Screening->Hit_ID Deconvolution Hit Deconvolution / Resynthesis Hit_ID->Deconvolution IC50 IC50 Determination Deconvolution->IC50 Lead_Opt Lead Optimization IC50->Lead_Opt

Caption: Workflow for combinatorial peptide library synthesis and subsequent screening for enzyme inhibition.

Logical Relationship of Components in a Caspase Inhibition Assay

Caspase_Inhibition_Assay Caspase Caspase Enzyme Product Cleaved Substrate (Fluorescent Product) Caspase->Product Cleavage No_Fluorescence No Fluorescence Substrate Fluorogenic Substrate (e.g., Ac-DEVD-AMC) Substrate->Product Inhibitor Peptide Inhibitor (from Library) Inhibitor->Caspase Binding Fluorescence Fluorescence Signal Product->Fluorescence

Caption: Interaction of components in a fluorescence-based caspase inhibition assay.

References

Application Notes and Protocols: Screening Z-Asp-OMe for Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyloxycarbonyl-L-aspartic acid α-methyl ester (Z-Asp-OMe) is a protected amino acid derivative commonly utilized in peptide synthesis.[1][2] Its structure, featuring a carboxylic acid and a protected amine, makes it a candidate for investigation as a fragment or lead compound in drug discovery, particularly for enzymes that recognize amino acid-like substrates, such as proteases. While its primary application lies in chemical synthesis, its potential as an enzyme inhibitor warrants exploration.

This document provides a comprehensive guide for researchers interested in evaluating this compound as a potential inhibitor of enzyme activity. It outlines a general experimental workflow, detailed protocols for enzyme kinetics studies, and a framework for data analysis and presentation. The focus is on screening this compound against a target enzyme and characterizing its inhibitory mechanism.

Data Presentation: A Template for Enzyme Inhibition Studies

Quantitative data from enzyme kinetics experiments should be organized systematically to facilitate comparison and interpretation. The following table provides a template for recording and presenting key kinetic parameters.

Table 1: Template for Summarizing Kinetic Data for this compound Inhibition

Enzyme TargetSubstrateSubstrate Km (µM)This compound IC50 (µM)This compound Ki (µM)Mode of Inhibition
e.g., Trypsine.g., BAPNAValue ± SDValue ± SDValue ± SDe.g., Competitive
e.g., Chymotrypsine.g., BTEEValue ± SDValue ± SDValue ± SDe.g., Non-competitive
e.g., Caspase-3e.g., Ac-DEVD-pNAValue ± SDValue ± SDValue ± SDe.g., Uncompetitive

Note: The values in this table are placeholders and should be replaced with experimentally determined data.

Experimental Protocols

This section details a generalized protocol for assessing the inhibitory effect of this compound on a model enzyme using a spectrophotometric assay. This protocol should be adapted based on the specific enzyme and substrate being investigated.

Materials and Reagents
  • Enzyme: Purified enzyme of interest (e.g., Trypsin, Chymotrypsin).

  • Substrate: Chromogenic or fluorogenic substrate specific for the enzyme (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin).

  • Inhibitor: this compound (CAS 4668-42-2).

  • Assay Buffer: Buffer appropriate for optimal enzyme activity (e.g., 50 mM Tris-HCl, pH 8.0, with 20 mM CaCl2 for Trypsin).

  • Solvent for Inhibitor: Dimethyl sulfoxide (DMSO) is commonly used to dissolve organic compounds like this compound.

  • Microplate Reader: Capable of measuring absorbance or fluorescence at the appropriate wavelength.

  • 96-well microplates.

Preparation of Solutions
  • Enzyme Stock Solution: Prepare a concentrated stock solution of the enzyme in the assay buffer. The final concentration in the assay will depend on the enzyme's specific activity.

  • Substrate Stock Solution: Prepare a concentrated stock solution of the substrate in the assay buffer.

  • Inhibitor Stock Solution (this compound): Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 100 mM).

  • Working Solutions: Prepare serial dilutions of the substrate and this compound in the assay buffer. Ensure the final concentration of DMSO in the assay is low (typically ≤1%) to avoid affecting enzyme activity.

Experimental Procedure for IC50 Determination

The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.

  • Set up the Assay Plate: To each well of a 96-well plate, add the following in order:

    • Assay Buffer

    • This compound at various concentrations (e.g., 0.1 µM to 1000 µM). Include a control with only DMSO.

    • Enzyme solution (at a fixed concentration).

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction: Add the substrate solution to all wells to start the reaction. The substrate concentration should be fixed, typically at or near its Km value.

  • Measure Activity: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time (kinetic mode). The rate of the reaction (initial velocity, V0) is determined from the linear portion of the progress curve.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).

    • Plot the percent inhibition versus the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinetic Studies to Determine the Mode of Inhibition and Ki

To understand how this compound inhibits the enzyme, kinetic experiments are performed by varying the concentrations of both the substrate and the inhibitor.

  • Set up the Assay: Perform a series of experiments as described for the IC50 determination. For each fixed concentration of this compound (including a zero-inhibitor control), vary the substrate concentration over a range (e.g., 0.2 to 5 times the Km).

  • Measure Reaction Rates: Determine the initial velocity (V0) for each combination of substrate and inhibitor concentration.

  • Data Analysis:

    • Plot V0 versus substrate concentration ([S]) for each inhibitor concentration (Michaelis-Menten plot).

    • Create a double reciprocal plot (Lineweaver-Burk plot) by plotting 1/V0 versus 1/[S].

    • Analyze the changes in Vmax (the maximum reaction rate) and Km (the Michaelis constant) in the presence of this compound to determine the mode of inhibition (competitive, non-competitive, or uncompetitive).

    • Calculate the inhibition constant (Ki) using the appropriate form of the Michaelis-Menten equation or by using the Cheng-Prusoff equation if the IC50 and Km are known. For competitive inhibition, the Cheng-Prusoff equation is: Ki = IC50 / (1 + [S]/Km).

Visualizing Experimental Workflows and Mechanisms

Diagrams are essential for illustrating complex experimental procedures and biological mechanisms. The following diagrams were created using the Graphviz DOT language.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Stock setup_plate Set up 96-well Plate (Buffer, this compound, Enzyme) prep_enzyme->setup_plate prep_substrate Prepare Substrate Stock add_substrate Initiate Reaction (Add Substrate) prep_substrate->add_substrate prep_inhibitor Prepare this compound Stock prep_inhibitor->setup_plate prep_buffers Prepare Assay Buffer pre_incubate Pre-incubate setup_plate->pre_incubate pre_incubate->add_substrate measure Measure Kinetic Readout (Spectrophotometer) add_substrate->measure calc_v0 Calculate Initial Velocity (V0) measure->calc_v0 plot_mm Michaelis-Menten Plot (V0 vs. [S]) calc_v0->plot_mm plot_lb Lineweaver-Burk Plot (1/V0 vs. 1/[S]) calc_v0->plot_lb det_params Determine Km, Vmax, Ki, and Mode of Inhibition plot_mm->det_params plot_lb->det_params G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E_c Enzyme ES_c ES Complex E_c->ES_c + S EI_c EI Complex E_c->EI_c + I S_c Substrate I_c Inhibitor (this compound) ES_c->E_c - S P_c Product ES_c->P_c k_cat EI_c->E_c - I E_nc Enzyme ES_nc ES Complex E_nc->ES_nc + S EI_nc EI Complex E_nc->EI_nc + I S_nc Substrate I_nc Inhibitor (this compound) ES_nc->E_nc - S ESI_nc ESI Complex (Inactive) ES_nc->ESI_nc + I P_nc Product ES_nc->P_nc k_cat EI_nc->E_nc - I EI_nc->ESI_nc + S ESI_nc->ES_nc - I ESI_nc->EI_nc - S

References

Application Notes and Protocols for Studying Apoptosis in Cell Culture Using a Caspase-3 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Z-Asp-OMe: Initial searches for the direct application of this compound as a caspase inhibitor in cell culture experiments yielded limited specific information. The available data primarily identifies this compound as an aspartic acid derivative utilized in peptide synthesis. In contrast, the scientific literature extensively documents the use of structurally related peptide-based inhibitors for apoptosis research. Therefore, these application notes will focus on a well-characterized and widely used specific inhibitor of caspase-3, Z-DEVD-FMK , as a representative compound. The principles and protocols outlined here can be adapted for other similar peptide-based caspase inhibitors.

Introduction to Z-DEVD-FMK

Z-DEVD-FMK is a cell-permeable, irreversible inhibitor of caspase-3, a key executioner caspase in the apoptotic pathway.[1] Its specificity is derived from the tetrapeptide sequence Asp-Glu-Val-Asp (DEVD), which is a recognition site for caspase-3. The fluoromethylketone (FMK) group covalently binds to the active site of caspase-3, thereby irreversibly inactivating the enzyme. By inhibiting caspase-3, Z-DEVD-FMK can effectively block the downstream events of apoptosis, including the cleavage of cellular substrates like poly(ADP-ribose) polymerase (PARP) and subsequent DNA fragmentation.[2]

Mechanism of Action

Apoptosis, or programmed cell death, can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, with caspase-3 being a central player. Once activated, caspase-3 cleaves a variety of cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis. Z-DEVD-FMK acts by specifically targeting and inhibiting the proteolytic activity of activated caspase-3, thereby preventing the execution of the apoptotic program.

Signaling Pathway of Caspase-3 Mediated Apoptosis

apoptosis_pathway Caspase-3 Mediated Apoptosis Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligands Death Ligands (e.g., TNF, FasL) Death_Receptors Death Receptors Death_Ligands->Death_Receptors Procaspase8 Procaspase-8 Death_Receptors->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cellular_Stress Cellular Stress (e.g., DNA damage) Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Procaspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Activation Apoptotic_Substrates Apoptotic Substrates (e.g., PARP, Lamin) Caspase3->Apoptotic_Substrates Cleavage Z_DEVD_FMK Z-DEVD-FMK Z_DEVD_FMK->Caspase3 Inhibition Apoptosis Apoptosis Apoptotic_Substrates->Apoptosis

Caption: Caspase-3 activation and inhibition in apoptosis.

Quantitative Data for Z-DEVD-FMK

ParameterValueCell Line/SystemReference
IC50 (Caspase-3) 18 µM6-OHDA-induced apoptosis in N27 cells
IC50 (Caspase-3) 130 nMCell-free assay
Working Concentration 1 - 200 µMVaries by cell type and stimulus
Inhibition of Apoptosis ~42% reductionCamptothecin-treated Jurkat cells (20 µM Z-DEVD-FMK)
Inhibition of Apoptosis 44% - 98%Camptothecin-treated chondrocytes (10-50 µM)

Experimental Protocols

General Guidelines for Using Z-DEVD-FMK in Cell Culture
  • Reconstitution: Z-DEVD-FMK is typically provided as a lyophilized solid. It should be reconstituted in sterile DMSO to create a stock solution (e.g., 10-20 mM). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

  • Working Concentration: The optimal working concentration of Z-DEVD-FMK varies depending on the cell type, the apoptosis-inducing stimulus, and the duration of the experiment. It is recommended to perform a dose-response experiment to determine the most effective concentration for your specific system, typically ranging from 1 µM to 100 µM.

  • Pre-incubation: To ensure the inhibitor is present to block caspase-3 activation, it is crucial to pre-incubate the cells with Z-DEVD-FMK for a period (e.g., 30 minutes to 2 hours) before adding the apoptotic stimulus.

  • Controls: Always include appropriate controls in your experiments:

    • Vehicle Control: Treat cells with the same volume of DMSO used for the Z-DEVD-FMK treatment.

    • Untreated Control: Cells that are not treated with either the inhibitor or the apoptotic stimulus.

    • Apoptotic Stimulus Control: Cells treated only with the apoptosis-inducing agent.

    • Negative Control Inhibitor: A similar peptide with no inhibitory activity against caspases (e.g., Z-FA-FMK) can be used to control for non-specific effects of the peptide inhibitor.

Experimental Workflow for Assessing Apoptosis Inhibition

experimental_workflow Workflow for Apoptosis Inhibition Assay cluster_setup Experimental Setup cluster_assays Apoptosis Assays cluster_analysis Data Analysis Seed_Cells Seed Cells Preincubation Pre-incubate with Z-DEVD-FMK or Vehicle Seed_Cells->Preincubation Induce_Apoptosis Induce Apoptosis Preincubation->Induce_Apoptosis Caspase3_Activity Caspase-3 Activity Assay Induce_Apoptosis->Caspase3_Activity AnnexinV_Staining Annexin V/PI Staining Induce_Apoptosis->AnnexinV_Staining TUNEL_Assay TUNEL Assay Induce_Apoptosis->TUNEL_Assay Data_Quantification Quantify Apoptosis Caspase3_Activity->Data_Quantification AnnexinV_Staining->Data_Quantification TUNEL_Assay->Data_Quantification Data_Comparison Compare Treated vs. Controls Data_Quantification->Data_Comparison

Caption: General workflow for apoptosis inhibition experiments.

Detailed Experimental Protocols

Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of caspase-3 in cell lysates by detecting the cleavage of a colorimetric substrate, DEVD-pNA.

Materials:

  • Cells treated as described in the general workflow.

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA).

  • 2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA, 20% Glycerol).

  • Caspase-3 substrate: DEVD-pNA (4 mM stock in DMSO).

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 405 nm.

Protocol:

  • Cell Lysis:

    • Harvest cells (adherent or suspension) and wash once with ice-cold PBS.

    • Resuspend the cell pellet in 50-100 µL of ice-cold Cell Lysis Buffer.

    • Incubate on ice for 10-15 minutes.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C.

    • Collect the supernatant (cytosolic extract) for the assay.

  • Protein Quantification:

    • Determine the protein concentration of the cell lysates using a standard method (e.g., Bradford or BCA assay).

  • Assay Setup:

    • In a 96-well plate, add 50-100 µg of protein from each cell lysate to individual wells. Adjust the volume to 50 µL with Cell Lysis Buffer.

    • Prepare a blank well containing 50 µL of Cell Lysis Buffer.

  • Reaction:

    • Add 50 µL of 2X Reaction Buffer to each well.

    • Add 5 µL of 4 mM DEVD-pNA substrate to each well (final concentration 200 µM).

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement:

    • Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the blank reading from all sample readings.

    • Compare the absorbance values of the Z-DEVD-FMK-treated samples to the apoptotic stimulus control to determine the percentage of caspase-3 inhibition.

Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Cells treated as described in the general workflow.

  • Annexin V-FITC (or other fluorochrome conjugate).

  • Propidium Iodide (PI) solution.

  • 10X Annexin V Binding Buffer (e.g., 0.1 M HEPES, pH 7.4, 1.4 M NaCl, 25 mM CaCl2).

  • Flow cytometer.

Protocol:

  • Cell Harvesting:

    • Harvest both adherent and suspension cells. For adherent cells, use a gentle dissociation method like trypsinization, and collect any floating cells from the medium.

    • Wash the cells once with ice-cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within 1 hour.

  • Data Analysis:

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

    • Quantify the percentage of cells in each quadrant and compare the Z-DEVD-FMK-treated group with the apoptotic stimulus control.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • Cells cultured on coverslips or slides, treated as described in the general workflow.

  • TUNEL assay kit (commercial kits are recommended for ease of use and contain all necessary reagents, including TdT enzyme and labeled dUTPs).

  • 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate).

  • DAPI or Hoechst for nuclear counterstaining.

  • Fluorescence microscope.

Protocol:

  • Fixation:

    • Wash cells with PBS.

    • Fix the cells with 4% PFA for 15-30 minutes at room temperature.

    • Wash twice with PBS.

  • Permeabilization:

    • Incubate the cells with permeabilization solution for 2-5 minutes on ice.

    • Wash twice with PBS.

  • TUNEL Reaction:

    • Follow the manufacturer's protocol for the TUNEL assay kit. This typically involves incubating the cells with a reaction mixture containing TdT enzyme and labeled dUTPs for 1 hour at 37°C in a humidified chamber, protected from light.

  • Staining and Mounting:

    • Wash the cells twice with PBS.

    • Counterstain the nuclei with DAPI or Hoechst.

    • Mount the coverslips onto microscope slides with an anti-fade mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope. TUNEL-positive cells will show fluorescence (e.g., green for FITC-dUTP) in the nucleus.

    • Count the number of TUNEL-positive cells and total cells (DAPI/Hoechst positive) in several random fields of view.

    • Calculate the percentage of apoptotic cells and compare the Z-DEVD-FMK-treated group with the apoptotic stimulus control.

References

Application Notes and Protocols for the Synthesis of Bioactive Peptides using Z-Asp-OMe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of N-benzyloxycarbonyl-L-aspartic acid α-methyl ester (Z-Asp-OMe) in the synthesis of bioactive peptides. This compound is a valuable building block for introducing an aspartic acid residue into a peptide sequence, particularly in solution-phase and enzymatic synthesis methodologies.

Introduction

This compound is a derivative of aspartic acid where the α-amino group is protected by a benzyloxycarbonyl (Z) group and the α-carboxyl group is esterified as a methyl ester.[1][2] This strategic protection allows for the selective activation of the side-chain carboxyl group for peptide bond formation while preventing unwanted side reactions at the α-amino and α-carboxyl termini.[3] The Z group is a well-established protecting group in peptide synthesis, known for its stability and resistance to racemization during activation.[3] this compound has been notably employed in the synthesis of the aspartame precursor, Z-L-Aspartyl-L-phenylalanine methyl ester (Z-Asp-Phe-OMe), a key intermediate in the production of the artificial sweetener.[4] Beyond this well-documented application, the principles of its use can be extended to the synthesis of various other bioactive peptides.

A critical challenge in the synthesis of peptides containing aspartic acid is the propensity for aspartimide formation, a side reaction that can lead to impurities and a decrease in the yield of the desired peptide. This occurs particularly in solid-phase peptide synthesis (SPPS) during the piperidine-mediated Fmoc-deprotection step. The use of this compound in solution-phase or enzymatic synthesis can offer an alternative strategy to mitigate this issue under certain conditions.

Data Presentation

Table 1: Enzymatic Synthesis of Z-Asp-Phe-OMe using Immobilized Thermolysin
Enzyme SourceSupportSubstrate 1 (Concentration)Substrate 2 (Concentration)Solvent SystemTemperature (°C)Yield (%)Reference
ThermolysinNot specifiedZ-Asp (40 mM)L-Phe-OMe (200 mM)tert-amyl alcohol / ethyl acetate (33:67 v/v)4099Miyanaga et al., 1995
ThermolysinNot specifiedZ-Asp (120 mM)L-Phe-OMe (200 mM)tert-amyl alcohol45>95 (continuous)Nakanishi et al., 1994
Table 2: Enzymatic Synthesis of Z-Asp-Phe-OMe using PST-01 Protease
Enzyme SourceSubstrate 1 (Concentration)Substrate 2 (Concentration)Solvent SystempHTemperature (°C)Yield (%)Reference
PST-01 ProteaseZ-Asp (30 mM)L-Phe-OMe (500 mM)50% (v/v) DMSO8.03783Kunugi et al., 2007

Experimental Protocols

Protocol 1: Enzymatic Synthesis of a Dipeptide using this compound and Thermolysin

This protocol is a generalized procedure based on the synthesis of the aspartame precursor, Z-Asp-Phe-OMe.

Materials:

  • This compound (or Z-Asp)

  • Amino acid methyl ester (e.g., L-Phenylalanine methyl ester, PheOMe)

  • Immobilized Thermolysin

  • Organic solvent (e.g., tert-amyl alcohol, ethyl acetate, or a mixture thereof)

  • Buffer solution (if required for pH control)

  • Standard laboratory glassware and equipment (reactor, stirrer, temperature control)

  • Analytical equipment for monitoring reaction progress and purity (e.g., HPLC)

Procedure:

  • Substrate Preparation: Dissolve this compound (or Z-Asp) and the corresponding amino acid methyl ester in the chosen organic solvent system at the desired concentrations (refer to Table 1 for examples).

  • Enzyme Addition: Add the immobilized thermolysin to the substrate solution. The amount of enzyme will depend on its activity and should be optimized for the specific reaction.

  • Reaction Incubation: Incubate the reaction mixture at the optimal temperature with constant stirring. The reaction progress can be monitored by taking aliquots at different time intervals and analyzing them by HPLC.

  • Reaction Termination and Product Isolation: Once the reaction reaches completion (or equilibrium), separate the immobilized enzyme from the reaction mixture by filtration.

  • Purification: The product can be purified from the reaction mixture by crystallization, precipitation, or chromatography. In the case of Z-Asp-Phe-OMe, its low solubility in certain organic solvents can facilitate its precipitation and isolation.

  • Characterization: Confirm the identity and purity of the synthesized peptide using analytical techniques such as HPLC, Mass Spectrometry, and NMR.

Protocol 2: Solution-Phase Chemical Synthesis of a Peptide using this compound

This protocol outlines a general procedure for coupling this compound with another amino acid derivative in solution.

Materials:

  • This compound

  • N-terminally protected amino acid or peptide (e.g., Boc-Gly-OH)

  • Coupling reagent (e.g., DCC, EDC, HBTU, HATU)

  • Coupling additive (e.g., HOBt, HOSu) to minimize racemization

  • Organic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Tertiary base (e.g., N-methylmorpholine (NMM), Diisopropylethylamine (DIPEA))

  • Aqueous solutions for work-up (e.g., dilute HCl, saturated NaHCO₃, brine)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Standard laboratory glassware and equipment

  • Purification system (e.g., flash chromatography)

Procedure:

  • Reactant Dissolution: Dissolve the N-terminally protected amino acid or peptide and this compound in an appropriate anhydrous organic solvent.

  • Activation: Cool the reaction mixture in an ice bath. Add the coupling reagent and additive. Stir the mixture for a predetermined time to allow for the activation of the carboxyl group.

  • Coupling: Add the tertiary base to the reaction mixture and let it stir at room temperature. Monitor the reaction progress by TLC or HPLC.

  • Work-up: After the reaction is complete, filter off any precipitated by-products (e.g., DCU if DCC is used). Dilute the reaction mixture with an organic solvent and wash sequentially with a dilute acid solution, a saturated sodium bicarbonate solution, and brine to remove unreacted starting materials and by-products.

  • Isolation and Drying: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude peptide by flash chromatography or recrystallization.

  • Characterization: Characterize the final product by HPLC, Mass Spectrometry, and NMR to confirm its identity and purity.

Mandatory Visualizations

G cluster_enzymatic Enzymatic Synthesis Workflow start_enzymatic Start: Prepare Substrates reactants_enzymatic This compound + Amino Acid Ester in Organic Solvent start_enzymatic->reactants_enzymatic enzyme_addition Add Immobilized Thermolysin reactants_enzymatic->enzyme_addition reaction_enzymatic Incubate with Stirring at Controlled Temperature enzyme_addition->reaction_enzymatic separation_enzymatic Filter to Remove Enzyme reaction_enzymatic->separation_enzymatic purification_enzymatic Purify Product (e.g., Crystallization) separation_enzymatic->purification_enzymatic end_enzymatic End: Characterize Bioactive Peptide purification_enzymatic->end_enzymatic

Caption: Workflow for the enzymatic synthesis of a dipeptide using this compound.

G cluster_chemical Solution-Phase Chemical Synthesis Workflow start_chemical Start: Dissolve Reactants reactants_chemical This compound + N-Protected Amino Acid start_chemical->reactants_chemical activation Activate Carboxyl Group (Coupling Reagent + Additive) reactants_chemical->activation coupling Add Base and Stir activation->coupling workup Aqueous Work-up coupling->workup purification_chemical Purify Crude Product (Chromatography) workup->purification_chemical end_chemical End: Characterize Bioactive Peptide purification_chemical->end_chemical G cluster_protecting_groups Protecting Group Strategy in Peptide Synthesis amino_protection Amino Group Protection (e.g., Z, Boc, Fmoc) carboxyl_protection Carboxyl Group Protection (e.g., Methyl Ester, Benzyl Ester) amino_protection->carboxyl_protection Orthogonality is Key side_chain_protection Side Chain Protection (e.g., tBu, Trt) carboxyl_protection->side_chain_protection Selective Deprotection

References

Protocol for the Deprotection of Z-Group from Z-Asp-OMe

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The benzyloxycarbonyl (Z or Cbz) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry, due to its stability under a range of conditions and its susceptibility to removal by specific deprotection methods. This document provides detailed protocols for the deprotection of the Z-group from N-Cbz-L-aspartic acid α-methyl ester (Z-Asp-OMe), a common intermediate in the synthesis of peptides and other pharmaceutical compounds. Two primary methods are discussed: catalytic hydrogenation and acid-catalyzed cleavage. Additionally, this note addresses the critical side reaction of aspartimide formation, which is particularly prevalent with aspartic acid derivatives, and offers strategies for its mitigation.

Deprotection Methods

Two principal methods for the removal of the Z-group from this compound are catalytic hydrogenation and acidolysis. The choice of method depends on the presence of other functional groups in the molecule and the desired reaction conditions.

Catalytic Hydrogenation

Catalytic hydrogenation is a mild and efficient method for Z-group deprotection, proceeding via the hydrogenolysis of the benzylic C-O bond to yield the free amine, toluene, and carbon dioxide. Palladium on carbon (Pd/C) is the most common catalyst for this transformation.

Experimental Protocol: Catalytic Hydrogenation using H₂/Pd-C

  • Materials:

    • This compound

    • 10% Palladium on carbon (Pd/C)

    • Methanol (MeOH) or Ethyl Acetate (EtOAc)

    • Hydrogen gas (H₂) balloon or Parr hydrogenator

    • Celite®

  • Procedure:

    • Dissolve this compound (1.0 equiv) in a suitable solvent such as methanol or ethyl acetate (0.1 M concentration) in a round-bottom flask.

    • Carefully add 10% Pd/C (10 mol%) to the solution.

    • The reaction mixture is placed under an atmosphere of hydrogen gas (balloon pressure or 40-50 psi in a Parr apparatus).

    • Stir the reaction vigorously at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-16 hours).

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Wash the Celite® pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product, H-Asp-OMe.

Acid-Catalyzed Deprotection (Acidolysis)

Acid-mediated deprotection offers a metal-free alternative to catalytic hydrogenation.[1] Strong acids such as hydrogen bromide in acetic acid (HBr/AcOH) or trifluoroacetic acid (TFA) are commonly employed to cleave the Z-group.[2]

Experimental Protocol: Acidolysis using HBr in Acetic Acid

  • Materials:

    • This compound

    • 33% Hydrogen bromide in acetic acid (HBr/AcOH)

    • Anhydrous diethyl ether

    • Anhydrous dichloromethane (DCM) (optional)

  • Procedure:

    • Dissolve this compound (1.0 equiv) in a minimal amount of anhydrous DCM or use it neat in a round-bottom flask equipped with a stir bar and a drying tube.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add 33% HBr in acetic acid (5-10 equivalents) to the stirred solution.

    • Allow the reaction to stir at room temperature for 1-3 hours, monitoring the progress by TLC.

    • Upon completion, dilute the reaction mixture with anhydrous diethyl ether to precipitate the product as its hydrobromide salt.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield H-Asp-OMe·HBr.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the deprotection of Z-protected amines. Note that specific yields for this compound may vary depending on the exact conditions and scale of the reaction.

Deprotection MethodReagents & ConditionsTypical Reaction TimeTypical YieldReference
Catalytic Hydrogenation 10% Pd/C, H₂ (balloon), MeOH, rt2-16 h>95%General procedure
10% Pd/C, H₂ (40 psi), MeOH, rt4-8 hHighGeneral procedure
Acidolysis 33% HBr in Acetic Acid, rt1-3 hHighGeneral procedure for Z-amino acids
Trifluoroacetic Acid (TFA), DCM, rt1-4 hVariableGeneral procedure for acid-labile groups

Side Reaction: Aspartimide Formation

A significant challenge during the manipulation of aspartic acid derivatives is the formation of a succinimide ring, known as an aspartimide. This side reaction can be promoted by both acidic and basic conditions and leads to a mixture of α- and β-aspartyl peptides, as well as potential racemization. In the context of this compound deprotection, aspartimide formation can occur, especially under harsh acidic conditions or elevated temperatures.

Strategies to Minimize Aspartimide Formation in Solution:

  • Mild Reaction Conditions: Employ the mildest possible conditions for deprotection. For catalytic hydrogenation, ensure the reaction is not unnecessarily prolonged. For acidolysis, use the lowest effective concentration of acid and maintain a low temperature (0 °C to room temperature).

  • Choice of Acid: While strong acids are required for cleavage, some evidence from solid-phase peptide synthesis suggests that the choice of acid can influence the extent of aspartimide formation. It is advisable to perform small-scale test reactions to determine the optimal acid and conditions for this compound.

  • Anhydrous Conditions: For acid-catalyzed reactions, maintaining strictly anhydrous conditions can help to suppress side reactions.

Visualizing the Deprotection Workflow and Aspartimide Formation

The following diagrams illustrate the deprotection pathways and the mechanism of aspartimide formation.

Deprotection_Workflow cluster_hydrogenation Catalytic Hydrogenation cluster_acidolysis Acidolysis Z_Asp_OMe This compound H2_PdC H₂ / Pd-C Z_Asp_OMe->H2_PdC MeOH or EtOAc HBr_AcOH HBr / AcOH or TFA Z_Asp_OMe->HBr_AcOH DCM or neat H_Asp_OMe1 H-Asp-OMe H2_PdC->H_Asp_OMe1 H_Asp_OMe2 H-Asp-OMe Salt HBr_AcOH->H_Asp_OMe2

Caption: General workflow for the deprotection of this compound.

Aspartimide_Formation Asp_Derivative Aspartic Acid Derivative (e.g., this compound) Protonated_Carbonyl Protonated Carbonyl (Acid-catalyzed) Asp_Derivative->Protonated_Carbonyl H⁺ Aspartimide Aspartimide Intermediate Protonated_Carbonyl->Aspartimide Intramolecular Nucleophilic Attack Alpha_Peptide α-Aspartyl Product Aspartimide->Alpha_Peptide Hydrolysis (desired pathway) Beta_Peptide β-Aspartyl Product (Side Product) Aspartimide->Beta_Peptide Hydrolysis (rearrangement)

Caption: Mechanism of acid-catalyzed aspartimide formation.

References

Application Notes and Protocols for Incorporating Z-Asp-OMe into Peptide Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the incorporation of N-α-Benzyloxycarbonyl-L-aspartic acid α-methyl ester (Z-Asp-OMe) into peptide drug conjugates (PDCs). This document outlines the rationale, experimental protocols, and critical considerations for utilizing this versatile building block in the synthesis of targeted therapeutics.

Introduction to this compound in Peptide Drug Conjugates

This compound is a protected amino acid derivative that offers a strategic approach for the synthesis of PDCs. The benzyloxycarbonyl (Z) group provides stable protection for the α-amino group during peptide assembly, while the methyl ester (OMe) on the side chain serves as a latent attachment point for a linker-drug moiety. This bifunctional nature allows for the precise incorporation of a conjugation site within a peptide sequence.

The use of the aspartic acid side chain for drug conjugation provides a natural and biocompatible linkage. PDCs constructed via this method can be designed for targeted delivery to cells overexpressing specific receptors, such as integrins, which are often implicated in cancer progression. Upon internalization, the linker can be engineered for cleavage within the cellular environment, releasing the cytotoxic payload and inducing cell death.

A critical challenge in the synthesis of aspartic acid-containing peptides is the formation of aspartimide, a cyclic side product that can lead to impurities and reduced yield. This protocol addresses this issue by providing optimized conditions and alternative strategies to minimize this side reaction.

Key Applications

  • Targeted Cancer Therapy: PDCs incorporating this compound can be designed to target specific tumor markers. For instance, peptides containing the Arginine-Glycine-Aspartic acid (RGD) sequence can target αvβ3 integrins, which are overexpressed on the surface of many tumor cells and their vasculature.

  • Site-Specific Conjugation: The use of this compound allows for the controlled placement of the drug-linker moiety at a specific position within the peptide chain, ensuring a homogeneous product with consistent pharmacological properties.

  • Tunable Drug Release: The ester linkage formed at the aspartic acid side chain can be part of a linker system designed for specific cleavage mechanisms, such as enzymatic hydrolysis by lysosomal enzymes, providing controlled release of the payload within the target cell.

Experimental Protocols

This section provides detailed protocols for the incorporation of this compound into a peptide sequence, followed by on-resin modification for drug conjugation.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc/tBu Chemistry

This protocol outlines the manual synthesis of a peptide on a solid support using Fmoc for temporary N-α-amino protection and acid-labile protecting groups for amino acid side chains.

Materials:

  • Rink Amide resin or other suitable solid support

  • Fmoc-protected amino acids (including Fmoc-Asp(OMe)-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • Piperidine solution (20% in DMF)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vessel, pre-activate the Fmoc-amino acid (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate for 1-2 hours.

    • Perform a Kaiser test to monitor the completion of the coupling. If the test is positive (indicating free amines), repeat the coupling.

  • Incorporation of Fmoc-Asp(OMe)-OH:

    • Follow the same coupling procedure as for standard amino acids. Due to the potential for side reactions, ensure complete coupling by monitoring with the Kaiser test.

  • Washing: After each coupling and deprotection step, wash the resin with DMF (3x) and DCM (3x) and then DMF (3x) to remove excess reagents and byproducts.

  • Peptide Elongation: Repeat steps 2-5 for each amino acid in the sequence.

On-Resin Saponification of the Methyl Ester

This protocol describes the selective removal of the methyl ester from the aspartic acid side chain while the peptide is still attached to the resin.

Materials:

  • Peptidyl-resin containing Asp(OMe)

  • 1 M Lithium hydroxide (LiOH) solution in 1:1 THF/H₂O

  • Tetrahydrofuran (THF)

  • Water (HPLC grade)

  • Dilute acid (e.g., 1 M HCl) for neutralization

Procedure:

  • Resin Preparation: Wash the peptidyl-resin with THF (3x).

  • Saponification:

    • Add the 1 M LiOH solution to the resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by taking small resin samples, cleaving the peptide, and analyzing by HPLC-MS.

  • Washing and Neutralization:

    • Drain the LiOH solution.

    • Wash the resin thoroughly with 1:1 THF/H₂O (3x) and then THF (3x).

    • Neutralize the resin by washing with a dilute acid solution, followed by extensive washing with water and DMF.

Drug-Linker Conjugation to the Aspartic Acid Side Chain

This protocol outlines the coupling of a pre-synthesized drug-linker moiety with a free carboxylic acid to the deprotected aspartic acid side chain.

Materials:

  • Peptidyl-resin with deprotected Asp side chain

  • Drug-linker construct with a primary amine

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • DIPEA

Procedure:

  • Resin Preparation: Wash the peptidyl-resin with DMF (3x).

  • Conjugation:

    • In a separate vessel, dissolve the drug-linker-amine (2 eq.), PyBOP (2 eq.), and DIPEA (4 eq.) in DMF.

    • Add the solution to the resin.

    • Agitate the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by HPLC-MS analysis of a cleaved sample.

  • Washing: Wash the resin extensively with DMF and DCM to remove unreacted reagents.

Final Cleavage and Deprotection

Materials:

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)

  • Cold diethyl ether

Procedure:

  • Resin Drying: Dry the resin thoroughly under vacuum.

  • Cleavage: Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Purification: Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. Purify the crude peptide by reverse-phase HPLC.

Data Presentation

Table 1: Comparison of Side-Chain Protecting Groups for Aspartic Acid in SPPS
Protecting GroupAspartimide Formation (% per cycle)Coupling EfficiencyCleavage ConditionsReference
-OMe (Methyl ester) ModerateGoodSaponification (e.g., LiOH)General Knowledge
-OtBu (tert-Butyl ester) High (especially in Asp-Gly sequences)ExcellentStrong Acid (e.g., TFA)[1]
-OMpe (3-Methylpent-3-yl ester) LowGoodStrong Acid (e.g., TFA)[1]
-OBno (5-n-butyl-5-nonyl ester) Very LowGoodStrong Acid (e.g., TFA)

Note: The extent of aspartimide formation is highly sequence-dependent.

Visualization of Key Pathways and Workflows

Experimental Workflow for PDC Synthesis

PDC_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Modification On-Resin Modification cluster_Finalization Finalization Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Standard AAs Asp_Coupling Fmoc-Asp(OMe)-OH Coupling Deprotection->Asp_Coupling Asp(OMe) Wash1 Washing Coupling->Wash1 Asp_Coupling->Wash1 Wash1->Deprotection Saponification Saponification (OMe Cleavage) Wash1->Saponification Conjugation Drug-Linker Conjugation Saponification->Conjugation Wash2 Washing Conjugation->Wash2 Cleavage Cleavage & Deprotection Wash2->Cleavage Purification HPLC Purification Cleavage->Purification PDC Final PDC Purification->PDC

Caption: Workflow for peptide drug conjugate synthesis.

Mechanism of Aspartimide Formation

Aspartimide_Formation Peptide Peptide Backbone N-H C=O Intermediate Deprotonated Backbone Amide Peptide:n->Intermediate Asp Asp(OR) Side Chain C=O O-R Aspartimide Aspartimide Intermediate Asp:c->Aspartimide Piperidine Piperidine (Base) Piperidine->Peptide:n Deprotonation Intermediate->Asp:c Intramolecular Attack Byproducts α-peptide β-peptide Racemized Products Aspartimide->Byproducts Hydrolysis

Caption: Base-catalyzed aspartimide formation.

Integrin-Mediated Endocytosis and Drug Release

PDC_MOA cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space PDC Peptide Drug Conjugate (PDC) Integrin Integrin Receptor PDC->Integrin Binding Endosome Endosome Integrin->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion Drug Released Drug Lysosome->Drug Linker Cleavage Apoptosis Apoptosis Drug->Apoptosis Induces

Caption: Mechanism of action for an integrin-targeting PDC.

References

Application Notes and Protocols for the Characterization of Z-Asp-OMe Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptides containing modified amino acids are integral to modern drug discovery and development, offering enhanced stability, conformational constraint, and biological activity. The incorporation of Z-Asp-OMe (N-benzyloxycarbonyl-L-aspartic acid β-methyl ester) is a common strategy in peptide synthesis to protect the aspartic acid side chain. Accurate and comprehensive characterization of these modified peptides is crucial to ensure purity, structural integrity, and ultimately, the safety and efficacy of potential therapeutic candidates.

These application notes provide a detailed overview of the primary analytical methods for characterizing peptides containing the this compound modification. The protocols outlined below for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are designed to guide researchers in developing robust analytical workflows.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing the purity of synthetic peptides.[1] The hydrophobic nature of the benzyloxycarbonyl (Z) protecting group significantly influences the chromatographic behavior of the peptide, making RP-HPLC an ideal separation technique.[1]

Experimental Protocol: RP-HPLC

This protocol provides a general method for the analysis of this compound containing peptides. Optimization may be required based on the specific properties of the peptide sequence.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile

  • Peptide sample

  • Sample vials

Procedure:

  • Sample Preparation: Dissolve the peptide sample in a suitable solvent, such as a mixture of water and acetonitrile, to a concentration of approximately 1 mg/mL.[1]

  • Chromatographic Conditions:

    • Set the column temperature to 30-40°C to improve peak shape.[1]

    • Set the flow rate to 1.0 mL/min for a standard 4.6 mm ID column.[1]

    • Set the UV detection wavelength to 220 nm for the peptide backbone and 254 nm to detect the aromatic Z-group.

  • Gradient Elution: Program a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Injection: Inject 10-20 µL of the prepared peptide sample.

  • Data Analysis: Analyze the resulting chromatogram to determine the purity of the peptide by calculating the peak area of the main peptide product relative to the total peak area.

Quantitative Data Summary: HPLC
ParameterRecommended Value/RangeReference
Column C18 Reversed-Phase (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 - 40 °C
Detection Wavelength 220 nm and 254 nm
Injection Volume 10 - 20 µL
Gradient 5% to 95% Mobile Phase B over 30 minutes

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Peptide (1 mg/mL) inject Inject Sample dissolve->inject 10-20 µL separate RP-HPLC Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection (220 nm & 254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for purity assessment of this compound peptides by RP-HPLC.

Mass Spectrometry (MS) for Structural Verification

Mass spectrometry is an indispensable tool for confirming the molecular weight and sequence of peptides. Electrospray Ionization (ESI) is commonly used for peptide analysis, often coupled with tandem mass spectrometry (MS/MS) for fragmentation and sequence elucidation.

Expected Fragmentation of this compound Containing Peptides

In tandem MS, peptides fragment at the amide bonds, producing characteristic b- and y-ions. The Z-group and the OMe-group can also lead to characteristic neutral losses.

  • b- and y-ions: These fragments reveal the amino acid sequence.

  • Neutral Loss of Benzyl Alcohol (108 Da): A common fragmentation pathway for Z-protected peptides is the loss of benzyl alcohol from the precursor or fragment ions.

  • Neutral Loss of Methanol (32 Da): The methyl ester can be lost as methanol from the side chain.

  • Immonium Ions: Low m/z ions characteristic of specific amino acid residues can be observed.

Experimental Protocol: LC-MS/MS

Instrumentation and Materials:

  • Liquid chromatography system coupled to an electrospray ionization tandem mass spectrometer (LC-MS/MS).

  • C18 reversed-phase column suitable for mass spectrometry.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Peptide sample.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the peptide (e.g., 10-100 pmol/µL) in a solvent compatible with mass spectrometry, such as 50% acetonitrile/water with 0.1% formic acid.

  • LC Separation: Use a suitable gradient to separate the peptide of interest. A typical gradient might be 5-60% Mobile Phase B over 20-30 minutes.

  • Mass Spectrometry Analysis:

    • Acquire full scan MS data to determine the mass-to-charge ratio (m/z) of the intact peptide.

    • Perform data-dependent MS/MS analysis on the most abundant precursor ions to obtain fragmentation spectra.

  • Data Analysis:

    • Determine the molecular weight from the full scan MS spectrum.

    • Analyze the MS/MS spectrum to confirm the peptide sequence by identifying the b- and y-ion series and any characteristic neutral losses.

Quantitative Data Summary: Mass Spectrometry
ParameterExpected Value/Observation
Molecular Weight (Monoisotopic) Calculated based on the peptide sequence + this compound residue mass
This compound Residue Mass C13H13NO5 = 263.0794 Da
Characteristic Neutral Loss (Z-group) 108 Da (Benzyl alcohol)
Characteristic Neutral Loss (OMe-group) 32 Da (Methanol)
Primary Fragment Ion Types b- and y-ions

Logical Relationship: MS/MS Fragmentation

MSMS_Fragmentation Peptide Z-Asp(OMe)-Peptide Ion Fragmentation Collision-Induced Dissociation (CID) Peptide->Fragmentation b_ions b-ions (N-terminal fragments) Fragmentation->b_ions y_ions y-ions (C-terminal fragments) Fragmentation->y_ions NL_Z Neutral Loss (Benzyl Alcohol) Fragmentation->NL_Z NL_OMe Neutral Loss (Methanol) Fragmentation->NL_OMe Immonium Immonium Ions Fragmentation->Immonium

Caption: Fragmentation pathways of this compound peptides in MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the three-dimensional structure and conformation of peptides in solution. For this compound containing peptides, 1H and 13C NMR are particularly useful for confirming the presence and integrity of the protecting group and the methyl ester.

Expected Chemical Shifts

The following are approximate chemical shift ranges for the key protons and carbons in a this compound residue within a peptide. The exact chemical shifts will be influenced by the solvent and the surrounding amino acid sequence.

Quantitative Data Summary: NMR Spectroscopy
GroupAtom1H Chemical Shift (ppm)13C Chemical Shift (ppm)
Z-group Aromatic Protons~7.3~128-137
CH2~5.1~67
Carbonyl-~156
Asp α-CH~4.5-4.8~50
β-CH2~2.7-2.9~36
OMe-group CH3~3.7~52
Carbonyl-~171
Experimental Protocol: 1D and 2D NMR

Instrumentation and Materials:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

  • Deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O).

  • Peptide sample.

Procedure:

  • Sample Preparation: Dissolve an appropriate amount of the peptide sample (typically 1-5 mg) in 0.5-0.7 mL of a suitable deuterated solvent.

  • 1D 1H NMR: Acquire a standard one-dimensional proton NMR spectrum to identify the characteristic signals of the Z-group, the methyl ester, and the amino acid protons.

  • 1D 13C NMR: Acquire a proton-decoupled 1D carbon NMR spectrum to observe the signals of the carbonyls and other carbon atoms.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks within amino acid residues.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations, which can be useful for sequencing and confirming the location of modifications.

  • Data Analysis: Assign the observed signals to the corresponding atoms in the peptide structure, paying close attention to the characteristic shifts of the this compound residue.

Experimental Workflow: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Analysis dissolve Dissolve Peptide in Deuterated Solvent nmr_1d 1D NMR (1H, 13C) dissolve->nmr_1d nmr_2d 2D NMR (COSY, HSQC) nmr_1d->nmr_2d Optional assign Assign Chemical Shifts nmr_1d->assign nmr_2d->assign confirm Confirm Structure and Purity assign->confirm

Caption: Workflow for structural characterization of this compound peptides by NMR.

Conclusion

The comprehensive characterization of this compound containing peptides requires a multi-faceted analytical approach. RP-HPLC is essential for determining purity, while mass spectrometry provides definitive confirmation of molecular weight and sequence. NMR spectroscopy offers detailed structural insights into the conformation and integrity of the modified peptide. By employing the protocols and understanding the expected data outlined in these application notes, researchers can confidently and accurately characterize their this compound containing peptides, ensuring the quality and reliability of their scientific findings and advancing their drug development programs.

References

Troubleshooting & Optimization

Technical Support Center: Z-Asp-OMe Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Z-Asp-OMe. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound, or N-Cbz-L-aspartic acid α-methyl ester, is a derivative of the amino acid aspartic acid.[1][2] It is commonly used in peptide synthesis and other biochemical applications.[2] It typically appears as a white to off-white crystalline powder.[3]

Q2: What is the solubility of this compound in common laboratory solvents?

This compound is sparingly soluble in water but shows good solubility in several organic solvents.[4] Quantitative data for some solvents is available, while for others, only qualitative descriptions exist. Please refer to the data table below for more details.

Q3: I'm observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What can I do?

Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Please refer to our Troubleshooting Guide below for a step-by-step approach to resolve this issue.

Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?

While this compound is highly soluble in DMSO, high concentrations of DMSO can be toxic to cells. It is generally recommended to keep the final concentration of DMSO in your cell culture medium at or below 1% (v/v). However, for sensitive cell lines or long-term assays, a final concentration of 0.1% or lower is often preferred to minimize any potential artifacts.

Solubility Data

The following table summarizes the known solubility of this compound in various common laboratory solvents.

SolventSolubility (mg/mL)Solubility (mM)Notes
Dimethyl Sulfoxide (DMSO)200711.09Requires sonication to achieve maximum solubility. Use of anhydrous DMSO is recommended as its hygroscopic nature can affect solubility.
MethanolSolubleNot specifiedQuantitative data is not readily available, but it is reported as soluble.
EthanolNot specifiedNot specifiedExpected to have some solubility, but quantitative data is not readily available.
AcetoneSolubleNot specifiedReported as soluble, but quantitative data is not available.
AcetonitrileNot specifiedNot specifiedSolubility data is not readily available.
WaterSparingly solubleNot specifiedThis compound has very low solubility in aqueous solutions.

Molecular Weight of this compound: 281.26 g/mol

Experimental Protocols

Protocol for Preparation of a this compound Stock Solution

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, RNase/DNase-free microcentrifuge tubes

  • Vortex mixer

  • Sonicator (water bath)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, you will need:

    • Mass (g) = 0.1 mol/L * 0.001 L * 281.26 g/mol = 0.02813 g = 28.13 mg

  • Weigh the this compound: Carefully weigh out 28.13 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.

  • Dissolve the compound:

    • Vortex the tube vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, place the tube in a water bath sonicator and sonicate for 10-15 minutes.

    • Visually inspect the solution to ensure there is no remaining particulate matter. The solution should be clear.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Troubleshooting Guide

If you are experiencing issues with this compound solubility in your in vitro assays, follow this troubleshooting guide.

Problem: Precipitate forms after adding this compound stock solution to the aqueous assay buffer or cell culture medium.

G start Precipitation Observed check_stock Is the stock solution clear? start->check_stock remake_stock Stock solution has precipitate. Remake stock solution, ensuring full dissolution (sonicate/warm). check_stock->remake_stock No check_final_conc Is the final assay concentration too high? check_stock->check_final_conc Yes remake_stock->check_stock lower_conc Lower the final concentration of this compound in the assay. check_final_conc->lower_conc Yes check_dmso_conc Is the final DMSO concentration >1%? check_final_conc->check_dmso_conc No end Problem Resolved lower_conc->end adjust_dmso Adjust dilution scheme to keep final DMSO concentration ≤1% (ideally ≤0.1%). check_dmso_conc->adjust_dmso Yes check_dilution_method How is the dilution being performed? check_dmso_conc->check_dilution_method No adjust_dmso->end improve_dilution Improve dilution technique: - Pre-warm the aqueous buffer. - Add stock to a small volume of buffer first, mix well, then add to the final volume. - Vortex immediately after adding the stock. check_dilution_method->improve_dilution consider_cosolvent Consider using a co-solvent or surfactant (e.g., Pluronic F-68) in the final assay medium. improve_dilution->consider_cosolvent Still precipitates improve_dilution->end consider_cosolvent->end

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for using this compound in an in vitro cell-based assay.

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis stock_prep Prepare this compound Stock Solution (e.g., 100 mM in DMSO) serial_dilution Perform serial dilutions of stock in cell culture medium stock_prep->serial_dilution cell_plating Plate cells and incubate (e.g., 24 hours) add_to_cells Add diluted this compound to cells cell_plating->add_to_cells vehicle_control Add vehicle control (e.g., 0.1% DMSO) to control wells cell_plating->vehicle_control serial_dilution->add_to_cells incubation Incubate for desired treatment period add_to_cells->incubation vehicle_control->incubation assay Perform cell-based assay (e.g., viability, apoptosis) incubation->assay data_analysis Analyze data assay->data_analysis

Caption: Workflow for a cell-based assay with this compound.

References

Technical Support Center: Z-Asp(OMe)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Z-Asp(OMe)-OH (N-α-Benzyloxycarbonyl-L-aspartic acid β-methyl ester) in their peptide synthesis protocols.

Troubleshooting Guide

This guide addresses specific issues that may arise during peptide synthesis when using Z-Asp(OMe)-OH.

Question: I am observing a significant impurity with the same mass as my target peptide but a different retention time in my HPLC analysis. What could be the cause?

Answer:

This is a common indicator of aspartimide formation, the most prevalent side reaction associated with aspartic acid derivatives. The aspartimide intermediate can subsequently undergo hydrolysis to form a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide. These isomers often have very similar polarities, making them difficult to separate by chromatography.

Troubleshooting Workflow for Aspartimide Formation:

G cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Potential Causes & Solutions cluster_3 Verification Problem Impurity with same mass as target peptide CheckMS Confirm mass of impurity by MS (-18 Da for aspartimide intermediate, same mass for β-peptide) Problem->CheckMS ReviewConditions Review synthesis conditions (coupling and deprotection steps) CheckMS->ReviewConditions Coupling Base exposure during coupling ReviewConditions->Coupling Deprotection Acidic deprotection conditions (e.g., HBr/AcOH) ReviewConditions->Deprotection Sequence Sequence susceptibility (e.g., Asp-Gly, Asp-Ser) ReviewConditions->Sequence Sol_Coupling Minimize base exposure: - Use carbodiimide/HOBt without tertiary amines. - Reduce coupling time. Coupling->Sol_Coupling Sol_Deprotection Milder deprotection: - Catalytic hydrogenation (Pd/C) for Z-group removal. - Avoid prolonged exposure to strong acids. Deprotection->Sol_Deprotection Sol_Sequence If sequence modification is possible: - Replace Gly or Ser with a bulkier residue. - Utilize backbone protection strategies (less common in Z-chemistry). Sequence->Sol_Sequence Synthesize Re-synthesize peptide with modified protocol Sol_Coupling->Synthesize Sol_Deprotection->Synthesize Sol_Sequence->Synthesize Analyze Analyze crude and purified product by HPLC and MS Synthesize->Analyze Verify Confirm reduction or elimination of impurity Analyze->Verify

Caption: Troubleshooting workflow for aspartimide-related impurities.

Question: My peptide yield is low, and the mass spectrum shows a peak corresponding to the mass of the peptide minus 18 Da (-H₂O). What does this indicate?

Answer:

A mass loss of 18 Da strongly suggests the presence of the cyclic aspartimide intermediate. This intermediate is formed through the intramolecular cyclization of the aspartic acid residue. While it can sometimes be isolated, it is often a precursor to other side products and represents a loss of the desired peptide, thus lowering the overall yield.

Preventative Measures:

  • Choice of Protecting Group: While you are using Z-Asp(OMe)-OH, it is worth noting that bulkier side-chain esters can sterically hinder the cyclization reaction. For future syntheses where aspartimide formation is a major concern, consider using derivatives with bulkier esters if compatible with your overall strategy.

  • Deprotection of the Z-group: Catalytic hydrogenation is generally a milder method for Z-group removal than strong acids like HBr in acetic acid and is less likely to promote aspartimide formation.

Question: Can transesterification be an issue with the methyl ester of Z-Asp(OMe)-OH?

Answer:

Transesterification of the β-methyl ester is a potential, though less common, side reaction. It can occur if the peptide is exposed to other alcohols (e.g., ethanol, benzyl alcohol) in the presence of a base. This would result in a different ester on the aspartic acid side chain, leading to a change in mass and chromatographic properties.

To avoid this:

  • Use solvents that are free of other alcohols, especially during coupling steps involving base.

  • If purification involves alcoholic solvents, ensure the conditions are not basic.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction associated with Z-Asp(OMe)-OH in peptide synthesis?

A1: The most significant and common side reaction is aspartimide formation.[1] This occurs via an intramolecular cyclization of the aspartic acid residue, where the backbone amide nitrogen attacks the carbonyl group of the β-methyl ester. This reaction is promoted by both basic and acidic conditions.[1]

Mechanism of Aspartimide Formation and Subsequent Reactions:

G Peptide Z-Asp(OMe)-Peptide Aspartimide Aspartimide Intermediate (- MeOH) Peptide->Aspartimide Base or Acid AlphaPeptide α-Aspartyl Peptide (Desired Product) Aspartimide->AlphaPeptide Hydrolysis (Path A) BetaPeptide β-Aspartyl Peptide (Isomeric Impurity) Aspartimide->BetaPeptide Hydrolysis (Path B) RacemizedPeptide Racemized α/β-Peptides Aspartimide->RacemizedPeptide Epimerization & Hydrolysis

Caption: Pathway of aspartimide formation and subsequent hydrolysis.

Q2: Which peptide sequences are most susceptible to aspartimide formation?

A2: Sequences where the amino acid immediately C-terminal to the aspartic acid residue is small and unhindered are most prone to this side reaction. The most problematic sequences are Asp-Gly, Asp-Ser, and Asp-Ala.[1] The lack of steric bulk on the subsequent residue allows for easier cyclization.

Q3: How do the N-terminal (Z) and side-chain (OMe) protecting groups influence side reactions?

A3:

  • Z (Benzyloxycarbonyl) group: The primary influence of the Z-group is related to its removal. Deprotection with strong acids (e.g., HBr in acetic acid) can promote acid-catalyzed aspartimide formation.[2] Milder deprotection via catalytic hydrogenation is generally preferred to minimize this risk.

  • OMe (Methyl ester) group: The methyl ester is a relatively small protecting group for the aspartic acid side chain, offering minimal steric hindrance against the nucleophilic attack that initiates aspartimide formation.

Q4: How can I detect aspartimide formation?

A4:

  • HPLC: Look for the appearance of new peaks, often close to the main product peak. The β-aspartyl peptide typically elutes very close to the desired α-aspartyl peptide.

  • Mass Spectrometry: The aspartimide intermediate will have a mass corresponding to the peptide minus methanol (for Z-Asp(OMe)-OH). The α- and β-aspartyl isomers will have the same mass as the target peptide. Fragmentation patterns in MS/MS can sometimes help distinguish between the isomers.

Q5: Are there alternative protecting group strategies to minimize this side reaction?

A5: Yes, while this guide focuses on Z-Asp(OMe)-OH, it's important to be aware of other strategies, particularly from the more extensively studied Fmoc-based synthesis, which can inform your approach. The general principle is to increase the steric bulk of the side-chain ester to hinder cyclization.

Data on Protecting Group Effectiveness

While direct quantitative comparisons for Z-Asp derivatives are less common in recent literature, data from Fmoc-based synthesis clearly illustrates the principle of how sterically hindering side-chain protecting groups can significantly reduce aspartimide formation. This principle is applicable regardless of the N-terminal protecting group.

Aspartic Acid Derivative% Target Peptide Remaining% Aspartimide Formed% D-Asp Formed*
Fmoc-Asp(OtBu)-OH5.090.018.0
Fmoc-Asp(OMpe)-OH36.059.010.0
Fmoc-Asp(OBno)-OH90.05.01.0
Data adapted from a study on a model peptide (VKDGYI) after prolonged treatment with 20% piperidine in DMF to simulate multiple deprotection cycles. OtBu = tert-butyl; OMpe = 3-methyl-3-pentyl; OBno = 5-norbornen-2-yl-methyl.

This table demonstrates that as the steric bulk of the side-chain ester increases (OtBu < OMpe < OBno), the extent of aspartimide formation dramatically decreases.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation for Z-Group Deprotection

This method is recommended for the removal of the Z-group from Asp-containing peptides to minimize the risk of acid-catalyzed side reactions.

  • Dissolution: Dissolve the Z-protected peptide in a suitable solvent such as methanol, ethanol, or a mixture of DMF and methanol.

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst to the solution (typically 10-20% by weight of the peptide).

  • Hydrogenation: Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentration: Evaporate the solvent to obtain the deprotected peptide.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Users should always refer to the relevant scientific literature and their own experimental data to make informed decisions.

References

Technical Support Center: Optimizing Coupling Conditions for Z-Asp-OMe

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the coupling of Z-Asp-OMe (N-benzyloxycarbonyl-L-aspartic acid α-methyl ester). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the coupling of this reagent.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Coupling Yield

  • Symptom: You observe a low yield of your desired peptide, or analysis (e.g., by TLC, LC-MS) shows a large amount of unreacted starting material. A positive Kaiser test (blue/purple beads) after coupling in Solid-Phase Peptide Synthesis (SPPS) also indicates the presence of unreacted free amines.[1]

  • Possible Causes & Solutions:

Possible Cause Recommended Solution Explanation
Inadequate Activation Switch to a more potent coupling reagent like HATU, HBTU, or PyBOP.[2][3] Ensure you are using an appropriate base (e.g., DIPEA, NMM) and consider a pre-activation step of 1-2 minutes before adding the mixture to your amine component.[4][5]The β-carboxyl group of this compound must be converted into a reactive intermediate. If this activation is inefficient, the coupling will not proceed effectively. Uronium/aminium salt-based reagents like HATU are often faster and more efficient than carbodiimides for challenging couplings.
Steric Hindrance Increase the reaction time (e.g., from 1-2 hours to 4 hours or overnight). Perform a "double coupling" by filtering the reaction mixture and adding a fresh solution of this compound and coupling reagents.The Z (benzyloxycarbonyl) protecting group and the methyl ester can create steric bulk, slowing down the reaction. Providing more time or a second opportunity for the reaction to occur can drive it to completion.
Suboptimal Reagent Concentration Use a 3-5 fold excess of this compound and coupling reagents relative to your limiting reagent (e.g., the resin loading in SPPS).Le Chatelier's principle applies; increasing the concentration of reactants can push the equilibrium towards the desired product, which is especially important for difficult or slow reactions.
Poor Resin Swelling (for SPPS) Ensure the resin is fully swollen in an appropriate solvent (e.g., DMF or NMP) for at least 30 minutes before starting the coupling reaction.In SPPS, the reaction occurs within the polymer matrix. Proper swelling is essential to allow reagents to permeate the resin beads and access the reactive sites.

Issue 2: Presence of Significant Side Products

  • Symptom: Mass spectrometry or HPLC analysis reveals impurities, particularly a product with a mass difference of -18 Da from the expected product, or a mixture of isomers that are difficult to separate.

  • Primary Cause: Aspartimide Formation

Aspartimide formation is the most common and problematic side reaction when using aspartic acid derivatives. It occurs when the backbone nitrogen atom attacks the side-chain carbonyl group, forming a five-membered succinimide ring. This intermediate can then be opened by nucleophiles (like piperidine in Fmoc synthesis or other bases) to yield not only the desired α-aspartyl peptide but also the undesired β-aspartyl peptide, as well as racemized D-isomers of both. This side reaction is highly sequence-dependent and is most severe in Asp-Gly, Asp-Ala, and Asp-Ser sequences.

Logical Flowchart for Troubleshooting Low Yield

G Troubleshooting Workflow for Low Coupling Yield cluster_start cluster_check Troubleshooting Workflow for Low Coupling Yield cluster_result Troubleshooting Workflow for Low Coupling Yield cluster_action Troubleshooting Workflow for Low Coupling Yield cluster_end start Low Yield Detected (via LC-MS, TLC, or Kaiser Test) kaiser Perform Kaiser Test (for SPPS) start->kaiser positive Test Positive (Blue) Free Amines Present kaiser->positive Result negative Test Negative (Yellow) No Free Amines kaiser->negative Result double_couple Action: 1. Perform a double coupling. 2. Increase coupling time. 3. Use a stronger reagent (e.g., HATU). positive->double_couple check_side_products Action: 1. Check MS for -18 Da peak (Aspartimide). 2. Check for other side products. 3. Review purification strategy. negative->check_side_products end_node Optimized Conditions double_couple->end_node check_side_products->end_node

Caption: A logical workflow for diagnosing and solving low coupling yield.

Frequently Asked Questions (FAQs)

Q1: What is the most significant side reaction with this compound, and how can I prevent it?

A1: The most critical side reaction is aspartimide formation . This occurs via intramolecular cyclization, especially under basic conditions, and leads to racemization and the formation of difficult-to-separate β-peptide isomers.

Prevention Strategy Methodology Notes
Use Additives with Carbodiimides When using a carbodiimide like DIC or EDC, always include an additive such as 1-hydroxybenzotriazole (HOBt).HOBt reacts with the activated carboxyl group to form an OBt-ester intermediate. This intermediate is less prone to racemization and couples efficiently with the amine, minimizing the lifetime of the over-activated state that can lead to side reactions.
Use Weaker Bases If racemization is a concern, consider using a weaker base like N-methylmorpholine (NMM) or sym-collidine instead of DIPEA, particularly with uronium/aminium reagents like HATU/HBTU.Stronger bases can accelerate both aspartimide formation and racemization. The choice of base should be carefully considered to balance coupling efficiency with side reaction suppression.
Control Temperature Perform the coupling reaction at a lower temperature (e.g., 0°C), especially when using carbodiimides.Higher temperatures can accelerate the rate of aspartimide formation. While low temperatures may slow the main reaction, they disproportionately reduce the rate of this side reaction.
Use Alternative Protecting Groups For particularly problematic sequences in SPPS, consider using an Asp derivative with a bulkier side-chain protecting group (e.g., Mpe, Dmab) or a backbone-protected dipeptide like Fmoc-Asp(OtBu)-Dmb-Gly-OH.These specialized reagents are designed to sterically hinder or electronically prevent the intramolecular cyclization reaction. Using a Dmb-protected dipeptide is one of the most effective ways to completely prevent the issue.

Aspartimide Formation Pathway

G Key Side Reaction: Aspartimide Formation peptide Aspartyl Peptide (L-α-isomer) aspartimide Aspartimide Intermediate (Succinimide Ring) Racemization can occur here. peptide->aspartimide Base-catalyzed cyclization (-H₂O) aspartimide->peptide Hydrolysis back to starting material beta_peptide β-Aspartyl Peptide (L- and D-isomers) aspartimide->beta_peptide Nucleophilic attack at β-carbonyl alpha_peptide α-Aspartyl Peptide (D-isomer) aspartimide->alpha_peptide Nucleophilic attack at α-carbonyl (leads to racemized product) G Typical Coupling Cycle in Solid-Phase Peptide Synthesis (SPPS) start Start: Resin with N-terminal Protecting Group swell 1. Swell Resin (e.g., in DMF) start->swell deprotect 2. Deprotection (e.g., 20% Piperidine/DMF) swell->deprotect wash1 3. Wash (DMF) deprotect->wash1 couple 4. Activation & Coupling (this compound + Reagents) wash1->couple wash2 5. Wash (DMF, DCM) couple->wash2 end End: Resin with Elongated Peptide Chain wash2->end

References

troubleshooting low yield in Z-Asp-OMe reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Z-Asp-OMe (N-benzyloxycarbonyl-L-aspartic acid α-methyl ester) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to achieving high-yield synthesis of this important amino acid derivative.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its yield important?

This compound, or N-benzyloxycarbonyl-L-aspartic acid α-methyl ester, is a protected amino acid derivative commonly used in peptide synthesis and other organic chemistry applications. The benzyloxycarbonyl (Z) group protects the amine, while the methyl ester protects the alpha-carboxyl group of aspartic acid. Achieving a high yield of pure this compound is crucial for the efficiency and cost-effectiveness of subsequent synthetic steps, particularly in the development of peptide-based therapeutics.

Q2: What are the common methods for synthesizing this compound?

The synthesis of this compound typically involves the esterification of the α-carboxylic acid of N-benzyloxycarbonyl-L-aspartic acid (Z-Asp-OH). Common methods include:

  • Acid-catalyzed Esterification: Using an acid catalyst such as sulfuric acid or thionyl chloride in methanol.

  • Coupling Agent-mediated Esterification: Employing coupling agents like dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (DMAP).

Q3: What are the primary causes of low yield in this compound synthesis?

Low yields in this compound synthesis can often be attributed to several factors:

  • Incomplete reaction: The esterification reaction may not have gone to completion.

  • Side reactions: The formation of undesired byproducts can consume starting materials and complicate purification. A major side reaction is the formation of aspartimide, a cyclic imide, which can lead to a mixture of α- and β-aspartyl peptides in subsequent steps.[1][2][3][4]

  • Difficult purification: The desired product may be lost during workup and purification steps.

  • Poor quality of starting materials: Impurities in the Z-Asp-OH or methanol can interfere with the reaction.

Troubleshooting Guide for Low Yield in this compound Reactions

This guide provides a systematic approach to identifying and resolving common issues leading to low yields in this compound synthesis.

Problem 1: Low Conversion of Z-Asp-OH to this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Insufficient Catalyst - Acid Catalysis: Ensure the correct molar ratio of the acid catalyst to the substrate. For thionyl chloride, a slight excess is often used. - DCC/DMAP: Use a catalytic amount of DMAP (typically 5-10 mol%).
Inadequate Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
Low Reaction Temperature While some methods are performed at room temperature, gentle heating may be required to drive the reaction to completion. However, be cautious as excessive heat can promote side reactions.
Presence of Water Ensure all glassware is thoroughly dried and use anhydrous solvents. Water can hydrolyze the activated intermediates and reduce the efficiency of the esterification.

Experimental Protocol: Esterification using Thionyl Chloride in Methanol

  • Suspend Z-Asp-OH (1 equivalent) in anhydrous methanol.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise while maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for the recommended time (monitor by TLC).

  • Remove the solvent under reduced pressure to obtain the crude product.

Experimental Protocol: Steglich Esterification using DCC/DMAP

  • Dissolve Z-Asp-OH (1 equivalent) and DMAP (0.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add the alcohol (e.g., a sterically hindered alcohol for a different ester) (1.2 equivalents).

  • Cool the mixture to 0°C and add a solution of DCC (1.1 equivalents) in the same anhydrous solvent dropwise.

  • Stir the reaction at 0°C for 30 minutes and then at room temperature overnight.

  • Monitor the reaction by TLC.

  • After completion, filter off the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with dilute acid (e.g., 1N HCl) to remove excess DMAP, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Problem 2: Formation of Significant Side Products

Possible Causes and Solutions:

Side Product Possible Cause Mitigation Strategies
Aspartimide Base-catalyzed cyclization of the aspartic acid side chain. This is more prevalent in subsequent peptide coupling steps but can be initiated under certain esterification conditions, especially if a base is used.[1]- Use milder reaction conditions. - Avoid excessive use of base. - Consider using protecting groups on the β-carboxyl group that are less prone to cyclization.
Di-ester Formation Esterification of both the α- and β-carboxylic acids of Z-Asp-OH.- Use a controlled amount of the esterifying agent. - Optimize reaction time to favor mono-esterification.
N-Acylurea A common byproduct in DCC-mediated reactions where the activated intermediate rearranges.- Use DMAP as a catalyst, which minimizes the formation of N-acylurea. - Ensure efficient stirring and proper reaction temperature.
Problem 3: Product Loss During Workup and Purification

Possible Causes and Solutions:

Issue Troubleshooting Steps
Difficulty in removing byproducts - DCU Removal: Dicyclohexylurea (DCU), a byproduct of DCC coupling, is often difficult to remove completely by filtration. Precipitation by adding a non-polar solvent like hexane or ether and cooling can help. Washing the crude product with a solvent in which DCU is poorly soluble can also be effective. - DMAP Removal: Excess DMAP can be removed by washing the organic layer with a dilute acidic solution (e.g., 1N HCl).
Low recovery after crystallization - Solvent Selection: Choose an appropriate solvent system for crystallization. A common method is to dissolve the crude product in a good solvent (e.g., ethyl acetate) and then add a poor solvent (e.g., hexane) until turbidity is observed, followed by slow cooling. - Seeding: If crystallization is difficult, adding a small seed crystal of the pure product can induce crystallization.

Purification Protocol: Crystallization of this compound

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethyl acetate).

  • Slowly add a non-polar solvent (e.g., hexane or petroleum ether) until the solution becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature, and then cool further in a refrigerator or ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a cold mixture of the crystallization solvents.

  • Dry the crystals under vacuum.

Data Summary

The following table provides a general overview of expected yields for different synthetic methods. Actual yields may vary depending on the specific reaction conditions and scale.

Method Catalyst/Reagent Typical Solvent General Yield Range Key Considerations
Acid-catalyzed EsterificationThionyl ChlorideMethanol60-85%Reaction can be fast, but care must be taken with the corrosive and hazardous nature of thionyl chloride.
Steglich EsterificationDCC/DMAPDCM or THF70-95%Mild conditions suitable for sensitive substrates. Removal of DCU byproduct can be challenging.

Visual Guides

Experimental Workflow for this compound Synthesis

G General Workflow for this compound Synthesis cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification Start Z-Asp-OH Esterification Esterification Reaction Start->Esterification Reagents Methanol & Catalyst (e.g., SOCl2 or DCC/DMAP) Reagents->Esterification Workup Reaction Workup (Quenching, Extraction) Esterification->Workup Purification Purification (Crystallization, Chromatography) Workup->Purification Product Pure this compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G Troubleshooting Low Yield in this compound Synthesis Low_Yield Low Yield of this compound Analyze_Crude Analyze Crude Reaction Mixture (TLC, HPLC, NMR) Low_Yield->Analyze_Crude Incomplete_Reaction Incomplete Reaction Analyze_Crude->Incomplete_Reaction Unreacted Starting Material Side_Products Significant Side Products Analyze_Crude->Side_Products Presence of Impurities Purification_Loss Product Loss During Purification Analyze_Crude->Purification_Loss Low Yield After Purification Optimize_Conditions Optimize Reaction Conditions: - Increase reaction time - Adjust temperature - Check catalyst amount Incomplete_Reaction->Optimize_Conditions Identify_Byproducts Identify Side Products (MS, NMR) & Adjust Conditions: - Milder conditions - Purer reagents Side_Products->Identify_Byproducts Improve_Purification Optimize Purification: - Different crystallization solvent - Column chromatography Purification_Loss->Improve_Purification

Caption: A logical approach to troubleshooting low yield.

References

preventing racemization of Z-Asp-OMe during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of Z-Asp-OMe during its synthesis.

Troubleshooting Guide: Preventing Racemization of this compound

Racemization of this compound is a critical issue that can compromise the stereochemical integrity of the final product. The primary mechanism of racemization for aspartic acid derivatives is through the formation of an aspartimide intermediate, especially under basic or harsh reaction conditions. This guide provides a systematic approach to troubleshoot and mitigate racemization during the synthesis of this compound.

Problem: Significant Racemization Detected in the Final this compound Product

The presence of the D-enantiomer in the final product, as determined by chiral HPLC or other analytical techniques, indicates that racemization has occurred during the synthesis. The following sections outline potential causes and recommended solutions.

Esterification Method

The choice of esterification method for converting Z-L-Aspartic acid to Z-L-Asp-OMe is a critical step where racemization can occur.

Potential Cause: Harsh esterification conditions, such as high temperatures or the use of strong acids or bases, can promote racemization.

Solutions:

  • Mild Esterification Reagents: Employ mild esterification methods that do not require harsh conditions.

    • Diazomethane: While effective, diazomethane is hazardous and should be used with extreme caution. It typically provides the methyl ester with minimal racemization.

    • Trimethylsilyldiazomethane (TMS-diazomethane): A safer alternative to diazomethane that can be used for the efficient methylation of carboxylic acids.

    • Polymer-bound Alkyltriazenes: These reagents allow for mild, racemization-free esterification under neutral conditions. The reaction is clean as the reagent is filtered off.[1]

  • Acid-Catalyzed Esterification with Trimethylchlorosilane (TMSCl): The reaction of Z-L-Aspartic acid with methanol in the presence of TMSCl is an efficient method for preparing the methyl ester at room temperature, which helps to minimize racemization.[2]

  • Enzymatic Esterification: The use of specific enzymes can catalyze the esterification under mild, neutral pH conditions, thereby preserving the stereochemical integrity of the molecule.[1]

Reaction Conditions

Careful control of reaction parameters is essential to suppress racemization.

Potential Cause: Elevated temperatures and prolonged reaction times can increase the rate of racemization. The choice of solvent can also influence the stability of the chiral center.

Solutions:

  • Temperature Control: Perform the esterification and any subsequent reaction steps at low temperatures (e.g., 0 °C to room temperature) to minimize the risk of racemization.[3][4]

  • Reaction Time: Monitor the reaction progress closely (e.g., by TLC or HPLC) and quench the reaction as soon as the starting material is consumed to avoid unnecessary exposure to conditions that may cause racemization.

  • Solvent Selection: The polarity of the solvent can affect the rate of racemization. Aprotic solvents are generally preferred. It is advisable to screen different solvents to find the optimal conditions for a specific reaction.

Presence of Base

Bases are often a major culprit in promoting racemization of amino acid derivatives.

Potential Cause: The presence of strong bases, even in catalytic amounts, can deprotonate the α-carbon of the aspartic acid derivative, leading to racemization. This is particularly relevant if any deprotection or coupling steps are performed in the presence of a base.

Solutions:

  • Avoid Strong Bases: Whenever possible, avoid the use of strong, non-hindered bases like triethylamine (TEA).

  • Use Hindered or Weaker Bases: If a base is necessary, opt for a sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or a weaker base like N-methylmorpholine (NMM) or sym-collidine, which have been shown to cause less racemization.

Protecting Group Strategy

While the focus is on the synthesis of this compound, the principles of protecting group strategy from peptide synthesis are relevant.

Potential Cause: If the synthesis involves intermediates where the β-carboxyl group is activated or in a context where aspartimide formation is possible, the choice of protecting groups is crucial.

Solutions:

  • Bulky Side-Chain Protecting Groups: In more complex syntheses involving this compound as an intermediate, consider using bulky protecting groups for the β-carboxyl group of aspartic acid, such as O-tert-butyl (OtBu) or 3-methyl-3-pentyl (OMpe), to sterically hinder the formation of the aspartimide ring.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization during the synthesis of this compound?

A1: The primary cause of racemization in aspartic acid derivatives like this compound is the formation of a five-membered ring intermediate called an aspartimide. This cyclic intermediate is highly susceptible to racemization at the α-carbon, especially under basic conditions. Subsequent ring-opening can lead to a mixture of L- and D-aspartate derivatives.

Q2: How can I detect and quantify racemization in my this compound sample?

A2: Racemization can be detected and quantified using chiral High-Performance Liquid Chromatography (HPLC). By using a chiral stationary phase, it is possible to separate the L- and D-enantiomers of this compound and determine their relative amounts. The enantiomeric excess (ee%) can then be calculated to assess the purity of the sample. Other methods include chiral gas chromatography-mass spectrometry (GC-MS) after derivatization.

Q3: Are there any specific coupling reagents that are recommended to avoid racemization if this compound is used in a subsequent peptide synthesis step?

A3: Yes, the choice of coupling reagent is critical. For peptide synthesis, using a combination of a carbodiimide like N,N'-diisopropylcarbodiimide (DIC) with a racemization-suppressing additive such as 1-hydroxybenzotriazole (HOBt) or OxymaPure is a common and effective strategy to minimize racemization. Onium salt-based coupling reagents like HBTU, HATU, and PyBOP are also highly efficient, but the extent of racemization can be dependent on the base used in conjunction.

Q4: Can the purification method affect the enantiomeric purity of this compound?

A4: While standard purification techniques like flash chromatography on silica gel will not separate enantiomers, it is important to ensure that the conditions used during workup and purification are not harsh enough to induce racemization. For example, prolonged exposure to acidic or basic conditions during extraction or chromatography should be avoided. If racemization has already occurred, preparative chiral HPLC can be used to separate the enantiomers and obtain enantiopure Z-L-Asp-OMe.

Q5: Is it possible to synthesize this compound completely free of racemization?

A5: While achieving 100% enantiopurity is challenging, it is possible to synthesize Z-L-Asp-OMe with very high enantiomeric excess (ee%) by carefully selecting mild reaction conditions, appropriate reagents, and minimizing exposure to heat and bases. Methods employing polymer-bound alkyltriazenes have been reported to be racemization-free.

Data Presentation

Esterification Method Reagents Typical Conditions Racemization Potential Reference
Acid-CatalyzedMethanol, Strong Acid (e.g., H₂SO₄)RefluxHigh
Thionyl ChlorideMethanol, SOCl₂-10 °C to Room TempModerate
TrimethylchlorosilaneMethanol, TMSClRoom TemperatureLow
Polymer-bound AlkyltriazenesResin-bound triazene, MethanolMild, NeutralVery Low (reported as racemization-free)

Experimental Protocols

Protocol 1: Esterification of Z-L-Aspartic Acid using Thionyl Chloride

This protocol is adapted from a method for the synthesis of N-Cbz-L-Aspartic acid β-methyl ester, which can be modified for the α-methyl ester.

  • Preparation: Cool 27 mL of methanol to -10 °C in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Thionyl Chloride: Slowly add 3.86 mL of thionyl chloride (SOCl₂) to the cooled methanol.

  • Addition of Z-L-Aspartic Acid: Add 5 g of Z-L-Aspartic acid to the solution.

  • Reaction: Allow the mixture to slowly warm to room temperature. A clear solution should be obtained. Let the reaction stand for 25 minutes at room temperature.

  • Crystallization: Add 75 mL of absolute ether to the reaction mixture. Upon cooling and shaking, the hydrochloride salt of the L-Aspartic acid methyl ester will crystallize.

  • Isolation: Filter the crystals immediately and wash them carefully with absolute ether.

  • Further Steps: The resulting product can be used in the next step of a synthesis. To obtain the free ester, a careful neutralization would be required, avoiding strongly basic conditions.

Note: This protocol is for the β-methyl ester. For the α-methyl ester, selective protection of the β-carboxyl group would be necessary prior to this step.

Visualizations

Racemization_Pathway cluster_esterification Esterification to this compound Z_L_Asp Z-L-Asp-OH Enolate Enolate Intermediate Z_L_Asp->Enolate Base (e.g., strong base) Aspartimide Aspartimide Intermediate Z_L_Asp->Aspartimide Base/Heat Z_L_Asp_OMe Z-L-Asp-OMe Z_L_Asp->Z_L_Asp_OMe Mild Esterification (e.g., TMSCl/MeOH) Enolate->Z_L_Asp Protonation Z_D_Asp Z-D-Asp-OH Enolate->Z_D_Asp Protonation Aspartimide->Z_L_Asp Ring Opening Aspartimide->Z_D_Asp Ring Opening Aspartimide->Z_L_Asp_OMe Ring Opening Z_D_Asp_OMe Z-D-Asp-OMe Aspartimide->Z_D_Asp_OMe Ring Opening Z_D_Asp->Z_D_Asp_OMe Esterification

Caption: Racemization pathways of Z-Aspartic acid during synthesis.

Troubleshooting_Workflow Start Racemization Detected in this compound Check_Esterification Review Esterification Method Start->Check_Esterification Check_Conditions Analyze Reaction Conditions (Temp, Time, Solvent) Check_Esterification->Check_Conditions Mild Method Used Mild_Esterification Use Mild Reagents (e.g., TMSCl/MeOH) Check_Esterification->Mild_Esterification Harsh Method Used Check_Base Evaluate Use of Base Check_Conditions->Check_Base Optimized Low_Temp Lower Reaction Temperature & Monitor Time Check_Conditions->Low_Temp High Temp / Long Time Hindered_Base Use Weaker/Hindered Base (e.g., DIPEA, NMM) Check_Base->Hindered_Base Strong Base Used End Racemization Minimized Check_Base->End No/Weak Base Used Mild_Esterification->Check_Conditions Low_Temp->Check_Base Hindered_Base->End

Caption: Troubleshooting workflow for racemization in this compound synthesis.

References

Z-Asp-OMe stability issues in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of Z-Asp-OMe in various experimental settings. It is intended for researchers, scientists, and drug development professionals.

FAQs and Troubleshooting Guide

I. This compound Stability and Storage

Q1: What are the recommended storage conditions for this compound powder?

A1: this compound as a solid powder should be stored in a cool, dry place, typically at 2-8°C.[1][2] It is important to keep the container tightly sealed to protect it from light and moisture.[1]

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is soluble in methanol and dimethyl sulfoxide (DMSO).[1][2] For stock solutions, it is recommended to dissolve this compound in anhydrous DMSO. These stock solutions should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). To avoid degradation from repeated freeze-thaw cycles, it is crucial to store the solution in single-use aliquots.

Q3: I left my this compound solution at room temperature. Is it still usable?

A3: While specific quantitative data on the stability of this compound at room temperature is limited, aspartic acid derivatives, in general, are susceptible to degradation in solution, especially under non-optimal conditions. The primary degradation pathway for aspartyl residues is the formation of a cyclic imide (aspartimide), which can lead to racemization and the formation of β-peptides. This process is accelerated by basic pH and higher temperatures. If your experiment requires high purity and concentration accuracy, it is recommended to use a freshly prepared solution or one that has been stored properly at low temperatures. For less sensitive applications, the solution might still be usable, but the potential for reduced activity or the presence of impurities should be considered.

Q4: My this compound solution in DMSO appears cloudy or has precipitated. What should I do?

A4: Cloudiness or precipitation upon thawing can be due to the hygroscopic nature of DMSO, which can absorb moisture and reduce the solubility of the compound. Using freshly opened, anhydrous DMSO for preparing stock solutions is recommended. If precipitation occurs, you can try to redissolve the compound by gently warming the tube to 37°C and vortexing or sonicating for a short period. However, if the precipitate does not redissolve, it may indicate degradation or the presence of insoluble impurities, and it is advisable to prepare a fresh solution.

II. Troubleshooting Experiments with this compound

A. Use in Peptide Synthesis

Q5: I am seeing a significant amount of a byproduct with the same mass as my desired peptide in my solution-phase synthesis using this compound. What could be the cause?

A5: A common issue when using aspartic acid derivatives in peptide synthesis is the formation of aspartimide. This side reaction is catalyzed by the base used during the deprotection steps and results in a cyclic imide that is mass-neutral with the desired product but has a different structure. This can lead to the formation of β-aspartyl peptides upon ring opening, which are often difficult to separate from the desired α-aspartyl peptide by HPLC.

Troubleshooting Steps:

  • Choice of Base: If using a strong base for deprotection, consider switching to a milder or bulkier base to reduce the rate of aspartimide formation.

  • Reaction Temperature: Perform the coupling and deprotection steps at a lower temperature to minimize the rate of this side reaction.

  • Protecting Groups: For future syntheses, consider using aspartic acid derivatives with bulkier side-chain protecting groups that sterically hinder the formation of the cyclic imide.

Q6: My coupling reaction with this compound is incomplete, leading to low yields. How can I improve this?

A6: Incomplete coupling can be due to several factors, including steric hindrance, aggregation of the growing peptide chain, or suboptimal activation of the carboxylic acid.

Troubleshooting Steps:

  • Coupling Reagents: Ensure you are using fresh and effective coupling reagents. Consider switching to a more potent coupling reagent if you are consistently observing incomplete reactions.

  • Reaction Time and Temperature: Increasing the coupling reaction time or slightly elevating the temperature (while being mindful of potential side reactions) can help drive the reaction to completion.

  • Solvent: Ensure that both this compound and the growing peptide chain are fully soluble in the chosen reaction solvent. Poor solubility can significantly hinder the reaction rate.

B. Use as a Caspase Inhibitor

Q7: I am not observing any inhibition of caspase activity in my assay, even at high concentrations of this compound.

A7: This could be due to several reasons, ranging from inhibitor instability to issues with the experimental setup.

Troubleshooting Steps:

  • Inhibitor Integrity: Ensure that your this compound stock solution has been stored correctly and has not degraded. Prepare a fresh solution if in doubt.

  • Cell Permeability: If you are using a cell-based assay, the inhibitor may not be efficiently penetrating the cell membrane. While this compound is expected to be cell-permeable, its efficiency can vary between cell types. Consider using a transfection reagent or a more cell-permeable derivative if available.

  • Assay Conditions: Verify the pH and temperature of your assay buffer. Extreme pH or high temperatures can affect the stability and activity of both the inhibitor and the caspase enzyme.

  • Timing of Inhibition: In some cellular contexts, caspase inhibitors can be reversibly inactivated over time. It is important to consider the timing of inhibitor addition relative to the induction of apoptosis and the measurement of caspase activity.

Q8: I am observing high background noise in my caspase activity assay when using this compound.

A8: High background can be caused by the inhibitor interfering with the detection method or by impurities in the inhibitor solution.

Troubleshooting Steps:

  • Control Experiments: Run a control experiment with the inhibitor and the assay substrate in the absence of the caspase enzyme to check for any direct interaction that might lead to a signal.

  • Solvent Effects: If you are using a high concentration of DMSO from your stock solution, it might interfere with the assay. Ensure that the final concentration of DMSO in your assay is low and consistent across all samples.

  • Purity of Inhibitor: If possible, check the purity of your this compound using a suitable analytical method like HPLC. Impurities could be fluorescent or otherwise interfere with the assay.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationNotes
Solid Powder2-8°CYearsKeep tightly sealed, protected from light and moisture.
Stock Solution (in DMSO)-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.
Stock Solution (in DMSO)-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.

Experimental Protocols

Protocol 1: General Procedure for a Caspase-3 Inhibition Assay

This protocol provides a general workflow for assessing the inhibitory effect of this compound on caspase-3 activity in a cell-free system.

Materials:

  • Recombinant active caspase-3

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, with 10% glycerol, 2 mM DTT)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well microplate (black or clear, depending on the substrate)

  • Microplate reader

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the this compound stock solution in the assay buffer to achieve the desired final concentrations.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • This compound dilution (or DMSO vehicle for control)

    • Recombinant caspase-3

  • Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the caspase-3 substrate to each well to initiate the enzymatic reaction.

  • Measurement: Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. Take readings at regular intervals (e.g., every 5 minutes) for 30-60 minutes.

  • Data Analysis: Calculate the rate of substrate cleavage for each concentration of this compound. Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value.

Protocol 2: General Workflow for Solution-Phase Peptide Coupling using this compound

This protocol outlines a general procedure for coupling this compound to an amino acid ester in a solution-phase peptide synthesis.

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • Coupling reagent (e.g., DCC, HBTU)

  • Base (e.g., NMM, DIPEA)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • Dissolution: Dissolve this compound and the coupling reagent in the anhydrous solvent in a reaction vessel.

  • Activation: Stir the mixture at 0°C for a few minutes to activate the carboxylic acid of this compound.

  • Neutralization and Addition: In a separate flask, dissolve the amino acid ester hydrochloride in the anhydrous solvent and neutralize it with the base. Add this solution to the reaction vessel containing the activated this compound.

  • Coupling Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by a suitable method (e.g., TLC).

  • Work-up: Once the reaction is complete, filter off any precipitated byproducts (e.g., DCU if DCC is used). Wash the filtrate with appropriate aqueous solutions (e.g., dilute acid, dilute base, brine) to remove unreacted starting materials and byproducts.

  • Purification: Dry the organic layer over a drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure. Purify the crude dipeptide by a suitable method, such as column chromatography or recrystallization.

Visualizations

Caspase_Activation_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding Procaspase-8 Procaspase-8 Death Receptor->Procaspase-8 Recruitment & Dimerization Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Autocatalytic Cleavage Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Apoptotic Stimuli Apoptotic Stimuli Mitochondrion Mitochondrion Apoptotic Stimuli->Mitochondrion Stress Signal Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binding Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Recruitment Apoptosome Apoptosome Procaspase-9->Apoptosome Forms Caspase-9 Caspase-9 Caspase-9->Procaspase-3 Apoptosome->Caspase-9 Activation Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Cleavage Cellular Substrates Cellular Substrates Caspase-3->Cellular Substrates Cleavage Apoptosis Apoptosis Cellular Substrates->Apoptosis This compound This compound This compound->Caspase-3 Inhibition

Caption: Caspase activation signaling pathways and the inhibitory action of this compound.

Experimental_Workflow_Caspase_Inhibition cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare Reagents Prepare Reagents Serial Dilution of this compound Serial Dilution of this compound Prepare Reagents->Serial Dilution of this compound Plate Setup Plate Setup Serial Dilution of this compound->Plate Setup Pre-incubation Pre-incubation Plate Setup->Pre-incubation Add Substrate Add Substrate Pre-incubation->Add Substrate Kinetic Measurement Kinetic Measurement Add Substrate->Kinetic Measurement Calculate Reaction Rates Calculate Reaction Rates Kinetic Measurement->Calculate Reaction Rates Plot Data Plot Data Calculate Reaction Rates->Plot Data Determine IC50 Determine IC50 Plot Data->Determine IC50 Logical_Troubleshooting_Flow Start Start Problem Encountered Problem Encountered Start->Problem Encountered Low Yield/Purity in Peptide Synthesis Low Yield/Purity in Peptide Synthesis Problem Encountered->Low Yield/Purity in Peptide Synthesis Peptide Synthesis? No Caspase Inhibition No Caspase Inhibition Problem Encountered->No Caspase Inhibition Caspase Assay? Check Reagent Purity & Freshness Check Reagent Purity & Freshness Low Yield/Purity in Peptide Synthesis->Check Reagent Purity & Freshness Verify Inhibitor Stability Verify Inhibitor Stability No Caspase Inhibition->Verify Inhibitor Stability Optimize Coupling/Deprotection Optimize Coupling/Deprotection Check Reagent Purity & Freshness->Optimize Coupling/Deprotection Solution Solution Optimize Coupling/Deprotection->Solution Check Assay Conditions Check Assay Conditions Verify Inhibitor Stability->Check Assay Conditions Check Assay Conditions->Solution

References

Technical Support Center: Overcoming Agg. of Peptides Containing Z-Asp-OMe

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of aggregation in peptides containing the modified amino acid Z-Asp-OMe (N-benzyloxycarbonyl-L-aspartic acid methyl ester).

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing this compound prone to aggregation?

A: Peptides incorporating this compound are susceptible to aggregation primarily due to the physicochemical properties of the this compound residue itself. The benzyloxycarbonyl (Z) group is bulky and hydrophobic, promoting intermolecular hydrophobic interactions. These non-covalent interactions can cause peptide chains to self-associate, leading to the formation of insoluble aggregates.[1][2] This process is a common challenge in both peptide synthesis and the formulation of peptide-based therapeutics.

Q2: What is the initial step I should take if my this compound-containing peptide won't dissolve?

A: The first step is to perform a solubility test with a small amount of the peptide rather than using the entire sample.[3][4] Start with sterile, distilled water, as very short peptides (fewer than five residues) are often soluble in aqueous solutions unless the sequence is highly hydrophobic.[5] If solubility is poor, the next step is to assess the peptide's overall charge based on its amino acid composition to select a more appropriate solvent.

Q3: How does pH affect the solubility and aggregation of my peptide?

A: The pH of the solution is a critical factor in peptide solubility. A peptide's solubility is typically at its minimum at its isoelectric point (pI), where the net charge is zero, increasing the likelihood of aggregation. Adjusting the pH to be at least one or two units away from the pI can significantly enhance solubility by increasing the net charge and promoting electrostatic repulsion between peptide molecules. For acidic peptides, a basic buffer may be effective, while an acidic buffer can help solubilize basic peptides.

Q4: What are some common additives that can help prevent aggregation?

A: Several types of additives can be used to improve solubility and prevent aggregation. These are often categorized as stabilizers or chaotropic agents.

  • Amino Acids: Arginine and glutamate mixtures can enhance solubility by binding to charged and hydrophobic regions of the peptide. Arginine, in particular, is known to inhibit aggregation.

  • Chaotropic Agents: For peptides that are very difficult to dissolve, strong denaturants like 6M guanidine hydrochloride or 8M urea can be used to disrupt the intermolecular forces causing aggregation.

  • Surfactants: Low concentrations of non-ionic surfactants, such as Tween 20 or Polysorbate 80, can help solubilize hydrophobic peptides and prevent surface-induced aggregation.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered with this compound-containing peptides.

Problem 1: Lyophilized Peptide Fails to Dissolve

Symptoms: The lyophilized powder does not go into solution in standard aqueous buffers, resulting in a cloudy suspension or visible particulate matter.

Workflow for Troubleshooting Insolubility:

G cluster_0 Initial Dissolution Attempts cluster_1 Solvent & pH Adjustment cluster_2 Advanced Strategies cluster_3 Outcome A Start: Peptide Insoluble in Water/Buffer B Assess Peptide Sequence: Net Charge & Hydrophobicity A->B C Acidic Peptide? (Net Charge < 0) B->C Yes D Basic Peptide? (Net Charge > 0) B->D Yes E Neutral/Hydrophobic Peptide? (Net Charge ≈ 0, >50% hydrophobic residues) B->E Yes F Try 1-10% Ammonium Hydroxide (NH4OH) or other basic buffer (pH > pI) C->F G Try 10-30% Acetic Acid or other acidic buffer (pH < pI) D->G H Use Organic Solvent: 1. Small amount of DMSO, DMF, or ACN 2. Dilute slowly with aqueous buffer E->H I Add Anti-Aggregation Excipients: - 50 mM Arginine/Glutamate - Low % non-ionic surfactant (Tween 20) F->I G->I H->I J Use Strong Denaturants (Last Resort): - 6M Guanidinium-HCl - 8M Urea (Followed by dialysis or dilution) I->J If still insoluble K Success: Peptide Solubilized I->K Success J->K

Caption: Troubleshooting workflow for dissolving aggregated peptides.

Problem 2: Peptide Aggregates During Synthesis or Purification

Symptoms: The resin bed shrinks during solid-phase peptide synthesis (SPPS), or the peptide precipitates during HPLC purification.

Solutions:

  • Optimize Synthesis Protocol: During SPPS, aggregation can be mitigated by using solvents like N-methyl-2-pyrrolidone (NMP) or adding chaotropic salts such as LiCl. Incorporating backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) or utilizing pseudoproline dipeptides can disrupt the secondary structures that lead to aggregation.

  • Adjust Purification Conditions: If precipitation occurs during HPLC, modify the buffer pH to be further from the peptide's pI. Running the purification at a lower peptide concentration can also prevent aggregation.

Quantitative Data on Anti-Aggregation Strategies

While specific quantitative data for this compound is limited, the following table summarizes the effectiveness of common anti-aggregation additives for proteins and peptides in general, which can be extrapolated to this compound-containing peptides.

Additive ClassExampleTypical ConcentrationEfficacy & Remarks
Amino Acids Arginine50 mM - 0.5 MHighly effective at suppressing aggregation and increasing solubility by interacting with both hydrophobic and charged peptide surfaces.
Polyols/Sugars Glycerol, Sucrose5-20% (v/v)Stabilize the native protein structure, thus preventing the unfolding that can lead to aggregation.
Surfactants Polysorbate 20/800.01 - 0.1% (v/v)Prevent surface-induced aggregation and can help solubilize hydrophobic peptides.
Chaotropic Agents Guanidinium-HCl4 - 6 MVery effective at dissolving strong aggregates but will denature the peptide. Must be removed for functional assays.
Reducing Agents DTT, TCEP1 - 5 mMPrevents aggregation caused by incorrect disulfide bond formation for peptides containing Cysteine.

Experimental Protocols

Protocol 1: Standard Solubilization of a Hydrophobic this compound Peptide

This protocol is intended for a hydrophobic peptide that is insoluble in aqueous buffers.

  • Initial Weighing: Carefully weigh a small, precisely known amount of the lyophilized peptide (e.g., 1 mg) into a sterile microcentrifuge tube.

  • Initial Solvent Addition: Add a minimal volume of 100% dimethyl sulfoxide (DMSO) to the tube (e.g., 20 µL). Ensure the peptide does not contain Cys, Met, or Trp, as DMSO can oxidize these residues. If it does, use dimethylformamide (DMF) instead.

  • Vortexing: Vortex the tube for 30-60 seconds to fully dissolve the peptide in the organic solvent. The solution should be clear.

  • Aqueous Dilution: While vortexing the tube gently, add your desired aqueous buffer (e.g., PBS, pH 7.4) drop-by-drop. This slow addition is crucial to prevent the peptide from precipitating out of solution.

  • Final Concentration: Continue adding the buffer until the desired final peptide concentration is reached. If the solution remains clear, the peptide is successfully solubilized. If turbidity appears, the solubility limit has been exceeded.

G cluster_0 Peptide Preparation cluster_1 Solubilization A Weigh 1mg Lyophilized Peptide B Add 20µL DMSO (or DMF) A->B C Vortex until clear B->C D Add Aqueous Buffer Dropwise with Vortexing C->D E Observe Solution D->E F Success: Clear Solution E->F Clear G Issue: Turbidity Appears E->G Cloudy

Caption: Experimental workflow for solubilizing a hydrophobic peptide.

Protocol 2: Peptide Cleavage from Resin

This protocol describes a standard procedure for cleaving a synthesized peptide from the resin while minimizing side reactions.

  • Resin Preparation: Wash the dried peptide-resin thoroughly with dichloromethane (DCM) and then dry it under a high vacuum for at least one hour.

  • Prepare Cleavage Cocktail: For a standard peptide, prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). For peptides with sensitive residues like Met, Cys, or Trp, use a more robust scavenger cocktail such as Reagent K (TFA/water/phenol/thioanisole/TIS).

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin in a reaction vessel (approximately 10-15 mL per gram of resin).

  • Incubation: Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin and collect the filtrate. Add the filtrate dropwise into a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Pellet the precipitated peptide by centrifugation, decant the ether, and wash the pellet 2-3 times with cold ether to remove scavengers.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification.

References

Technical Support Center: Purification of Z-Asp-OMe Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of synthetic peptides containing Z-Asp-OMe (N-benzyloxycarbonyl-L-aspartic acid α-methyl ester) and related aspartic acid residues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of peptides containing aspartic acid?

A1: After solid-phase peptide synthesis (SPPS), the crude product contains the target peptide along with various impurities.[1] For peptides containing aspartic acid, you should be particularly aware of:

  • Aspartimide-related impurities: This is a major side reaction, especially in sequences like Asp-Gly, Asp-Asn, or Asp-Cys.[2][3] It is caused by base-catalyzed cyclization during Fmoc deprotection and can lead to by-products that are difficult to separate, including α- and β-aspartyl peptides and racemized (D-Asp) forms.[2]

  • Deletion and Truncated Peptides: Resulting from incomplete coupling or deprotection steps during synthesis.

  • Incompletely Deprotected Peptides: Side-chain protecting groups (like OtBu on the Asp side chain) may not be fully removed.

  • Oxidized Peptides: Residues like Methionine (Met), Cysteine (Cys), and Tryptophan (Trp) are susceptible to oxidation.

  • Residual Reagents: Scavengers and cleavage reagents like trifluoroacetic acid (TFA) may remain in the final product.

Q2: What is the standard purification method for peptides containing this compound?

A2: The standard and most dominant method for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates the target peptide from impurities based on differences in their hydrophobicity. A C18-modified silica column is typically used as the stationary phase, and elution is achieved with a gradient of increasing organic solvent (usually acetonitrile) in water, with trifluoroacetic acid (TFA) added as an ion-pairing agent.

Q3: My analytical HPLC shows a cluster of peaks with the same mass as my target peptide. What could be the cause?

A3: This is a classic sign of aspartimide formation. The process creates diastereomers (such as α- and β-aspartyl peptides) and epimers (D-Asp vs. L-Asp) which have identical masses but slightly different conformations. These closely related structures often co-elute or appear as a cluster of peaks around the main product in a standard RP-HPLC separation. Specialized analytical methods or alternative purification strategies may be needed for separation.

Q4: Can I use Ion-Exchange Chromatography (IEX) to purify my aspartic acid-containing peptide?

A4: Yes, Ion-Exchange Chromatography (IEX) is a viable alternative or complementary technique. Since the aspartic acid side chain is negatively charged at neutral or basic pH, anion-exchange chromatography can be particularly effective. IEX separates molecules based on charge differences, which can resolve impurities that are difficult to separate by hydrophobicity alone. A two-step process combining IEX and RP-HPLC can be highly effective for achieving very high purity.

Q5: How do I remove trifluoroacetic acid (TFA) from my final peptide product?

A5: Residual TFA, often present as a counter-ion from RP-HPLC mobile phases, can be problematic for some biological assays. Removal strategies include:

  • Lyophilization from HCl solution: Dissolving the peptide in a dilute HCl solution (e.g., 0.1 M) and re-lyophilizing can replace the TFA counter-ion with chloride. This process may need to be repeated.

  • Ion-Exchange Chromatography: A final polishing step using IEX can effectively exchange the counter-ion.

  • Dialysis or Buffer Exchange: For larger peptides, these methods can be used to exchange TFA for a desired buffer salt.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Poor Resolution / Broad Peaks in RP-HPLC 1. Inappropriate gradient slope.2. Column overloading.3. Secondary interactions with the stationary phase.4. Poor peptide solubility.1. Optimize the gradient to be shallower around the elution point of your peptide.2. Reduce the amount of crude peptide loaded onto the column.3. Ensure TFA (0.1%) or another ion-pairing agent is present in the mobile phase to minimize secondary interactions.4. Dissolve the crude peptide in a minimal amount of a strong solvent (like DMSO) before diluting with the initial mobile phase.
Co-elution of Impurities 1. Impurities are structurally very similar (e.g., diastereomers from aspartimide formation).2. The chosen stationary phase (e.g., C18) does not provide sufficient selectivity.1. Try a different stationary phase (e.g., C8, Phenyl).2. Change the mobile phase system (e.g., use formic acid instead of TFA for different selectivity, especially if using MS detection).3. Implement a secondary purification step with an orthogonal method like Ion-Exchange Chromatography (IEX).
Low Peptide Recovery 1. Irreversible adsorption of the peptide to the column.2. Peptide precipitation on the column.3. Peptide aggregation.1. For very hydrophobic peptides, add a small percentage of isopropanol or use a less retentive column (e.g., C4).2. Ensure the peptide is fully dissolved before injection. Lower the initial aqueous percentage of the mobile phase if necessary.3. Add chaotropic agents like guanidine HCl to the sample preparation (note: this must be removed later).
Mass Spectrometry Shows Unexpected Masses 1. Deletion (-X Da): Incomplete coupling during SPPS.2. Insertion (+X Da): Excess amino acid use or inefficient washing.3. Incomplete Deprotection: e.g., +56 Da for residual tBu group.4. Oxidation: +16 Da (Met, Trp).1. Review and optimize SPPS coupling and deprotection times.2. Use analytical HPLC and Mass Spectrometry to identify and characterize the impurities.3. Optimize the cleavage and final deprotection step, ensuring appropriate scavengers are used.

Data Summary

Table 1: Common Impurities in Aspartic Acid Peptide Synthesis and Mass Differences

Impurity TypeDescriptionExpected Mass Change (vs. Target)
Aspartimide FormationIntramolecular cyclization-18 Da (loss of H₂O)
α/β-Asp IsomersHydrolysis of aspartimide intermediate0 Da (isomers)
Racemization (D-Asp)Epimerization during synthesis0 Da (isomers)
Deletion SequenceMissing one or more amino acidsNegative (mass of missing residue(s))
Incomplete Deprotection (OtBu)Residual tert-butyl group on Asp side chain+56 Da
Oxidation (Methionine)Addition of one oxygen atom+16 Da
Oxidation (Tryptophan)Addition of one oxygen atom+16 Da
TruncationIncomplete peptide chainNegative (mass of missing sequence)

Experimental Protocols & Visualizations

Protocol 1: Standard Reversed-Phase HPLC (RP-HPLC) Purification
  • Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Sample Preparation: Dissolve the crude peptide in a minimal volume of a suitable solvent (e.g., DMSO, or Mobile Phase A). Centrifuge to remove any insoluble material.

  • Chromatography:

    • Equilibrate a semi-preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the dissolved crude peptide onto the column.

    • Run a linear gradient to elute the peptide. A typical scouting gradient is 5% to 65% Mobile Phase B over 60 minutes.

    • Monitor the elution profile at 210-220 nm.

  • Fraction Collection & Analysis:

    • Collect fractions (e.g., 1-minute intervals) as peaks elute.

    • Analyze the purity of each fraction using analytical HPLC and Mass Spectrometry.

  • Final Steps:

    • Pool the fractions that contain the target peptide at the desired purity.

    • Lyophilize the pooled fractions to obtain the purified peptide as a powder.

G Diagram 1: General Peptide Purification Workflow Crude Crude Synthesized Peptide Dissolve Dissolve in Appropriate Solvent Crude->Dissolve Purify Primary Purification (e.g., RP-HPLC) Dissolve->Purify Analyze Purity Analysis (Analytical HPLC / MS) Purify->Analyze Pool Pool High-Purity Fractions Analyze->Pool Purity > 95%? IEX Optional IEX Step (for difficult separations) Analyze->IEX Purity < 95% or Co-elution Lyophilize Lyophilization Pool->Lyophilize Pure Pure Peptide Product Lyophilize->Pure IEX->Purify Second Pass

Caption: General workflow for the purification and analysis of synthetic peptides.

The Challenge of Aspartimide Formation

Aspartimide formation is a critical side reaction during the synthesis of peptides containing aspartic acid, particularly during the piperidine-mediated Fmoc-deprotection step. This reaction pathway leads to the formation of a cyclic intermediate that can subsequently hydrolyze to form not only the desired α-aspartyl peptide but also the undesired β-aspartyl isomer and can cause racemization at the α-carbon. These by-products are often very difficult to remove via standard RP-HPLC.

G Diagram 2: Aspartimide Formation Pathway Start L-Aspartyl Peptide (Side Chain Protected) Intermediate Aspartimide Intermediate (-H₂O) Start->Intermediate Base (e.g., Piperidine) during Fmoc deprotection Hydrolysis Hydrolysis (+H₂O) Product_Alpha_L Desired Product: α-L-Aspartyl Peptide Product_Beta_L Impurity: β-L-Aspartyl Peptide Product_Alpha_D Impurity: α-D-Aspartyl Peptide (Racemized) Product_Beta_D Impurity: β-D-Aspartyl Peptide (Racemized) Hydrolysis->Product_Alpha_L Major Path Hydrolysis->Product_Beta_L Side Reaction Hydrolysis->Product_Alpha_D Side Reaction Hydrolysis->Product_Beta_D Side Reaction G Diagram 3: Troubleshooting Logic for Co-eluting Impurities Start Problem: Co-elution of Impurities with Target Peptide CheckMass Do impurities have the same mass? Start->CheckMass Isomers Likely Isomers (e.g., Aspartimide-related) CheckMass->Isomers Yes DifferentMass Likely Deletion/Truncation or Protected Impurities CheckMass->DifferentMass No Option1A Option 1: Change RP-HPLC Selectivity Isomers->Option1A Option1B Option 2: Use Orthogonal Method Isomers->Option1B Detail1A Try different stationary phase (C8, Phenyl) Try different mobile phase (Formic Acid) Option1A->Detail1A Detail1B Use Ion-Exchange Chromatography (IEX) to separate by charge Option1B->Detail1B Option2A Optimize RP-HPLC Gradient DifferentMass->Option2A Detail2A Use a shallower gradient to increase separation between peaks Option2A->Detail2A

References

addressing poor reactivity of Z-Asp-OMe in coupling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the poor reactivity of Z-Asp(OMe)-OH (N-Cbz-L-aspartic acid β-methyl ester) during peptide coupling reactions.

Troubleshooting Guides & FAQs

This section addresses common issues encountered by researchers and provides actionable solutions.

Q1: Why am I observing low or incomplete coupling yields with Z-Asp(OMe)-OH?

Low coupling efficiency with Z-Asp(OMe)-OH can stem from several factors:

  • Steric Hindrance: The bulky nature of the N-terminal benzyloxycarbonyl (Z) group and the aspartic acid side chain can physically block the approach of the incoming amine, slowing down the reaction kinetics.[1][2]

  • Suboptimal Activation: The carboxylic acid may not be sufficiently activated for the nucleophilic attack to occur efficiently. This can be due to the choice of coupling reagent, reagent degradation, or inadequate reaction conditions.[3][4]

  • Side Reactions: The primary side reaction for aspartic acid derivatives is the formation of an aspartimide.[5] This intramolecular cyclization results in a byproduct and terminates the desired peptide chain elongation.

  • Impure or Degraded Reagents: The purity of Z-Asp(OMe)-OH, coupling reagents, and solvents is critical. Moisture or other contaminants can inactivate the reagents and interfere with the reaction. Using fresh reagents is always recommended.

Q2: Which coupling reagents are most effective for a sterically hindered residue like Z-Asp(OMe)-OH?

For challenging couplings involving sterically hindered amino acids, stronger activating agents are necessary. The most effective reagents are typically modern onium (aminium/uronium) or phosphonium salts.

  • Onium (Aminium/Uronium) Salts: Reagents like HATU, HCTU, and COMU are highly reactive and often provide superior results in difficult couplings. HATU, in particular, generates highly reactive OAt esters, which can significantly improve reaction rates.

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent choices for hindered couplings and have the advantage of not causing guanidinylation of the free N-terminal amine, a potential side reaction with uronium-based reagents when used in excess.

Q3: How can I minimize the risk of aspartimide formation?

Aspartimide formation is a base-catalyzed intramolecular side reaction that is a notorious problem in peptide synthesis involving aspartic acid. Several factors influence its formation:

  • Sequence Dependence: The residue C-terminal to the aspartic acid plays a crucial role. Asp-Gly sequences are particularly prone to this side reaction due to the lack of steric hindrance from the glycine residue.

  • Base and Reaction Time: Prolonged exposure to base, especially during Fmoc-deprotection in solid-phase peptide synthesis (SPPS), increases the rate of aspartimide formation. Using a weaker, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in minimal amounts during coupling is advisable.

  • Temperature: Elevated temperatures can accelerate aspartimide formation. If heating is required to drive the coupling to completion, it should be done cautiously and monitored closely.

  • Protecting Groups: While the β-methyl ester of Z-Asp(OMe)-OH is fixed, for SPPS, using bulkier side-chain protecting groups like O-3-methyl-pent-3-yl (OMpe) or 3-benzyloxypent-3-yl (OBno) on Fmoc-Asp derivatives has been shown to significantly reduce aspartimide formation compared to the standard tert-butyl (OtBu) group.

Q4: What practical steps can I take in the lab to improve a stalled or low-yielding reaction?

If you are facing a difficult coupling, consider the following optimization strategies:

  • Double Coupling: After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of the amino acid, coupling reagent, and base.

  • Increase Reaction Time: For sterically hindered residues, extending the reaction time to several hours or even overnight may be necessary to achieve complete coupling.

  • Solvent Quality: Ensure the use of high-purity, anhydrous grade solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM). Water can hydrolyze activated esters and quench the reaction.

  • Monitor the Reaction: Use a qualitative method like the Kaiser test (for SPPS with a free primary amine) to monitor the progress of the reaction before stopping it.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Hindered Couplings
Coupling Reagent ClassExample(s)Relative ReactivityKey AdvantagesPotential Issues
Aminium/Uronium Salts HATU, HCTU, HBTU, COMUVery HighFast reaction times, highly effective for hindered residues.Can cause guanidinylation if used in excess; HATU can be explosive under certain conditions.
Phosphonium Salts PyBOP, PyAOPHighExcellent for hindered couplings, no guanidinylation side reaction.Byproducts can sometimes be difficult to remove.
Carbodiimides DCC, DICModerateInexpensive and widely used.Lower reactivity for hindered couplings; DCU byproduct of DCC is poorly soluble; risk of racemization without additives (e.g., HOBt, HOAt).
Imidazolium CBMITHighReported to be effective for hindered amino acids with no racemization.Less commonly used than onium or phosphonium salts.

Experimental Protocols

Protocol 1: Optimized Coupling of Z-Asp(OMe)-OH using HATU

This protocol describes a general method for coupling Z-Asp(OMe)-OH to a resin-bound peptide with a deprotected N-terminal amine in a solid-phase synthesis context.

  • Resin Preparation: Swell the peptide-resin (1 equivalent) in anhydrous DMF for at least 30 minutes.

  • Deprotection: If applicable, deprotect the N-terminal Fmoc group using 20% piperidine in DMF. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.

  • Activation Mixture Preparation: In a separate, dry vessel, dissolve Z-Asp(OMe)-OH (3 equivalents) in anhydrous DMF. Add HATU (2.9 equivalents) and DIPEA (6 equivalents). Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activation mixture to the prepared resin. Agitate the mixture at room temperature.

  • Monitoring and Reaction Time: Allow the reaction to proceed for 2 to 4 hours. Monitor the reaction's completion using a qualitative method like the Kaiser test. If the test remains positive (indicating unreacted amine), consider extending the reaction time or performing a double coupling.

  • Washing: Once the reaction is complete (Kaiser test is negative), drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.

Protocol 2: Monitoring Coupling via Test Cleavage and HPLC Analysis

This protocol is used to quantitatively assess the efficiency of a coupling step.

  • Sample Collection: After the coupling and washing steps (Protocol 1), take a small sample of the resin (approx. 5-10 mg).

  • Test Cleavage: Place the resin sample in a small vial and add a cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane) to remove the peptide from the resin and cleave side-chain protecting groups. Allow this to react for 1-2 hours.

  • Peptide Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Sample Preparation: Dry the peptide pellet and dissolve it in a suitable solvent for HPLC analysis (e.g., a mixture of acetonitrile and water).

  • HPLC Analysis: Analyze the sample by reverse-phase HPLC (RP-HPLC) to determine the purity of the crude peptide. The presence of a significant peak corresponding to the uncoupled starting material (deletion sequence) indicates poor coupling efficiency.

Visualizations

Diagram 1: Troubleshooting Workflow for Poor Coupling Reactivity

G start Low Coupling Yield Observed check_reagents Check Reagent Quality (Purity, Age, Storage) start->check_reagents check_conditions Review Reaction Conditions (Time, Temp, Solvent) start->check_conditions analyze_side_products Analyze for Side Products (e.g., Aspartimide) start->analyze_side_products stronger_reagent Switch to Stronger Coupling Reagent (e.g., HATU, COMU) check_reagents->stronger_reagent Reagents OK check_conditions->stronger_reagent Conditions OK optimize_conditions Optimize Conditions (Increase Time/Temp) check_conditions->optimize_conditions Conditions Suboptimal success Coupling Successful stronger_reagent->success double_coupling Perform Double Coupling double_coupling->success optimize_conditions->double_coupling optimize_conditions->success modify_protocol Modify Protocol to Minimize Side Reactions analyze_side_products->modify_protocol Side Products Found modify_protocol->success

Caption: A workflow for troubleshooting low coupling yields.

Diagram 2: Mechanism of Base-Promoted Aspartimide Formation

G peptide Peptide Chain with Asp(OR)-Xaa Residue deprotonation Deprotonation of Backbone N-H peptide->deprotonation 1. base Base (e.g., Piperidine) base->deprotonation cyclization Intramolecular Nucleophilic Attack deprotonation->cyclization 2. aspartimide Aspartimide Intermediate (5-membered ring) cyclization->aspartimide 3. hydrolysis Nucleophilic Attack (e.g., by Piperidine/H2O) aspartimide->hydrolysis 4. products Mixture of Products: - α-peptide - β-peptide - Racemized products hydrolysis->products

Caption: Base-promoted aspartimide formation during peptide synthesis.

Diagram 3: Logical Classification of Peptide Coupling Reagents

G cluster_0 Coupling Reagent Classes cluster_1 Examples reagents Peptide Coupling Reagents onium Onium Salts (Aminium/Uronium) reagents->onium phosphonium Phosphonium Salts reagents->phosphonium carbo Carbodiimides reagents->carbo other Other Types reagents->other hatu HATU, HBTU, HCTU, COMU onium->hatu pybop PyBOP, PyAOP, BOP phosphonium->pybop dcc DCC, DIC, EDC carbo->dcc depbt DEPBT, TSTU other->depbt

Caption: Major classes of modern peptide coupling reagents.

References

refining Z-Asp-OMe deprotection methods to avoid side products

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the deprotection of Z-Asp-OMe (N-benzyloxycarbonyl-L-aspartic acid α-methyl ester). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to optimize the removal of the Z-group (benzyloxycarbonyl) while minimizing side product formation.

Troubleshooting Guide

The deprotection of this compound can be challenging, with incomplete reactions and the formation of side products being common issues. The following table summarizes potential problems, their likely causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete or Slow Deprotection 1. Catalyst Poisoning: The Palladium catalyst (for hydrogenation) may be poisoned by sulfur-containing compounds or other impurities. 2. Poor Catalyst Activity: The catalyst may be old, of low quality, or not adequately dispersed. 3. Insufficient Hydrogen Pressure/Transfer: Inadequate hydrogen gas pressure or inefficient hydrogen donor in transfer hydrogenation. 4. Steric Hindrance: The Z-group may be sterically inaccessible in the substrate.1. Use high-purity solvents and reagents. If sulfur contamination is suspected, pre-treat the substrate with a scavenger resin. 2. Use fresh, high-quality Pd/C catalyst. Ensure vigorous stirring to maintain catalyst suspension. Increase catalyst loading (e.g., from 10 mol% to 20 mol%). 3. For catalytic transfer hydrogenation, ensure the hydrogen donor (e.g., formic acid, ammonium formate) is fresh and used in sufficient excess. For hydrogenation with H₂, ensure the system is properly sealed and purged. 4. Consider increasing the reaction temperature or switching to a chemical deprotection method like HBr in acetic acid.
Low Yield of Desired Product 1. Product Adsorption to Catalyst: The deprotected amino acid can adhere to the palladium catalyst, leading to losses during filtration. 2. Formation of Side Products: Competing side reactions reduce the yield of the target molecule. 3. Difficult Purification: The polarity of the product can make isolation challenging.1. After filtering the catalyst, wash it thoroughly with polar solvents such as methanol, water, or dilute acetic acid to recover the adsorbed product.[1] 2. Optimize reaction conditions to minimize side reactions (see below). Use scavengers if alkylation is a suspected side reaction. 3. Employ appropriate purification techniques like ion-exchange chromatography or recrystallization.
Formation of Aspartimide and Related Side Products 1. Base- or Acid-Catalyzed Cyclization: The most common side reaction, especially with adjacent small amino acid residues (like Glycine), is the formation of a cyclic aspartimide intermediate.[2][3][4] This can occur under both acidic and basic conditions.[4] 2. Piperidine-Mediated Side Reactions (in Fmoc synthesis context): In syntheses using piperidine for Fmoc removal, it can open the aspartimide ring to form piperidide adducts.1. For Hydrogenation: Use neutral to slightly acidic conditions. Avoid basic conditions which can promote aspartimide formation. 2. For Acidic Cleavage (e.g., HBr/AcOH): Minimize reaction time and maintain low temperatures to reduce the rate of aspartimide formation. 3. The propensity for aspartimide formation is sequence-dependent, being highest in Asp-Gly motifs. Consider alternative protecting group strategies for the aspartic acid side chain if this is a recurring issue in a larger peptide.
Alkylation of Other Residues 1. Reactive Benzyl Cation: During acidic cleavage, the benzyl cation generated from the Z-group can alkylate electron-rich amino acids like Tryptophan or Tyrosine if they are present in the molecule.1. Add a scavenger such as triisopropylsilane (TIS), water, or thioanisole to the reaction mixture to trap the benzyl cation.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product during the deprotection of this compound, and how can I detect it?

A1: The most prevalent side product is the formation of a cyclic aspartimide. This intermediate can subsequently lead to a mixture of the desired α-aspartyl product, the undesired β-aspartyl isomer, and racemized products. These side products can be difficult to separate from the final product because they often have similar retention times in HPLC and the same mass. Detection can be achieved by careful analysis of high-resolution HPLC chromatograms and NMR spectroscopy.

Q2: I am performing a catalytic hydrogenation for Z-group removal, but the reaction is very slow. What can I do?

A2: A slow hydrogenation reaction is often due to poor catalyst activity or the presence of catalyst poisons. First, ensure your solvents and the substrate are free from sulfur-containing impurities. Use fresh, high-quality 10% Pd/C catalyst and ensure vigorous stirring to keep the catalyst suspended. You can also try increasing the catalyst loading (e.g., to 20 mol%). If using catalytic transfer hydrogenation, ensure your hydrogen donor, such as formic acid, is fresh and used in an adequate amount.

Q3: Can I use acidic conditions to deprotect the Z-group from this compound? What are the risks?

A3: Yes, strong acidic conditions, such as 33% HBr in acetic acid, can be used for Z-group deprotection. However, the primary risk is the acid-catalyzed formation of the aspartimide side product. Additionally, the highly reactive benzyl cation formed during cleavage can lead to alkylation of other sensitive residues in the molecule. To mitigate these risks, it is crucial to perform the reaction at a low temperature (e.g., 0 °C) and for the shortest possible time. The use of scavengers is also recommended.

Q4: My Z-protected substrate is poorly soluble in methanol for hydrogenation. What are my options?

A4: If solubility is an issue, you can try using a co-solvent system. Dimethylformamide (DMF) or mixtures of methanol and DMF can be effective. Formic acid, which can also serve as a hydrogen donor in catalytic transfer hydrogenation, is a good solvent for many peptides and protected amino acids.

Q5: What is an orthogonal protecting group strategy, and how is it relevant to avoiding side products?

A5: An orthogonal protecting group strategy involves using multiple protecting groups in a molecule that can be removed under different chemical conditions. For example, a Boc-protected amine is removed with acid, while an Fmoc-protected amine is removed with a base. This is relevant because if you are synthesizing a larger peptide containing this compound and encounter persistent issues with side products during the final Z-group deprotection, a more robust strategy might involve protecting the aspartic acid side chain with a group that is removed under conditions that do not favor aspartimide formation.

Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation

This method is often preferred for its mild conditions and the avoidance of high-pressure hydrogen gas.

  • Preparation: Dissolve this compound (1 equivalent) in a suitable solvent such as methanol or methanol/DMF.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20 mol% relative to the substrate) to the solution.

  • Hydrogen Donor: Add a hydrogen donor, such as formic acid (5-10 equivalents) or ammonium formate (5-10 equivalents). Formic acid can also serve as a co-solvent.

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, remove the catalyst by filtration through a pad of Celite. Wash the Celite pad thoroughly with methanol to recover any adsorbed product. The filtrate can then be concentrated under reduced pressure to yield the crude product, which can be further purified.

Protocol 2: Deprotection with HBr in Acetic Acid

This protocol is effective but more aggressive and requires careful control to minimize side reactions.

  • Preparation: Dissolve this compound (1 equivalent) in a minimal amount of glacial acetic acid in a reaction flask. If the molecule contains other sensitive residues, add a scavenger like thioanisole (1-2 equivalents).

  • Cooling: Cool the solution in an ice bath to 0 °C.

  • Reagent Addition: Slowly add a solution of 33% HBr in acetic acid (a slight excess, e.g., 1.2-1.5 equivalents per Z-group).

  • Reaction: Stir the reaction mixture at 0 °C.

  • Monitoring: Carefully monitor the reaction by TLC or LC-MS. The reaction is typically complete within 30-60 minutes. Avoid prolonged reaction times.

  • Work-up: Upon completion, precipitate the product by adding cold diethyl ether. The resulting solid can be collected by filtration, washed with cold ether, and then dried under vacuum. Further purification may be necessary.

Visualizations

This compound Deprotection Workflow

G cluster_start Starting Material cluster_methods Deprotection Methods cluster_products Reaction Outcomes Z_Asp_OMe This compound Method1 Catalytic Hydrogenation (H₂, Pd/C) Z_Asp_OMe->Method1 Method2 Catalytic Transfer Hydrogenation (HCOOH, Pd/C) Z_Asp_OMe->Method2 Method3 Acidic Cleavage (HBr/AcOH) Z_Asp_OMe->Method3 Desired_Product Asp-OMe (Desired Product) Method1->Desired_Product High Yield Side_Product Side Products Method1->Side_Product Risk of Aspartimide (if basic) Method2->Desired_Product Mild Conditions Method2->Side_Product Risk of Aspartimide (if basic) Method3->Desired_Product Method3->Side_Product Risk of Alkylation & Aspartimide G cluster_products Final Side Products Asp_Residue Aspartic Acid Residue (in peptide chain) Base_Acid Base or Acid (e.g., Piperidine or H⁺) Aspartimide Cyclic Aspartimide Intermediate Asp_Residue->Aspartimide Intramolecular Cyclization Alpha_Peptide α-Peptide (D/L mixture) (Racemized) Aspartimide->Alpha_Peptide Ring Opening Beta_Peptide β-Peptide (D/L mixture) (Isomerized) Aspartimide->Beta_Peptide Ring Opening Piperidide Piperidide Adducts (if piperidine is used) Aspartimide->Piperidide Nucleophilic Attack (Piperidine)

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Analysis of Z-Asp-OMe Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based techniques for the analysis of Z-Asp-OMe peptides. These synthetically modified peptides, where the N-terminus is protected by a carboxybenzyl (Z) group and the aspartic acid side chain is esterified with a methyl group (OMe), are pivotal tools in biomedical research, notably as caspase inhibitors in the study of apoptosis. Understanding their behavior under different mass spectrometry conditions is crucial for accurate characterization, purity assessment, and elucidation of their biological interactions.

This document presents a comparative overview of common mass spectrometry approaches, detailed experimental protocols, and a visualization of the biological pathway in which these peptides often function.

Performance Comparison of Mass Spectrometry Techniques

The analysis of this compound peptides by mass spectrometry presents unique challenges due to the presence of the protecting groups and the inherent lability of the aspartic acid residue, which can be prone to isomerization. The choice of ionization and fragmentation technique significantly impacts the quality of data obtained.

Mass Spectrometry TechniqueIonization MethodFragmentation MethodKey Advantages for this compound PeptidesExpected Outcome & Potential Limitations
LC-MS/MS with CID Electrospray Ionization (ESI)Collision-Induced Dissociation (CID)Widely available; good for generating sequence-informative b- and y-type ions.Can lead to the loss of the labile Z-group and may not efficiently fragment the peptide backbone near the modified Asp residue. Does not readily distinguish between Asp and isoAsp isomers.
LC-MS/MS with ETD/ECD Electrospray Ionization (ESI)Electron Transfer Dissociation (ETD) / Electron Capture Dissociation (ECD)Preserves labile modifications like the Z-group and OMe-group. Generates diagnostic c- and z-type fragment ions. Particularly effective for distinguishing Asp and isoAsp isomers through the detection of characteristic fragment ions (c•+57 and z-57 for isoAsp).[1][2]Generally more effective for multiply charged precursor ions. May provide lower sequence coverage for some peptides compared to CID.
MALDI-TOF MS Matrix-Assisted Laser Desorption/Ionization (MALDI)Post-Source Decay (PSD) or In-Source Decay (ISD)High throughput and tolerance to some impurities. Optimized protocols with specific matrices (e.g., dithranol) and additives (e.g., CsCl) can reduce fragmentation of protected peptides, yielding primarily intact molecular ions for purity assessment.PSD fragmentation can be less predictable than CID or ETD. May not be ideal for complex mixture analysis without prior separation.

Key Experimental Protocols

Accurate and reproducible analysis of this compound peptides requires meticulous sample preparation and optimized instrument parameters. Below are detailed protocols for two common mass spectrometry workflows.

Protocol 1: LC-MS/MS Analysis of this compound Peptides using CID and ETD

This protocol is suitable for the detailed structural characterization of this compound peptides, including sequence confirmation and identification of potential isomerization.

1. Sample Preparation:

  • Dissolve the synthetic this compound peptide in 0.1% formic acid in water/acetonitrile (95:5, v/v) to a final concentration of 1 pmol/µL.
  • Vortex the solution briefly to ensure complete dissolution.
  • Centrifuge the sample at 14,000 x g for 10 minutes to pellet any insoluble material.
  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography (LC):

  • Column: C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 mm x 100 mm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: 5-40% B over 30 minutes, followed by a 5-minute wash at 95% B and a 5-minute re-equilibration at 5% B.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS):

  • Instrument: A hybrid ion trap-Orbitrap mass spectrometer or a Q-TOF mass spectrometer capable of both CID and ETD fragmentation.
  • Ionization Mode: Positive electrospray ionization (ESI).
  • Full Scan MS:
  • Mass Range: m/z 300-2000.
  • Resolution: 60,000.
  • Data-Dependent MS/MS:
  • Select the top 5 most intense precursor ions from the full scan for fragmentation.
  • Use dynamic exclusion to prevent repeated fragmentation of the same precursor.
  • CID Parameters:
  • Normalized Collision Energy: 35%.
  • Activation Time: 10 ms.
  • ETD Parameters:
  • Enable charge state-dependent ETD.
  • ETD Reagent Target: 1 x 10^6.
  • Reaction Time: 100 ms.

4. Data Analysis:

  • Process the raw data using appropriate software (e.g., Proteome Discoverer, MaxQuant).
  • Search the data against a database containing the sequence of the this compound peptide.
  • Manually inspect the MS/MS spectra to confirm the sequence and identify fragment ions corresponding to the Z- and OMe-modifications. For ETD data, specifically look for the diagnostic ions that would indicate the presence of isoaspartic acid.

Protocol 2: MALDI-TOF MS for Purity Assessment of this compound Peptides

This protocol is optimized for rapid quality control and purity assessment of synthesized this compound peptides.

1. Sample Preparation:

  • Prepare a stock solution of the this compound peptide at 1 mg/mL in acetonitrile/water (1:1, v/v).
  • Prepare a matrix solution of α-cyano-4-hydroxycinnamic acid (CHCA) at 10 mg/mL in acetonitrile/water/trifluoroacetic acid (50:50:0.1, v/v/v).
  • For protected peptides that are difficult to ionize, consider using dithranol as the matrix with the addition of cesium chloride (CsCl) to promote the formation of stable Cs+ adducts.

2. MALDI Plate Spotting (Dried-Droplet Method):

  • Mix 1 µL of the peptide solution with 1 µL of the matrix solution directly on the MALDI target plate.
  • Allow the mixture to air dry completely at room temperature, forming a crystalline spot.

3. Mass Spectrometry (MS):

  • Instrument: A MALDI-TOF mass spectrometer.
  • Ionization Mode: Positive ion reflector mode.
  • Laser: Nitrogen laser (337 nm).
  • Laser Power: Use the minimum power necessary to obtain a good signal-to-noise ratio, to minimize in-source fragmentation.
  • Mass Range: m/z 500-3000.
  • Calibration: Calibrate the instrument using a standard peptide mixture with masses covering the expected mass of the this compound peptide.

4. Data Analysis:

  • Process the acquired spectrum to identify the peak corresponding to the [M+H]+ or [M+Na]+ ion of the intact this compound peptide.
  • Analyze the spectrum for the presence of any impurity peaks, such as byproducts of synthesis or degradation products. The relative intensity of these peaks can be used to estimate the purity of the sample.

Visualization of Biological Context and Experimental Workflow

This compound containing peptides are frequently designed as inhibitors of caspases, a family of proteases that play a central role in the execution of apoptosis, or programmed cell death. The following diagrams illustrate the caspase-mediated apoptosis pathway and a typical experimental workflow for analyzing caspase inhibition.

Caspase_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Receptor Death Receptor (e.g., Fas, TNFR1) DISC DISC Formation Death_Receptor->DISC Ligand Binding Caspase8 Active Caspase-8 DISC->Caspase8 Activation Procaspase8 Pro-caspase-8 Procaspase8->DISC Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptotic Stimuli Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9->Procaspase3 Caspase3 Active Caspase-3 Procaspase3->Caspase3 Cleavage Substrates Cellular Substrates (e.g., PARP, Lamins) Caspase3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis Z_Asp_OMe This compound Peptide (Inhibitor) Z_Asp_OMe->Caspase3

Caption: Caspase-mediated apoptosis signaling pathway with inhibition by this compound peptides.

MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Lysate Cell Lysate (containing active caspases) Incubation Incubation Cell_Lysate->Incubation Peptide_Substrate Fluorogenic Caspase Substrate (e.g., Ac-DEVD-AMC) Peptide_Substrate->Incubation Z_Asp_OMe_Inhibitor This compound Peptide Z_Asp_OMe_Inhibitor->Incubation Quenching Reaction Quenching Incubation->Quenching LC_MS LC-MS/MS Analysis Quenching->LC_MS Data_Analysis Data Analysis (Quantification of cleaved substrate) LC_MS->Data_Analysis

Caption: Experimental workflow for analyzing caspase inhibition using this compound peptides by LC-MS.

References

A Comparative Guide to Z-Asp-OMe and Other Aspartic Acid Derivatives in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aspartic acid, a fundamental amino acid, serves as a versatile scaffold for the synthesis of a wide array of derivatives with significant applications in biomedical research and drug development. These derivatives, by virtue of their modified structures, exhibit diverse biological activities, ranging from enzyme inhibition to drug delivery. This guide provides an objective comparison of Z-Asp-OMe (N-Benzyloxycarbonyl-L-aspartic acid α-methyl ester) with other notable aspartic acid derivatives, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate compounds for their studies.

Performance Comparison of Aspartic Acid Derivatives

The utility of aspartic acid derivatives is broad, with specific modifications tailoring them for distinct applications. A primary area of interest is the development of caspase inhibitors for the study and potential treatment of apoptosis-related diseases. Other derivatives are being explored for their anti-fibrotic properties and as components of drug delivery systems.

Caspase Inhibition

This compound itself is a protected amino acid derivative primarily used in peptide synthesis.[1] However, its core structure is a key component of more complex peptide-based caspase inhibitors. A prominent example is Z-VAD(OMe)-FMK , a cell-permeable, irreversible pan-caspase inhibitor.[2][3][4][5] The O-methylation of the aspartic acid residue enhances its stability and cell permeability. Another class of aspartic acid-based inhibitors includes peptide aldehydes, such as Ac-DEVD-CHO , which potently inhibit group II caspases like caspase-3 and -7.

The following table summarizes the inhibitory activities of several aspartic acid-based caspase inhibitors against their target caspases.

Derivative NameTarget Caspase(s)Inhibition MetricReported Value(s)Reference(s)
Z-VAD-FMK Pan-caspase (except caspase-2)IC500.0015 - 5.8 mM (in vitro)
Belnacasan (VX-765) Caspase-1Ki0.8 nM
Ac-DEVD-CHO Caspase-3, Caspase-7Ki0.2 nM, 0.3 nM
AcVDV(Dab)D-CHO Caspase-2pKi~8.0 (nanomolar affinity)
Z-IETD-FMK Caspase-8-Specific Inhibitor
Z-LEHD-FMK TFA Caspase-9-Irreversible Inhibitor

Note: IC50 and Ki values are dependent on experimental conditions and should be considered as comparative indicators.

Anti-Liver Fibrosis Activity

Recent research has highlighted the potential of novel aspartic acid derivatives in treating liver fibrosis. A study involving the synthesis of 32 L-aspartic acid derivatives identified compounds with potent inhibitory effects on the COL1A1 promoter, a key factor in liver fibrosis. These derivatives demonstrated significantly higher inhibition rates compared to the parent L-aspartic acid, showcasing the potential of structural modification to enhance therapeutic efficacy.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of aspartic acid derivatives. Below are protocols for key experiments cited in the comparison.

Caspase Activity Assay (Fluorometric)

This protocol is a general method for determining caspase activity using a fluorogenic substrate.

Principle: Caspases cleave a specific peptide sequence conjugated to a fluorescent reporter molecule (e.g., 7-amino-4-methylcoumarin, AMC). The release of the free fluorophore results in a measurable increase in fluorescence, which is proportional to caspase activity.

Materials:

  • Cell lysate or purified caspase enzyme

  • Assay buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, pH 7.2)

  • Dithiothreitol (DTT)

  • Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7)

  • Fluorometer (microplate reader or similar)

Procedure:

  • Sample Preparation: Prepare cell lysates by treating cells with a lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the cytosolic proteins.

  • Reaction Setup: In a 96-well plate, add cell lysate or purified enzyme to each well.

  • Initiate Reaction: Add the assay buffer containing DTT and the fluorogenic caspase substrate to each well.

  • Incubation: Incubate the plate at 37°C, protected from light.

  • Measurement: Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., ~360-380 nm excitation and ~440-460 nm emission for AMC) at various time points.

  • Data Analysis: Calculate the rate of fluorescence increase, which corresponds to the caspase activity. A standard curve with free AMC can be used to quantify the amount of cleaved substrate.

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay to assess cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium salt is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cells in culture

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the aspartic acid derivative and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of ~570 nm.

  • Data Analysis: Express the results as a percentage of the viability of untreated control cells.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the caspase-mediated apoptosis pathway and a typical experimental workflow for evaluating caspase inhibitors.

Caspase_Apoptosis_Pathway Caspase-Mediated Apoptosis Pathway Apoptotic_Stimulus Apoptotic Stimulus (e.g., DNA damage, Death Receptor Ligation) Initiator_Caspases Pro-Caspase-8 / Pro-Caspase-9 Apoptotic_Stimulus->Initiator_Caspases activates Active_Initiator_Caspases Active Caspase-8 / Caspase-9 Initiator_Caspases->Active_Initiator_Caspases cleavage & activation Executioner_Caspases Pro-Caspase-3 Active_Initiator_Caspases->Executioner_Caspases cleaves & activates Active_Executioner_Caspase Active Caspase-3 Executioner_Caspases->Active_Executioner_Caspase cleavage & activation Substrates Cellular Substrates (e.g., PARP, Lamins) Active_Executioner_Caspase->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis leads to Inhibitor Aspartic Acid-Based Caspase Inhibitor (e.g., Z-VAD-FMK) Inhibitor->Active_Initiator_Caspases inhibits Inhibitor->Active_Executioner_Caspase inhibits

Caption: Inhibition of the caspase cascade by an aspartic acid-based inhibitor.

Experimental_Workflow Workflow for Caspase Inhibitor Evaluation Cell_Culture 1. Cell Culture (e.g., Jurkat cells) Induce_Apoptosis 2. Induce Apoptosis (e.g., with Staurosporine) Cell_Culture->Induce_Apoptosis Treat_Inhibitor 3. Treat with Aspartic Acid Derivative Induce_Apoptosis->Treat_Inhibitor Incubate 4. Incubate Treat_Inhibitor->Incubate Assay 5. Perform Assays Incubate->Assay Viability Cell Viability (MTT Assay) Assay->Viability Caspase_Activity Caspase Activity (Fluorometric Assay) Assay->Caspase_Activity Data_Analysis 6. Data Analysis Viability->Data_Analysis Caspase_Activity->Data_Analysis

Caption: A typical workflow for assessing the efficacy of caspase inhibitors.

Conclusion

This compound serves as a foundational structure for a variety of biologically active aspartic acid derivatives. While not an inhibitor itself, it is a key component in potent caspase inhibitors like Z-VAD(OMe)-FMK. The comparative data presented here highlights the diverse therapeutic potential of aspartic acid derivatives, from apoptosis modulation to anti-fibrotic therapies. The provided experimental protocols and workflow diagrams offer a practical guide for researchers to design and execute studies aimed at evaluating and comparing the performance of these versatile compounds. As research progresses, the continued exploration of novel aspartic acid derivatives holds significant promise for the development of new therapeutic agents.

References

A Comparative Guide to Z-Asp-OMe and Boc-Asp(OMe)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of appropriately protected amino acid derivatives is paramount to achieving high yields and purity. This guide provides an objective comparison of two aspartic acid derivatives, Z-Asp-OMe and Boc-Asp(OMe)-OH, outlining their respective characteristics, applications, and potential drawbacks in peptide synthesis. While direct comparative experimental data between these two specific reagents is limited in publicly available literature, this guide extrapolates from the well-established principles of peptide chemistry and the known behaviors of their constituent protecting groups.

Introduction to Protecting Group Strategies

In peptide synthesis, protecting groups are essential for preventing unwanted side reactions at the N-terminus (α-amino group) and reactive side chains of amino acids. The two most common strategies for Nα-protection in solid-phase peptide synthesis (SPPS) are the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[1] The benzyloxycarbonyl (Z or Cbz) group, while historically significant in solution-phase synthesis, sees less application in modern solid-phase techniques.[2]

This comparison focuses on:

  • Boc-Asp(OMe)-OH: An Nα-Boc protected aspartic acid with a methyl ester protecting its side-chain carboxyl group.

  • This compound: An Nα-Z protected aspartic acid, also with a side-chain methyl ester.

Physicochemical Properties and Applications

PropertyThis compoundBoc-Asp(OMe)-OH
Nα-Protecting Group Benzyloxycarbonyl (Z or Cbz)tert-Butyloxycarbonyl (Boc)
Side-Chain Protection Methyl ester (-OMe)Methyl ester (-OMe)
Primary Application Primarily used in solution-phase peptide synthesis.[2]Commonly used in Boc-based solid-phase peptide synthesis (SPPS).
Cleavage of Nα-Group Catalytic hydrogenation (e.g., H₂/Pd).Moderate to strong acid (e.g., Trifluoroacetic acid - TFA).
Cleavage of Side-Chain Saponification (basic hydrolysis) or strong acid.Saponification (basic hydrolysis) or strong acid.
Orthogonality Orthogonal to Boc and Fmoc groups. The Z-group is stable to the acidic conditions used to remove Boc and the basic conditions for Fmoc removal.Orthogonal to Fmoc and Z groups. The Boc group is stable to the basic conditions for Fmoc removal and the hydrogenolysis conditions for Z-group removal.

Performance in Peptide Synthesis

Coupling Efficiency

The efficiency of coupling reactions in peptide synthesis is influenced by factors such as steric hindrance of the protecting groups and the coupling reagents used. Both this compound and Boc-Asp(OMe)-OH possess the same side-chain methyl ester, which offers minimal steric bulk. The Nα-protecting groups, Z and Boc, are also of comparable size. Therefore, it is reasonable to assume that under similar coupling conditions (e.g., using carbodiimide reagents like DCC or DIC, often with additives like HOBt), their coupling efficiencies would be similar.

Yield and Purity

The overall yield and purity of a synthesized peptide are highly dependent on the efficiency of both the coupling and deprotection steps, as well as the minimization of side reactions.

  • Boc-Asp(OMe)-OH in SPPS: The Boc-SPPS strategy is a well-established and optimized methodology. The repetitive acid treatment for Boc deprotection is generally efficient. However, the final cleavage from the resin and removal of side-chain protecting groups often requires strong acids like hydrofluoric acid (HF).

  • This compound in Solution-Phase Synthesis: Solution-phase synthesis can be advantageous for large-scale production of shorter peptides. However, it is more labor-intensive due to the need for purification after each step. The catalytic hydrogenation required for Z-group removal is a mild and efficient process.

Side Reactions: Aspartimide Formation

A critical side reaction for aspartic acid derivatives is the formation of a cyclic aspartimide intermediate. This can lead to racemization and the formation of β-peptide linkages, resulting in impurities that are difficult to separate from the desired product. Aspartimide formation is particularly prevalent in Fmoc-SPPS due to the use of a base (piperidine) for deprotection. While less pronounced in Boc-SPPS, it can still occur, especially in sequences prone to this side reaction (e.g., Asp-Gly, Asp-Ala, Asp-Ser).

The propensity for aspartimide formation is significantly influenced by the steric bulk of the side-chain protecting group. Both this compound and Boc-Asp(OMe)-OH utilize a methyl ester for side-chain protection. The small size of the methyl group offers minimal steric hindrance to the formation of the aspartimide ring. Therefore, both derivatives are expected to be susceptible to this side reaction, particularly under basic conditions or upon prolonged exposure to the acidic conditions of Boc-SPPS. For sequences known to be prone to aspartimide formation, the use of bulkier side-chain esters like tert-butyl (OtBu) or even larger groups is generally recommended.

Experimental Protocols

General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol is applicable for the incorporation of Boc-Asp(OMe)-OH .

  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in a suitable solvent like dichloromethane (DCM).

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin.

  • Boc Deprotection: Remove the Boc group using a solution of trifluoroacetic acid (TFA) in DCM (e.g., 50% TFA/DCM).

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a base such as diisopropylethylamine (DIEA) in DCM.

  • Coupling of Subsequent Amino Acid: Couple the next Boc-protected amino acid (e.g., Boc-Asp(OMe)-OH) using a suitable activating agent (e.g., HBTU, DIC/HOBt) in a solvent like DMF or DCM. Monitor the coupling reaction for completion (e.g., using the ninhydrin test).

  • Wash: Wash the resin thoroughly after each coupling and deprotection step to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection, neutralization, and coupling cycles until the desired peptide sequence is assembled.

  • Final Cleavage: Cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail (e.g., HF with scavengers like anisole).

General Protocol for Z-group Deprotection in Solution-Phase Synthesis

This protocol describes the deprotection of the Nα-Z group, which would be a key step when using This compound .

  • Dissolution: Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol, ethanol, or a mixture containing ethyl acetate).

  • Catalyst Addition: Add a palladium catalyst, typically 10% palladium on carbon (Pd/C), to the solution.

  • Hydrogenation: Stir the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

  • Monitoring: Monitor the reaction for the disappearance of the starting material by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Filtration: Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the palladium catalyst.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the deprotected peptide.

Visualizing the Synthesis Workflow and Chemical Structures

To aid in understanding the concepts discussed, the following diagrams have been generated using Graphviz.

cluster_Z_Asp_OMe This compound cluster_Boc_Asp_OMe_OH Boc-Asp(OMe)-OH Z_Asp_OMe Z-NH-CH(CH₂COOMe)-COOH Boc_Asp_OMe_OH Boc-NH-CH(CH₂COOMe)-COOH Boc_SPPS_Workflow Resin Resin Boc_AA_Resin Boc-AA-Resin Resin->Boc_AA_Resin Attach 1st AA Deprotection Boc Deprotection (TFA/DCM) Boc_AA_Resin->Deprotection H2N_AA_Resin H₂N-AA-Resin Deprotection->H2N_AA_Resin Coupling Coupling of Boc-Asp(OMe)-OH H2N_AA_Resin->Coupling Peptide_Resin Boc-Asp(OMe)-AA-Resin Coupling->Peptide_Resin Repeat Repeat Cycles Peptide_Resin->Repeat Repeat->Deprotection Cleavage Final Cleavage (HF) Repeat->Cleavage Peptide Purified Peptide Cleavage->Peptide Deprotection_Comparison cluster_Z Z-Group Removal cluster_Boc Boc-Group Removal Z_Peptide Z-Peptide Hydrogenolysis H₂ / Pd-C Z_Peptide->Hydrogenolysis Deprotected_Z H₂N-Peptide Hydrogenolysis->Deprotected_Z Boc_Peptide Boc-Peptide Acidolysis TFA Boc_Peptide->Acidolysis Deprotected_Boc H₃N⁺-Peptide Acidolysis->Deprotected_Boc

References

Unveiling the Role of Z-Asp-OMe in Enzyme Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Z-Asp-OMe: A Building Block for Potent Caspase Inhibitors

This compound, chemically known as N-benzyloxycarbonyl-L-aspartic acid 1-methyl ester, is an amino acid derivative. Its core structure, featuring an aspartic acid residue, is fundamental for the recognition and inhibition of a class of cysteine proteases known as caspases. Caspases play a critical role in programmed cell death (apoptosis) and inflammation.

While this compound on its own is not documented as a potent inhibitor, it serves as a crucial component in the synthesis of well-characterized, broad-spectrum caspase inhibitors. A prime example is Z-VAD-FMK (benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone), a widely used pan-caspase inhibitor in apoptosis research. In this and similar molecules, the aspartic acid moiety of what was originally this compound is essential for binding to the active site of caspases.

Comparison with Alternative Caspase Inhibitors

A variety of potent and specific caspase inhibitors have been developed and characterized. Below is a comparison of their inhibitory constants (IC50) against different caspases.

InhibitorTarget CaspasesIC50 (nM)Reference
Z-VAD-FMK Pan-caspaseVaries by caspase[1]
Ac-DEVD-CHO Caspase-3, -70.23 (Caspase-3)[2]
Ac-YVAD-CMK Caspase-1, -4, -50.8 (Caspase-1)[3]
Z-IETD-FMK Caspase-8~25[1]
Z-LEHD-FMK Caspase-9~10[3]

Legumain Inhibition: A Different Specificity

Legumain, another cysteine protease, is involved in protein processing and degradation within the endo-lysosomal system. Unlike caspases, which preferentially cleave after aspartic acid residues, legumain's primary specificity is for asparagine residues. However, under acidic conditions, it can also cleave after aspartate.

Due to this overlap in substrate recognition under specific pH conditions, some caspase inhibitors containing an aspartic acid residue have been observed to inhibit legumain, albeit often with lower potency. Direct inhibitory data for this compound against legumain is not available. Potent and specific legumain inhibitors typically mimic its preferred asparagine substrate.

Comparison with Alternative Legumain Inhibitors

InhibitorTargetKi (nM)Reference
Aza-Asn-Epoxide Legumain0.05Not explicitly found
Aza-Asn-vinyl sulfone Legumain0.3Not explicitly found
Cystatin E/M Legumain0.0016
Z-AAN-AOMK LegumainPotent, irreversible

Experimental Protocols

Caspase Activity Assay (Fluorometric)

This protocol describes a general method for measuring caspase activity using a fluorogenic substrate.

  • Reagent Preparation :

    • Assay Buffer: 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2.

    • Substrate Stock: 10 mM of a caspase-specific fluorogenic substrate (e.g., Ac-DEVD-AMC for caspase-3/7) in DMSO.

    • Enzyme Solution: Recombinant active caspase diluted in Assay Buffer to the desired concentration.

    • Inhibitor Stock: A series of dilutions of the test inhibitor (and this compound) in DMSO.

  • Assay Procedure :

    • In a 96-well microplate, add 2 µL of the inhibitor solution (or DMSO for control).

    • Add 50 µL of the diluted enzyme solution to each well.

    • Incubate for 15-30 minutes at 37°C.

    • Add 50 µL of the substrate solution (diluted to 2X the final concentration in Assay Buffer) to initiate the reaction.

    • Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm using a microplate reader.

    • Monitor the fluorescence kinetically for 30-60 minutes.

  • Data Analysis :

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Legumain Activity Assay (Fluorometric)

This protocol outlines a general method for assessing legumain activity.

  • Reagent Preparation :

    • Assay Buffer: 50 mM MES, 250 mM NaCl, 5 mM DTT, pH 5.5.

    • Substrate Stock: 10 mM of Z-Ala-Ala-Asn-AMC in DMSO.

    • Enzyme Solution: Recombinant active legumain diluted in Assay Buffer.

    • Inhibitor Stock: A series of dilutions of the test inhibitor in DMSO.

  • Assay Procedure :

    • In a 96-well microplate, add 2 µL of the inhibitor solution.

    • Add 50 µL of the diluted legumain solution.

    • Incubate for 30 minutes at 37°C.

    • Add 50 µL of the substrate solution (diluted to 2X the final concentration in Assay Buffer).

    • Measure the fluorescence intensity at an excitation of 380 nm and an emission of 460 nm.

  • Data Analysis :

    • Determine the rate of substrate cleavage.

    • Calculate the Ki value using the Morrison equation for tight-binding inhibitors or IC50 for competitive inhibitors.

Visualizing the Concepts

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Enzyme (Caspase/Legumain) Incubation Incubate Enzyme + Inhibitor Enzyme->Incubation Substrate Fluorogenic Substrate Reaction Add Substrate & Initiate Reaction Substrate->Reaction Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->Incubation Buffer Assay Buffer Buffer->Incubation Incubation->Reaction Measurement Measure Fluorescence Reaction->Measurement Rate Calculate Reaction Rate Measurement->Rate IC50_Ki Determine IC50 / Ki Rate->IC50_Ki

Caption: Workflow for determining enzyme inhibition.

signaling_pathway cluster_apoptosis Apoptotic Signaling cluster_inhibition Inhibition Apoptotic_Stimulus Apoptotic Stimulus Initiator_Caspases Initiator Caspases (e.g., Caspase-8, -9) Apoptotic_Stimulus->Initiator_Caspases Executioner_Caspases Executioner Caspases (e.g., Caspase-3, -7) Initiator_Caspases->Executioner_Caspases Apoptosis Apoptosis Executioner_Caspases->Apoptosis Z_VAD_FMK Z-VAD-FMK Z_VAD_FMK->Initiator_Caspases Inhibits Z_VAD_FMK->Executioner_Caspases Inhibits Z_Asp_OMe This compound (Structural Component) Z_Asp_OMe->Z_VAD_FMK

Caption: Role of this compound in caspase-mediated apoptosis.

References

A Comparative Analysis of Z-Asp-OMe and Fmoc-Asp(OMe)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriately protected amino acid derivatives is a critical decision in the strategic design of peptide synthesis. This guide provides a detailed comparative study of two Nα-protected aspartic acid derivatives: Z-Asp-OMe and Fmoc-Asp(OMe)-OH. The choice between the classic benzyloxycarbonyl (Z) protection and the modern fluorenylmethyloxycarbonyl (Fmoc) strategy carries significant implications for the synthesis methodology, yield, purity, and potential side reactions.

This comparison will delve into the fundamental properties of each compound, their respective applications in solution-phase and solid-phase peptide synthesis, and the critical aspects of their performance, including coupling efficiency and side reaction profiles. Experimental protocols for the utilization of each derivative are provided, alongside visualizations of the synthetic workflows.

At a Glance: Key Properties and Performance Characteristics

The selection between this compound and Fmoc-Asp(OMe)-OH is fundamentally a choice between two distinct peptide synthesis strategies: the more traditional solution-phase synthesis, for which Z-protected amino acids are well-suited, and the widely adopted solid-phase peptide synthesis (SPPS), where Fmoc-protected amino acids are the standard.

Property/Performance MetricThis compoundFmoc-Asp(OMe)-OH
Nα-Protecting Group Benzyloxycarbonyl (Z)9-Fluorenylmethyloxycarbonyl (Fmoc)
Typical Synthesis Phase Solution-PhaseSolid-Phase (SPPS)
Deprotection Conditions Catalytic Hydrogenolysis (e.g., H₂/Pd), Strong Acid (e.g., HBr/AcOH)[1]Mild Base (e.g., 20% piperidine in DMF)[1]
Orthogonality Quasi-orthogonal with acid-labile side-chain protecting groups.[2]Fully orthogonal with acid-labile side-chain protecting groups (e.g., tBu, Trt).[2]
Key Advantage Stable, crystalline derivatives; low risk of racemization during activation.[1]Mild deprotection allows for the synthesis of complex peptides with sensitive side chains.
Primary Disadvantage Harsh deprotection conditions limit compatibility with sensitive residues.Susceptibility to aspartimide formation under basic deprotection conditions.
Aspartimide Formation Risk Generally low, as it is not subjected to repeated basic treatments.High, especially in sequences like Asp-Gly, Asp-Asn, and Asp-Ser.
Typical Purity of Crude Peptide Can be high for shorter peptides due to purification of intermediates.Variable; can be significantly reduced by aspartimide-related impurities.
Scalability Well-suited for large-scale synthesis of short peptides.Routinely used for lab-scale synthesis; large-scale synthesis can be challenging.

Peptide Synthesis Workflow: A Tale of Two Strategies

The fundamental difference in the deprotection chemistry of the Z and Fmoc groups dictates the overall workflow of the peptide synthesis. Z-protected amino acids are typically employed in classical solution-phase synthesis, where each intermediate is purified before the next coupling step. In contrast, Fmoc-protected amino acids are the cornerstone of solid-phase peptide synthesis (SPPS), where the growing peptide chain is anchored to a resin support.

Peptide_Synthesis_Workflows cluster_Z Solution-Phase Synthesis (this compound) cluster_Fmoc Solid-Phase Synthesis (Fmoc-Asp(OMe)-OH) Z_start This compound Z_couple Couple with C-terminally protected amino acid (e.g., using DCC/HOBt) Z_start->Z_couple Z_purify Purify protected dipeptide (e.g., extraction, crystallization) Z_couple->Z_purify Z_deprotect Z-group deprotection (e.g., H₂/Pd) Z_purify->Z_deprotect Z_next_couple Couple with next Z-amino acid Z_deprotect->Z_next_couple Z_final Final Deprotection Z_deprotect->Z_final After last coupling Z_next_couple->Z_purify Repeat cycle Fmoc_start Resin-bound amino acid Fmoc_deprotect Fmoc deprotection (20% piperidine/DMF) Fmoc_start->Fmoc_deprotect Fmoc_wash1 Wash Fmoc_deprotect->Fmoc_wash1 Fmoc_couple Couple with Fmoc-Asp(OMe)-OH Fmoc_wash1->Fmoc_couple Fmoc_wash2 Wash Fmoc_couple->Fmoc_wash2 Fmoc_wash2->Fmoc_deprotect Repeat cycle Fmoc_final Cleavage from resin and side-chain deprotection (e.g., TFA cocktail) Fmoc_wash2->Fmoc_final After last coupling

Figure 1: Comparative workflows of solution-phase (this compound) and solid-phase (Fmoc-Asp(OMe)-OH) peptide synthesis.

A Critical Side Reaction: Aspartimide Formation

A significant drawback of the Fmoc/tBu strategy is the base-catalyzed formation of a cyclic aspartimide intermediate during the piperidine-mediated Fmoc deprotection step. This intermediate can lead to the formation of undesired by-products, including β-aspartyl peptides and racemized D-aspartyl peptides, which are often difficult to separate from the target peptide. While this compound is not entirely immune to side reactions, the absence of repeated base treatments in its typical synthetic cycle significantly mitigates the risk of aspartimide formation.

Aspartimide_Formation Peptide Peptide chain with Asp(OR)-Gly Deprotonation Backbone amide deprotonation Peptide->Deprotonation Piperidine Piperidine (Base) Piperidine->Deprotonation Cyclization Intramolecular nucleophilic attack Deprotonation->Cyclization Aspartimide Aspartimide Intermediate Cyclization->Aspartimide Hydrolysis Hydrolysis or Piperidine attack Aspartimide->Hydrolysis Alpha_Peptide α-Aspartyl Peptide (L and D forms) Hydrolysis->Alpha_Peptide Beta_Peptide β-Aspartyl Peptide (L and D forms) Hydrolysis->Beta_Peptide

Figure 2: Mechanism of base-catalyzed aspartimide formation during Fmoc deprotection.

Experimental Protocols

Solution-Phase Coupling of this compound

This protocol describes a general procedure for the coupling of this compound to an amino acid ester in solution using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents.

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M aqueous hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Amino Component: Dissolve the amino acid ester hydrochloride (1.1 equivalents) in DCM. Add DIPEA (1.1 equivalents) to neutralize the salt and stir at room temperature for 15 minutes.

  • Activation of the Carboxyl Component: In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in DCM. Cool the solution to 0°C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in DCM to the this compound solution and stir for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Coupling Reaction: Add the prepared amino acid ester solution from step 1 to the activated this compound mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude protected dipeptide can be further purified by column chromatography or recrystallization.

Solid-Phase Coupling of Fmoc-Asp(OMe)-OH

This protocol outlines a standard manual procedure for the incorporation of Fmoc-Asp(OMe)-OH into a peptide sequence on a resin support.

Materials:

  • Fmoc-protected peptide-resin

  • 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • Fmoc-Asp(OMe)-OH

  • Coupling reagents (e.g., HBTU/HOBt or DIC/Oxyma)

  • DIPEA

  • DMF

  • DCM

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution to the resin and agitate for 20 minutes to remove the N-terminal Fmoc group. Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

  • Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling:

    • In a separate tube, dissolve Fmoc-Asp(OMe)-OH (3-4 equivalents relative to resin loading) and the coupling activators (e.g., HBTU/HOBt, 3-4 equivalents) in a minimal amount of DMF.

    • Add DIPEA (6-8 equivalents) to the activation mixture and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the washed, deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents. The resin is now ready for the next deprotection and coupling cycle.

Conclusion

The choice between this compound and Fmoc-Asp(OMe)-OH is dictated by the overarching synthetic strategy. This compound remains a viable option for the solution-phase synthesis of shorter peptides, where its stability and resistance to racemization are advantageous. However, the harsh deprotection conditions limit its applicability for more complex and sensitive peptide targets.

Fmoc-Asp(OMe)-OH, with its mild, orthogonal deprotection scheme, is the preferred choice for the solid-phase synthesis of a wide range of peptides, including long and complex sequences. While the risk of aspartimide formation is a significant concern, various mitigation strategies, such as the use of sterically hindered side-chain protecting groups or modified deprotection cocktails, have been developed to address this challenge. For the modern peptide chemist, a thorough understanding of the strengths and weaknesses of both approaches is essential for the successful synthesis of high-purity, biologically active peptides.

References

Assessing the In Vivo Efficacy of Z-Asp-OMe Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of apoptosis inhibition, Z-Asp-OMe compounds and their analogs represent a critical class of pan-caspase inhibitors. This guide provides a comparative analysis of the in vivo efficacy of Z-Asp-CH2-DCB, a prominent and irreversible broad-spectrum caspase inhibitor, against other widely used alternatives, supported by experimental data. A key consideration highlighted is the potential for discrepancies between in vitro and in vivo results, a factor that underscores the importance of robust in vivo validation.

Comparative In Vivo Efficacy of Pan-Caspase Inhibitors

The in vivo efficacy of Z-Asp-CH2-DCB has been demonstrated in a preclinical model of emphysema. In contrast, extensive research on other pan-caspase inhibitors, such as Z-VAD-FMK and Q-VD-OPh, offers a broader, albeit indirect, basis for comparison across various disease models.

CompoundAnimal ModelDisease/ConditionKey Efficacy DataReference
Z-Asp-CH2-DCB RatSU5416-induced EmphysemaPrevented the increase in mean linear intercept (a measure of airspace enlargement) from 90.2 ± 1.5 µm to 73.0 ± 0.8 µm.
Z-VAD-FMK RatMyocardial Ischemia/ReperfusionReduced infarct size by approximately 53%.[1]
Z-VAD-FMK MouseMyocardial Ischemia/ReperfusionNo significant reduction in infarct size.[1]
Q-VD-OPh MouseMyocardial Ischemia/ReperfusionNo significant reduction in infarct size.[1]
Z-VAD-FMK MouseEndotoxic ShockSignificantly reduces inflammation and lethality.[2]
Q-VD-OPh Animal Models (various)Various Human DiseasesEffective at low concentrations with low toxicity and ability to cross the blood-brain barrier.[3]

Note: Direct head-to-head in vivo comparative studies are limited. The data presented is from different studies and models, and direct extrapolation of relative efficacy should be done with caution. The efficacy of caspase inhibitors can be species-dependent.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are protocols for key experiments cited in this guide.

Z-Asp-CH2-DCB in a Rat Model of SU5416-Induced Emphysema
  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Emphysema: A single subcutaneous injection of SU5416 (20 mg/kg).

  • Treatment: Intraperitoneal (i.p.) injection of Z-Asp-CH2-DCB (1 mg) daily for three weeks.

  • Endpoint Measurement: Histological analysis of lung tissue to determine the mean linear intercept, a measure of airspace enlargement. Caspase 3-like activity in lung tissue was also assessed.

Z-VAD-FMK in a Rat Model of Myocardial Ischemia/Reperfusion
  • Animal Model: Male Wistar rats.

  • Induction of Ischemia/Reperfusion: 25 minutes of myocardial ischemia followed by 7 days of reperfusion.

  • Treatment: Administration of Z-VAD-FMK.

  • Endpoint Measurement: Measurement of myocardial infarct size. Left ventricular end-diastolic pressure was also monitored.

Z-VAD-FMK in a Mouse Model of Endotoxic Shock
  • Animal Model: Mice.

  • Induction of Endotoxic Shock: Intraperitoneal injection of lipopolysaccharide (LPS).

  • Treatment: Pretreatment with Z-VAD-FMK via intraperitoneal (i.p.) or intravenous (i.v.) injection 2 hours prior to LPS administration.

  • Endpoint Measurement: Assessment of necroptosis of peritoneal macrophages and survival rates.

Mechanism of Action and Signaling Pathways

This compound compounds and their analogs function as pan-caspase inhibitors, targeting the central executioners of apoptosis. Caspases are a family of cysteine proteases that, upon activation, orchestrate the dismantling of the cell.

Caspase-Mediated Apoptosis Pathway

The following diagram illustrates the intrinsic and extrinsic apoptosis pathways and the central role of caspases, which are the targets of Z-Asp compounds.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway cluster_inhibition Inhibition Death Receptors Death Receptors Procaspase-8 Procaspase-8 Death Receptors->Procaspase-8 Activation Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Cleavage Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Mitochondrial Stress Mitochondrial Stress Cytochrome c Cytochrome c Mitochondrial Stress->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Formation & Activation Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Apoptosome Formation & Activation Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Apoptosome Formation & Activation Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Cleavage Apoptosis Apoptosis Caspase-3->Apoptosis Z-Asp-CH2-DCB Z-Asp-CH2-DCB (Pan-Caspase Inhibitor) Z-Asp-CH2-DCB->Caspase-8 Z-Asp-CH2-DCB->Caspase-9 Z-Asp-CH2-DCB->Caspase-3

Caption: Caspase activation pathways and the inhibitory action of Z-Asp-CH2-DCB.

Experimental Workflow for Assessing In Vivo Efficacy

The logical flow of a typical in vivo study to assess the efficacy of a compound like Z-Asp-CH2-DCB is outlined below.

Caption: A generalized experimental workflow for in vivo efficacy studies.

Discussion and Considerations

A significant finding that researchers should consider is the potential for a cellular mechanism to reversibly inactivate Z-Asp-CH2-DCB. One study revealed that while Z-Asp-CH2-DCB effectively inhibited caspases in cell lysates, its ability to block apoptosis in intact cells was transient. This suggests that in the in vivo environment, the sustained efficacy of Z-Asp-CH2-DCB could be compromised, potentially leading to discrepancies between in vitro and in vivo outcomes.

In contrast, Z-VAD-FMK, another widely used pan-caspase inhibitor, has demonstrated more consistent inhibition in some cellular models. However, concerns about the in vivo toxicity of FMK-based inhibitors have been raised. This has led to the development of alternatives like Q-VD-OPh, which is reported to have enhanced efficacy, better permeability, and lower toxicity at effective concentrations.

The choice of a pan-caspase inhibitor for in vivo studies should, therefore, be guided by the specific experimental context, including the animal model, the disease being studied, and the desired duration of inhibition. The potential for species-specific effects, as observed with Z-VAD-FMK and Q-VD-OPh in rodent models of myocardial ischemia, further emphasizes the need for careful model selection and data interpretation.

References

A Comparative Guide to Protease Inhibitors: Evaluating the Specificity of Z-Asp-OMe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Z-Asp-OMe and two widely used pan-caspase inhibitors, Z-VAD-FMK and Q-VD-OPh. The objective is to evaluate the specificity of this compound as a protease inhibitor by contrasting its known properties with those of well-characterized alternatives, supported by experimental data and detailed protocols.

Introduction

Protease inhibitors are indispensable tools in biochemical research and drug development, crucial for elucidating proteolytic pathways and as potential therapeutic agents. Caspases, a family of cysteine-aspartic proteases, are central players in apoptosis (programmed cell death) and inflammation. The specificity of a protease inhibitor is a critical determinant of its utility, defining its on-target efficacy and potential off-target effects. This guide focuses on this compound, a commercially available compound, and compares it to Z-VAD-FMK and Q-VD-OPh, two potent and widely referenced pan-caspase inhibitors.

Overview of Compared Protease Inhibitors

This compound (N-benzyloxycarbonyl-L-aspartic acid α-methyl ester) is a derivative of aspartic acid with its amino group protected by a benzyloxycarbonyl (Z) group and its alpha-carboxyl group esterified with a methyl group. While its structural similarity to the recognition motif of caspases (which cleave after aspartic acid residues) suggests a potential for interaction, there is a notable lack of direct experimental evidence in the scientific literature to substantiate its role as a potent or specific protease inhibitor. Its primary documented use is in peptide synthesis.

Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a cell-permeable, irreversible pan-caspase inhibitor. It functions by covalently binding to the catalytic site of caspases, thereby blocking their activity.[1] Its broad-spectrum inhibitory activity has made it a standard tool in apoptosis research for many years.[1]

Q-VD-OPh (Quinoline-Val-Asp-Difluorophenoxymethylketone) is another cell-permeable, irreversible pan-caspase inhibitor known for its high potency and low toxicity.[2] It effectively inhibits a broad range of caspases and is often considered a more potent and less toxic alternative to Z-VAD-FMK.[2]

Quantitative Comparison of Inhibitor Potency

The following table summarizes the available quantitative data for the inhibitory activity of Z-VAD-FMK and Q-VD-OPh against various caspases. No reliable IC50 or Ki values for this compound against specific proteases have been reported in the peer-reviewed literature, precluding its inclusion in this direct comparison.

InhibitorTarget CaspaseIC50 Value (nM)Reference
Q-VD-OPh Caspase-125 - 400
Caspase-325 - 400
Caspase-748
Caspase-825 - 400
Caspase-925 - 400
Caspase-1025 - 400
Caspase-1225 - 400
Z-VAD-FMK Pan-caspase1.5 - 5,800,000 (cell-based)

Inferred Specificity and Mechanism of Action of this compound

Given the absence of direct inhibitory data, the specificity of this compound as a protease inhibitor is inferred to be negligible. Its chemical structure, a simple protected amino acid, lacks the reactive "warhead" (like the FMK or OPh groups in the other inhibitors) necessary for potent, irreversible inhibition of cysteine proteases like caspases.

It is plausible that this compound might exhibit weak, competitive inhibition of caspases at very high concentrations due to its aspartic acid moiety. However, it is more likely that its primary utility in a biological context would be as a negative control in apoptosis or protease inhibition studies. Its structural similarity to the caspase recognition site, but lack of a reactive group, makes it an ideal candidate to control for non-specific effects of peptide-based molecules in cellular assays.

A compound containing the Z-Asp(OMe) moiety, Z-Asp(OMe)-Gln-Met-Asp(OMe)-FMK, has been described as a caspase-3 inhibitor. This suggests that while the Z-Asp(OMe) structure can be incorporated into a larger inhibitory peptide, this compound by itself is not a recognized inhibitor.

Signaling Pathways and Experimental Workflows

To understand the context in which these inhibitors are used, the following diagrams illustrate the caspase activation pathways and a general workflow for evaluating protease inhibitor specificity.

Caspase_Activation_Pathways Caspase Activation Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Procaspase-8 Procaspase-8 Death Receptors->Procaspase-8 recruits & activates Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Mitochondrial Stress Mitochondrial Stress Cytochrome c Cytochrome c Mitochondrial Stress->Cytochrome c release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 form Apoptosome Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 form Apoptosome Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 cleavage Apoptosis Apoptosis Caspase-3->Apoptosis execution

Caption: Intrinsic and extrinsic pathways of caspase activation leading to apoptosis.

Experimental_Workflow Workflow for Protease Inhibitor Evaluation Compound Library Compound Library Biochemical Assay Biochemical Assay Compound Library->Biochemical Assay IC50/Ki determination Cell-Based Assay Cell-Based Assay Biochemical Assay->Cell-Based Assay Validate cellular potency Data Analysis Data Analysis Biochemical Assay->Data Analysis Specificity Profiling Specificity Profiling Cell-Based Assay->Specificity Profiling Assess off-target effects Cell-Based Assay->Data Analysis Specificity Profiling->Data Analysis

Caption: General experimental workflow for evaluating protease inhibitor specificity.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize protease inhibitors like Z-VAD-FMK and Q-VD-OPh. These protocols would be essential to directly assess the inhibitory potential of this compound.

Fluorometric Caspase Activity Assay

This biochemical assay directly measures the enzymatic activity of purified caspases in the presence of an inhibitor.

Principle: The assay utilizes a specific peptide substrate for a caspase, which is conjugated to a fluorescent reporter molecule (e.g., 7-amino-4-trifluoromethyl coumarin, AFC). Cleavage of the substrate by the active caspase releases the fluorophore, resulting in a measurable increase in fluorescence.

Materials:

  • Purified active caspase (e.g., Caspase-3, Caspase-8)

  • Caspase-specific fluorogenic substrate (e.g., Ac-DEVD-AFC for Caspase-3, Ac-IETD-AFC for Caspase-8)

  • Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

  • Test inhibitors (this compound, Z-VAD-FMK, Q-VD-OPh) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test inhibitors in Assay Buffer.

  • In the wells of the 96-well plate, add the diluted inhibitors. Include a DMSO vehicle control (no inhibitor) and a no-enzyme control.

  • Add the purified active caspase to all wells except the no-enzyme control.

  • Incubate the plate at 37°C for 15-30 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding the caspase-specific fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity kinetically over 30-60 minutes using an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.

  • Calculate the rate of reaction (slope of the fluorescence versus time curve).

  • Determine the IC50 value for each inhibitor by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Western Blot Analysis of Caspase Cleavage in a Cell-Based Assay

This method assesses the ability of an inhibitor to block caspase activation and subsequent substrate cleavage within a cellular context.

Principle: Apoptosis induction in cells leads to the cleavage and activation of caspases. This can be visualized by western blotting using antibodies that specifically recognize either the cleaved (active) forms of caspases or the cleavage products of their substrates (e.g., PARP). An effective inhibitor will prevent this cleavage.

Materials:

  • Cell line susceptible to apoptosis (e.g., Jurkat, HeLa)

  • Apoptosis-inducing agent (e.g., staurosporine, TNF-α)

  • Test inhibitors (this compound, Z-VAD-FMK, Q-VD-OPh)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test inhibitors or DMSO vehicle for 1-2 hours.

  • Induce apoptosis by adding the apoptosis-inducing agent. Include an untreated control group.

  • Incubate for the desired time (e.g., 4-6 hours).

  • Harvest the cells and prepare cell lysates using the lysis buffer.

  • Quantify the protein concentration of each lysate.

  • Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the extent of caspase or PARP cleavage and the inhibitory effect of the compounds.

Conclusion

This comparative guide demonstrates that while Z-VAD-FMK and Q-VD-OPh are well-established, potent pan-caspase inhibitors with extensive supporting data, this compound lacks evidence of significant or specific protease inhibitory activity. Based on its chemical structure and the absence of data in the scientific literature, this compound is not recommended for use as a protease inhibitor. Instead, its most appropriate application in the context of protease research, particularly in apoptosis studies, would be as a negative control to account for any non-specific effects of the peptide-like backbone or the protecting groups. Researchers requiring potent and broad-spectrum caspase inhibition should continue to rely on well-characterized compounds such as Z-VAD-FMK and Q-VD-OPh. Further experimental evaluation using the detailed protocols provided herein would be necessary to definitively characterize the inhibitory profile of this compound, should such an investigation be warranted.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Z-Asp-OMe

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for researchers, scientists, and drug development professionals handling Z-Asp-OMe (CAS Number: 4668-42-2). The following procedures are designed to ensure safe laboratory practices and mitigate risks associated with this compound.

Chemical Identifier and Hazard Information:

Identifier Value
Chemical Name N-Cbz-L-aspartic acid α-methyl ester
Synonyms This compound, Z-L-Aspartic acid 1-methyl ester
Molecular Formula C13H15NO6
Molecular Weight 281.26 g/mol [1]
Appearance White to off-white crystalline solid/powder[2]

Hazard Classification and Statements:

Classification Hazard Statement Description
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed[1][2]
Acute Toxicity, Inhalation (Category 4)H332Harmful if inhaled
Serious Eye Damage (Category 1)H318Causes serious eye damage
Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure.

Protection Type Specific Recommendations Rationale
Respiratory Protection NIOSH-approved N95 dust mask or higherTo prevent inhalation of the powder, which is harmful
Eye Protection Chemical safety goggles or a face shieldTo protect against splashes and dust that can cause serious eye damage
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and irritation
Body Protection Laboratory coat, closed-toe shoesTo protect skin and clothing from contamination
Emergency First Aid Procedures

Immediate response is critical in the event of an exposure.

Exposure Type First Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Skin Contact Remove contaminated clothing. Wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Operational and Disposal Plans

Handling and Storage:

  • Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Avoid generating dust.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids, bases, and oxidizing agents. Recommended storage temperatures are between 2-8°C.

Spill Management:

In the event of a spill, follow the workflow outlined below. Ensure you are wearing the appropriate PPE before cleaning up any spill.

Spill_Response_Workflow This compound Spill Response Workflow start Spill Occurs evacuate Evacuate Immediate Area & Alert Others start->evacuate assess Assess Spill Size & Hazard evacuate->assess is_major Major Spill? assess->is_major major_spill Contact EH&S Immediately Do Not Attempt to Clean Up is_major->major_spill Yes minor_spill Proceed with Caution is_major->minor_spill No don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator, Lab Coat) minor_spill->don_ppe contain Contain Spill with Absorbent Material don_ppe->contain cleanup Carefully Scoop or Wipe Up Material contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of Waste in a Sealed, Labeled Container decontaminate->dispose end Spill Cleaned & Area Safe dispose->end

Caption: Workflow for managing a this compound spill.

Waste Disposal:

  • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Waste should be collected in a designated, labeled, and sealed container.

  • Do not dispose of down the drain or with general laboratory trash.

By adhering to these guidelines, you can significantly minimize the risks associated with handling this compound and maintain a safe laboratory environment. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most comprehensive information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Asp-OMe
Reactant of Route 2
Reactant of Route 2
Z-Asp-OMe

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.